(3-Fluoro-4-(morpholinyl)phenyl)isocyanate
Description
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Properties
IUPAC Name |
4-(2-fluoro-4-isocyanatophenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-10-7-9(13-8-15)1-2-11(10)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYQLZHULWIALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N=C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269132 | |
| Record name | 4-(2-Fluoro-4-isocyanatophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224323-51-7 | |
| Record name | 4-(2-Fluoro-4-isocyanatophenyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224323-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Fluoro-4-isocyanatophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (3-Fluoro-4-(morpholinyl)phenyl)isocyanate for Advanced Research Applications
Introduction
(3-Fluoro-4-(morpholinyl)phenyl)isocyanate is a specialized aromatic isocyanate that has emerged as a critical reagent and building block in modern medicinal chemistry and drug development. Its unique trifunctional molecular architecture—featuring a highly reactive isocyanate group, a modulating fluoro substituent, and a solubilizing morpholine moiety—makes it an invaluable tool for synthesizing complex molecules, particularly in the domain of kinase inhibitors and covalent modifiers. This guide provides an in-depth technical overview of its core chemical properties, reactivity, synthesis, and applications, tailored for researchers, scientists, and drug development professionals. We will explore the causality behind its reactivity, provide validated experimental protocols, and offer insights grounded in established chemical principles.
Part 1: Core Physicochemical and Structural Properties
Understanding the fundamental properties of a reagent is paramount to its effective application. The defining characteristics of this compound are summarized below.
Key Identifiers and Properties
A compilation of the essential physicochemical data for this compound is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 224323-51-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁FN₂O₂ | [1][2] |
| Molecular Weight | 222.22 g/mol | [1][2] |
| IUPAC Name | 4-(2-fluoro-4-isocyanatophenyl)morpholine | [3] |
| Appearance | Powder or liquid | [4] |
| Purity (Typical) | ≥97-98% (HPLC) | [4][5] |
| Storage Conditions | Room temperature, in a tightly closed container, protected from moisture. | [3][4] |
Structural and Electronic Analysis
The reactivity and utility of this compound are a direct consequence of the interplay between its three key functional components:
-
Isocyanate Group (-N=C=O): This is the primary reactive center of the molecule. The central carbon is highly electrophilic due to the strong electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it highly susceptible to attack by a wide range of nucleophiles.
-
Fluorine Atom (-F): As a strongly electronegative and electron-withdrawing group, the fluorine atom, positioned meta to the isocyanate, increases the electrophilicity of the isocyanate carbon. This enhances its reactivity towards nucleophiles compared to its non-fluorinated analog.
-
Morpholine Ring: This bulky, saturated heterocycle acts as an electron-donating group through the nitrogen atom's lone pair, which can partially offset the activating effect of the fluorine. More importantly, it significantly influences the molecule's solubility and pharmacokinetic properties when incorporated into larger drug candidates.
This unique electronic balance makes the isocyanate group reactive enough for efficient synthesis but stable enough for practical handling and storage.
Part 2: Chemical Reactivity and Mechanistic Pathways
The cornerstone of this molecule's utility is the versatile chemistry of the isocyanate group.
General Reactivity with Nucleophiles
Isocyanates are powerful electrophiles that readily react with compounds containing active hydrogen atoms, such as amines, alcohols, and water. The general mechanism involves the nucleophilic attack on the isocyanate carbon, followed by proton transfer to the nitrogen.
Caption: General reaction of an isocyanate with a nucleophile.
-
Reaction with Amines: This is a rapid and typically quantitative reaction that forms substituted ureas. It is one of the most common applications in drug synthesis.
-
Reaction with Alcohols: This reaction, which forms carbamates (urethanes), is generally slower than the reaction with amines and often requires a catalyst (e.g., dibutyltin dilaurate or tertiary amines) and/or heat to proceed efficiently.[6]
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide gas.[7] This reaction is often undesirable as it consumes the reagent and can cause pressure buildup in sealed containers. This highlights the critical need for anhydrous storage and reaction conditions.[8]
Part 3: Synthesis and Application in Drug Discovery
This compound is not a naturally occurring compound; it is a synthetic intermediate. Its primary value lies in its role as a precursor to pharmacologically active molecules.
Synthesis of the Isocyanate
The most direct and industrially relevant synthesis involves the phosgenation of the corresponding aniline precursor, 3-Fluoro-4-morpholinoaniline.
Caption: Synthetic pathway to the target isocyanate via phosgenation.
A Chinese patent describes this transformation as a key step in the synthesis of the antibiotic Linezolid, highlighting its industrial relevance.[9] The process involves reacting 3-fluoro-4-morpholinyl aniline with phosgene or a phosgene equivalent like triphosgene in an inert solvent.[9]
Application Protocol: Synthesis of a Model Urea-Based Kinase Inhibitor Fragment
To illustrate its utility, the following protocol details the synthesis of a representative N,N'-disubstituted urea, a common motif in kinase inhibitors. This self-validating protocol includes steps for reaction, workup, and confirmation.
Objective: To synthesize N-(3-fluoro-4-morpholinophenyl)-N'-(3-(trifluoromethyl)phenyl)urea.
Materials:
-
This compound (1.0 eq)
-
3-(Trifluoromethyl)aniline (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 222 mg, 1.0 mmol) in anhydrous DCM (10 mL).
-
Nucleophile Addition: To the stirred solution at 0 °C (ice bath), add a solution of 3-(trifluoromethyl)aniline (161 mg, 1.0 mmol) in anhydrous DCM (5 mL) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the isocyanate. Self-Validation Point: The disappearance of the starting material spot indicates reaction completion.
-
Aqueous Workup: Quench the reaction by adding deionized water (15 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL). Causality: This removes any unreacted acidic or basic starting materials and reagents.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure urea product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.
Part 4: Analytical Characterization
Rigorous analytical confirmation is essential. The expected spectroscopic signatures for this compound are detailed below.
Spectroscopic Data Summary
| Technique | Key Feature | Expected Value / Observation | Source(s) |
| FTIR | -N=C=O asymmetric stretch | Strong, sharp peak at ~2250–2285 cm⁻¹ | [10][11] |
| ¹H NMR | Aromatic Protons | Complex multiplets in the aromatic region (~6.8-7.5 ppm) | [12][13] |
| Morpholine Protons | Two distinct multiplets, typically ~3.0-3.2 ppm and ~3.8-4.0 ppm | ||
| ¹³C NMR | Isocyanate Carbon (-NCO) | Signal in the range of ~120-130 ppm | [14] |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 223.09 |
Interpreting the Spectroscopic Data
-
FTIR Spectroscopy: The most definitive diagnostic tool for an isocyanate is the infrared spectrum. The intense and sharp absorption band between 2250-2285 cm⁻¹ is characteristic of the N=C=O asymmetric stretch and is located in a region of the spectrum where few other functional groups absorb, making it an unambiguous identifier.[10] Its disappearance is a reliable indicator of reaction completion when the isocyanate is consumed.
-
NMR Spectroscopy: ¹H NMR will show characteristic signals for the substituted aromatic ring and the two distinct methylene environments of the morpholine ring. ¹⁹F NMR would show a singlet corresponding to the single fluorine atom. ¹³C NMR provides confirmation of all unique carbon environments, including the key isocyanate carbon.
Part 5: Safety, Handling, and Storage
Isocyanates as a class are potent, hazardous chemicals that require strict handling protocols.
Health and Safety Hazards
-
Respiratory Sensitization: The primary hazard associated with isocyanates is respiratory sensitization.[15] Inhalation of vapors or aerosols can lead to occupational asthma, which can be life-threatening.[16] Once an individual is sensitized, even minuscule exposures can trigger a severe asthmatic reaction.
-
Skin and Eye Irritation: The compound is an irritant to the skin and eyes. Prolonged skin contact can cause irritation, redness, and dermatitis.[15] Eye contact can result in chemical conjunctivitis.
-
Toxicity: Isocyanates are classified as toxic. Harmful effects can occur through inhalation, skin contact, or ingestion.[7]
Mandatory Handling and PPE
Due to these hazards, all work with this compound must be conducted with stringent engineering controls and appropriate Personal Protective Equipment (PPE).
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation exposure.[8] Good ventilation is critical.[8][16]
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: For operations that could generate aerosols, a supplied-air respirator is recommended.[16]
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber; thin latex gloves are not suitable).
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A lab coat or chemical-resistant apron should be worn.
-
Storage and Stability
-
Moisture Sensitivity: Isocyanates react with moisture from the air.[8] The compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials such as amines, alcohols, and strong bases.[4][7]
Conclusion
This compound is a sophisticated chemical reagent with a well-defined reactivity profile that makes it exceptionally valuable in the synthesis of high-value compounds for pharmaceutical research. Its successful use hinges on a thorough understanding of its electronic properties, a mastery of its reactivity with nucleophiles, and an unwavering commitment to rigorous safety and handling protocols. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently and safely incorporate this versatile building block into their synthetic programs.
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ChemicalBook. This compound | 224323-51-7.
-
Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES.
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ChemicalBook. This compound | 224323-51-7.
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California Department of Public Health (CDPH). Isocyanates: Working Safely.
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Corbett, E. Safety aspects of handling isocyanates in urethane foam production. IChemE.
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DOD Technologies. (2021). The Risks of Isocyanates and Staying Safe.
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Health and Safety Authority. (2010). Isocyanates.
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Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes.
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CDC Stacks. An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin.
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SynHet. This compound.
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ResearchGate. FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate.
-
Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.
-
Chinachemnet. China this compound 224323-51-7.
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ResearchGate. FTIR/PAS spectra highlighting the isocyanate and carbodiimide...
-
Capot Chemical. Specifications of this compound.
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-
Google Patents. CN1772750A - (R)-N-(3-fluoro-4-morpholine phenyl)-oxazolone-5-methyl alcohol preparation process.
-
Amadis Chemical. This compound CAS NO.224323-51-7.
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-
ResearchGate. Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate.
-
Chemrio. This compound.
-
Apollo Scientific. (2023). 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate Safety Data Sheet.
-
Google Patents. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
-
PubMed Central. 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one.
-
ResearchGate. Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.
-
PubMed Central. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects.
-
PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
-
ChemicalBook. 3-(Trifluoromethyl)phenyl isocyanate(329-01-1) 1H NMR spectrum.
-
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-
ChemicalBook. Phenyl isocyanate(103-71-9) 13C NMR spectrum.
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A Comprehensive Technical Guide on (3-Fluoro-4-(morpholinyl)phenyl)isocyanate for Advanced Research and Drug Development
This guide provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and handling of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the oxazolidinone antibiotic Linezolid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to facilitate its effective and safe utilization in the laboratory.
Core Physicochemical Properties
This compound is a solid at room temperature, often appearing as a powder or crystalline material.[1] Its core structure features a phenyl ring substituted with a fluorine atom, a morpholine ring, and a highly reactive isocyanate group. This unique combination of functional groups dictates its chemical behavior and utility in organic synthesis.
Table 1: Key Physicochemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 224323-51-7 | [2][3] |
| Molecular Formula | C₁₁H₁₁FN₂O₂ | [2] |
| Molecular Weight | 222.22 g/mol | [2] |
| Appearance | Powder or liquid | [1] |
| Purity | Typically ≥95% (LCMS) or ≥97% | [1][3] |
| Storage Conditions | Room temperature or refrigerated, in a tightly closed container | [1][3][4] |
The presence of the fluorine atom and the morpholine group significantly influences the electronic properties of the phenyl ring, which in turn affects the reactivity of the isocyanate moiety. The morpholine group, a known electron-donating group, increases the electron density on the aromatic ring, while the fluorine atom, an electron-withdrawing group, has an opposing effect. The interplay of these substituents is crucial for its role in multi-step syntheses.
Synthesis and Manufacturing Overview
The synthesis of this compound is a multi-step process that is critical for the production of Linezolid and other related compounds. A common synthetic route involves the following key transformations.[5]
Logical Workflow for Synthesis
Caption: Synthetic pathway of this compound.
Detailed Experimental Protocol: A Representative Synthesis
This protocol is a synthesized representation of common laboratory procedures.
Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine
-
In a suitable reaction vessel, 3,4-difluoronitrobenzene is reacted with morpholine. This nucleophilic aromatic substitution can be carried out under neat conditions or in a solvent like acetonitrile.[6][7]
-
The reaction mixture is typically heated to drive the reaction to completion.
-
Upon completion, the product, 4-(2-fluoro-4-nitrophenyl)morpholine, is isolated. A patent describes this reaction yielding a yellow crystalline solid.[5]
Step 2: Reduction to 3-Fluoro-4-morpholinoaniline
-
The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is reduced to an amine.
-
Common reducing agents for this step include iron powder in the presence of an acid or ammonium chloride, or sodium dithionite.[5][6][7]
-
The product of this reduction is 3-fluoro-4-morpholinoaniline, a key precursor.[8] One patented process reports a yield of 78.84% for this step, resulting in a white crystalline solid.[5]
Step 3: Phosgenation to Form the Isocyanate
-
The final step is the acylation of 3-fluoro-4-morpholinoaniline with phosgene or a phosgene equivalent in an anhydrous solvent, such as toluene.[5]
-
This reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the isocyanate product.
-
The resulting this compound is then purified. A reported yield for this step is 62.11%.[5]
Chemical Reactivity and Applications in Drug Discovery
The isocyanate group (-N=C=O) is the most reactive site in the molecule, making it a versatile building block in organic synthesis. It readily reacts with nucleophiles such as alcohols, amines, and water.
Key Reactions of the Isocyanate Group
-
Reaction with Alcohols: Forms carbamates (urethanes).
-
Reaction with Amines: Forms ureas.
-
Reaction with Water: Initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This highlights the moisture sensitivity of isocyanates.[4]
The primary application of this compound is as a crucial intermediate in the synthesis of Linezolid.[5] In this synthesis, the isocyanate undergoes a cyclization reaction with (R)-glycidyl butyrate.[5]
Illustrative Reaction Pathway in Linezolid Synthesis
Caption: Role in the synthesis of the antibiotic Linezolid.
Analytical Characterization
A comprehensive analysis is essential to confirm the identity and purity of this compound. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: A strong characteristic absorption band for the isocyanate group (-N=C=O) is expected in the range of 2250-2280 cm⁻¹.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[3]
-
Thin Layer Chromatography (TLC): Used to monitor the progress of reactions and assess the purity of the product. A patent provides an example of TLC analysis with a mobile phase of cyclohexane/ethyl acetate.[5]
Safety, Handling, and Storage
General Safety and Handling Protocols
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[9][10] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[4][9]
-
Incompatible Materials: Isocyanates are incompatible with strong acids, strong bases, alcohols, amines, and water.[4] Contact with these substances can lead to vigorous reactions and the release of toxic gases.[11]
-
Moisture Sensitivity: Isocyanates react with water, which can lead to the formation of solid polyureas and a pressure build-up in closed containers due to the release of carbon dioxide.[4][11] Therefore, it is crucial to store the compound in a dry, tightly sealed container.
-
Fire Hazards: While not explicitly stated for this specific compound, related isocyanates are flammable liquids.[12] Keep away from heat, sparks, and open flames.[9]
-
First Aid:
Storage Recommendations
Store in a cool, dry, and well-ventilated place away from incompatible substances.[1][4] Refrigeration is often recommended to maintain stability.[4] The container should be kept tightly closed to prevent exposure to moisture.[1]
Conclusion
This compound is a valuable and highly reactive intermediate in pharmaceutical synthesis. A thorough understanding of its physicochemical properties, synthetic pathways, and reactivity is paramount for its successful application in research and development. Adherence to strict safety and handling protocols is essential to mitigate the risks associated with this class of compounds. This guide provides a foundational framework for scientists and researchers to utilize this compound effectively and safely in their pursuit of novel therapeutics.
References
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-
PubChem. 3-Fluorophenyl isocyanate. Available at: [Link]
-
PubChem. 3-Fluoro-4-morpholinoaniline. Available at: [Link]
-
Covestro Solution Center. SAFETY DATA SHEET. Available at: [Link]
- Google Patents. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
-
ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available at: [Link]
-
Journal of Organic Chemistry & Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]
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(3-Fluoro-4-(morpholinyl)phenyl)isocyanate molecular structure and weight
An In-Depth Technical Guide to (3-Fluoro-4-(morpholinyl)phenyl)isocyanate: A Core Building Block in Modern Antibiotic Synthesis
Abstract
This compound is a specialized aromatic isocyanate that has garnered significant attention in medicinal chemistry and drug development. Its unique trifunctional molecular architecture—comprising a reactive isocyanate group, a directing morpholine substituent, and a strategically placed fluorine atom—makes it a highly valuable intermediate. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, a detailed, field-proven synthesis protocol, and its critical application as a precursor to the oxazolidinone class of antibiotics, most notably Linezolid. The narrative is grounded in established chemical principles and safety protocols, offering researchers and drug development professionals a comprehensive resource for utilizing this potent reagent.
Molecular Profile and Physicochemical Characteristics
The utility of this compound in complex organic synthesis stems directly from its distinct structural features. The electron-donating morpholine ring and the electron-withdrawing fluorine atom modulate the reactivity of the phenyl ring and the isocyanate moiety.
The isocyanate group (-N=C=O) is a powerful electrophile, primed for reaction with a wide array of nucleophiles. The morpholine substituent, attached at the para-position, acts as a strong electron-donating group through resonance, activating the ring. The fluorine atom at the meta-position to the isocyanate introduces specific electronic effects and can enhance pharmacokinetic properties such as metabolic stability and membrane permeability in the final drug product.
Core Properties
A summary of the key identifiers and physical properties for this compound is provided below.
| Property | Value | Source(s) |
| CAS Number | 224323-51-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁FN₂O₂ | [1][2][4] |
| Molecular Weight | 222.22 g/mol | [1][2] |
| IUPAC Name | 4-(2-Fluoro-4-isocyanatophenyl)morpholine | [3] |
| Appearance | Powder or liquid | [4] |
| Purity | Typically ≥95-98% (by LCMS/HPLC) | [1][3] |
| Storage | Room temperature, in a tightly sealed container under inert atmosphere | [3][4] |
Molecular Structure Visualization
The 2D structure of the molecule highlights the spatial relationship between the functional groups.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine
-
Reaction Setup: To a solution of 3,4-difluoronitrobenzene in a suitable solvent (e.g., DMSO or acetonitrile), add morpholine and a mild base such as sodium carbonate (Na₂CO₃).
-
Execution: Heat the reaction mixture (e.g., to 80-100°C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up & Isolation: Cool the mixture, pour it into water to precipitate the product. Filter the solid, wash with water, and dry under vacuum.
-
Causality: The substitution occurs regioselectively at the C4 position (para to the nitro group). The strong electron-withdrawing nature of the nitro group activates this position for nucleophilic aromatic substitution, making it far more susceptible to attack by the morpholine nitrogen than the C3 position.
Step 2: Synthesis of 3-Fluoro-4-morpholinoaniline
-
Reaction Setup: Suspend the 4-(2-fluoro-4-nitrophenyl)morpholine from Step 1 in a mixture of a suitable solvent like acetone and water. [5]2. Execution: Add a reducing agent, such as sodium dithionite (Na₂S₂O₄) [5]or iron powder with an acid catalyst, portion-wise while maintaining the temperature. Stir at room temperature for several hours. [5]3. Work-up & Isolation: Upon completion, filter the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, an extraction with an organic solvent (e.g., ethyl acetate) followed by solvent evaporation is required.
-
Causality: The nitro group is selectively reduced to a primary amine. This transformation is a classic and robust reaction, essential for installing the nucleophilic amine required for the subsequent step. The resulting aniline is a key precursor in many pharmaceutical syntheses. [6][7] Step 3: Synthesis of this compound
-
Reaction Setup: Dissolve the 3-fluoro-4-morpholinoaniline from Step 2 in an anhydrous, inert solvent (e.g., toluene or dichloromethane) under an inert atmosphere (N₂ or Ar).
-
Execution: Add a phosgenating agent, such as phosgene (COCl₂) or a safer equivalent like triphosgene, to the solution, often at reduced temperatures. The reaction is typically rapid.
-
Work-up & Isolation: After the reaction is complete, the solvent and any excess reagent are carefully removed by distillation under reduced pressure. The crude isocyanate can often be used directly or purified further by vacuum distillation if necessary.
-
Causality: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of two molecules of HCl to form the highly reactive isocyanate functional group. This step must be conducted under strictly anhydrous conditions, as any water present will react with both the phosgene and the product isocyanate.
Application in the Synthesis of Linezolid
The primary and most authoritative application of this compound is as a pivotal intermediate in the industrial synthesis of Linezolid. [8]Linezolid is a crucial oxazolidinone antibiotic used to treat serious infections caused by multi-drug resistant Gram-positive bacteria. [8] The isocyanate's role is to react with a chiral epoxide precursor, such as (R)-glycidyl butyrate, to construct the core oxazolidinone ring system while setting the required stereochemistry. [8]
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- 2. This compound | 224323-51-7 [chemicalbook.com]
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- 6. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]
- 8. CN1772750A - (R)-N-(3-fluoro-4-morpholine phenyl)-oxazolone-5-methyl alcohol preparation process - Google Patents [patents.google.com]
The Enhanced Reactivity of the Isocyanate Group in Fluorinated Aromatic Compounds: A Technical Guide for Researchers and Drug Development Professionals
Abstract: The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the reactivity of the isocyanate group when attached to a fluorinated aromatic scaffold. We will explore the fundamental electronic effects of fluorine that lead to a significant enhancement in the electrophilicity of the isocyanate carbon. This guide will detail the kinetics and mechanisms of key reactions, such as nucleophilic additions and cycloadditions, providing a comparative perspective against their non-fluorinated counterparts. Furthermore, we will cover common synthetic routes to fluorinated aromatic isocyanates and discuss their applications in drug development and advanced polymer synthesis, supported by experimental protocols and illustrative case studies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of reactive intermediates.
Introduction: The Strategic Importance of Fluorine in Aromatic Systems
The substitution of hydrogen with fluorine in organic molecules can dramatically alter their physicochemical and biological properties. This has made organofluorine compounds indispensable in various fields, particularly in the life sciences and materials science.
The Unique Electronic Properties of Fluorine
Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly lowers the electron density of the aromatic ring, influencing the reactivity of attached functional groups. While fluorine also possesses a positive mesomeric effect (+M) due to its lone pairs of electrons, the inductive effect is generally dominant in influencing the reactivity of substituents on the aromatic ring.
The Impact of Fluorination on Molecular Properties in Drug Discovery
In drug design, the introduction of fluorine can lead to improved metabolic stability, increased lipophilicity (in certain contexts), and enhanced binding affinity to target proteins.[1][2] The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Furthermore, the electronic perturbations caused by fluorine can alter the pKa of nearby functional groups and modulate non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which are crucial for drug-receptor binding.[3]
Introduction to Aromatic Isocyanates and Their Reactivity
Aromatic isocyanates are a class of highly reactive compounds characterized by the -N=C=O functional group attached to an aromatic ring. The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes isocyanates susceptible to attack by a wide range of nucleophiles.[4] Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which further enhances the electrophilicity of the isocyanate carbon.[5]
The Isocyanate Group in a Fluorinated Aromatic Context: A Fundamental Analysis
The presence of one or more fluorine atoms on the aromatic ring of an isocyanate has a profound impact on its reactivity. This section delves into the electronic underpinnings of this enhanced reactivity.
Electronic Effects of Fluorine on the Aromatic Ring
The strong inductive effect of fluorine withdraws electron density from the aromatic ring, making it more electron-deficient. This has two major consequences for the reactivity of the attached isocyanate group.
As mentioned, fluorine's potent -I effect is the primary driver of its influence on the reactivity of aromatic isocyanates. This effect is transmitted through the sigma bond framework, leading to a significant polarization of the C-F bond and a net withdrawal of electron density from the ring. The +M effect, where a lone pair on fluorine is donated to the aromatic pi-system, is generally weaker and does not offset the powerful inductive withdrawal.
The electron-deficient nature of the fluorinated aromatic ring not only enhances the reactivity of the isocyanate group but also activates the ring itself towards nucleophilic aromatic substitution (SNAr). This is a crucial consideration in synthetic design, as competing reactions at the aromatic ring can occur under certain conditions.
Enhanced Electrophilicity of the Isocyanate Carbon
The primary consequence of fluorine substitution on the reactivity of aromatic isocyanates is the significant enhancement of the electrophilicity of the isocyanate carbon atom.
The electron-withdrawing fluorine atoms "pull" electron density from the aromatic ring, which in turn "pulls" electron density from the isocyanate group. This "push-pull" effect further depletes the electron density at the isocyanate carbon, making it a much "harder" and more reactive electrophile.
Caption: Electronic influence of fluorine on the isocyanate group.
The increased electrophilicity of the isocyanate carbon in fluorinated aromatic compounds translates directly to a higher reaction rate with nucleophiles compared to their non-fluorinated analogs. This can be understood quantitatively through the lens of the Hammett equation, which relates reaction rates to the electronic properties of substituents on an aromatic ring.
The reaction of substituted phenyl isocyanates with alcohols has a positive Hammett reaction constant (ρ), indicating that electron-withdrawing groups accelerate the reaction.[2][6] Studies have shown that phenyl isocyanates substituted with electron-withdrawing groups like nitrile and chlorine exhibit significantly greater reaction rates with alcohols compared to those with electron-donating methyl groups.[6] Given that fluorine is a strongly electron-withdrawing substituent, it follows that fluorinated phenyl isocyanates will be substantially more reactive than phenyl isocyanate itself.
| Isocyanate | Relative Reactivity with Alcohols (Qualitative) | Rationale |
| Phenyl Isocyanate | Baseline | Standard aromatic isocyanate reactivity. |
| 4-Fluorophenyl Isocyanate | Higher | The -I effect of fluorine increases the electrophilicity of the isocyanate carbon. |
| 4-Nitrophenyl Isocyanate | Much Higher | The nitro group is a very strong electron-withdrawing group. |
| 4-Methoxyphenyl Isocyanate | Lower | The methoxy group is an electron-donating group, reducing electrophilicity. |
Key Reactions of Fluorinated Aromatic Isocyanates
The enhanced reactivity of fluorinated aromatic isocyanates makes them valuable reagents for a variety of chemical transformations.
Nucleophilic Addition Reactions
The most common reactions of isocyanates involve the addition of a nucleophile to the electrophilic carbon atom.
Fluorinated aromatic isocyanates react readily with alcohols to form stable urethane linkages. This reaction is fundamental to the synthesis of many pharmaceuticals and polyurethanes. The reaction proceeds via a nucleophilic attack of the alcohol oxygen on the isocyanate carbon.
Caption: Urethane formation from a fluorinated aromatic isocyanate.
The reaction of fluorinated aromatic isocyanates with primary or secondary amines is typically very rapid and exothermic, yielding substituted ureas. This reaction is often faster than the corresponding reaction with alcohols.
Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea. This is often an undesirable side reaction, and care must be taken to exclude moisture from reactions involving isocyanates.[7]
Cycloaddition Reactions
In the absence of a strong nucleophile, isocyanates can undergo cycloaddition reactions with themselves.
Aromatic isocyanates can dimerize to form uretidinediones or trimerize to form isocyanurates, which are highly stable cyclic compounds. These reactions are often catalyzed by specific catalysts.
Synthesis of Fluorinated Aromatic Isocyanates
Several synthetic methods are available for the preparation of fluorinated aromatic isocyanates.
Common Synthetic Routes
The most common laboratory and industrial synthesis of isocyanates involves the reaction of a primary amine with phosgene or a phosgene equivalent (e.g., diphosgene, triphosgene). This method is applicable to the synthesis of fluorinated aromatic isocyanates from the corresponding fluorinated anilines.
The Curtius, Hofmann, and Lossen rearrangements provide alternative routes to isocyanates from carboxylic acid derivatives. For example, a fluorinated aromatic carboxylic acid can be converted to an acyl azide, which upon heating undergoes the Curtius rearrangement to yield the isocyanate.
Purification and Handling Considerations
Fluorinated aromatic isocyanates are reactive and moisture-sensitive compounds. They should be handled in a well-ventilated fume hood, and all glassware should be thoroughly dried before use. Distillation under reduced pressure is a common method for purification. Due to their reactivity, they are often used immediately after preparation or purification.
Applications in Drug Development and Materials Science
The unique properties of fluorinated aromatic isocyanates make them valuable building blocks in several areas of research and development.
Fluorinated Aromatic Isocyanates as Building Blocks for Bioactive Molecules
The ability to readily form stable urethane and urea linkages makes fluorinated aromatic isocyanates important reagents in the synthesis of drug candidates. The incorporation of a fluorinated aromatic moiety can enhance the pharmacological properties of a molecule, as discussed in Section 1.2.
Application in the Synthesis of Advanced Polymers
Fluorinated polyurethanes exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. Fluorinated aromatic diisocyanates are used as monomers in the synthesis of these high-performance polymers.
Case Studies
Several commercially available products and late-stage clinical candidates in the pharmaceutical and agrochemical industries contain moieties derived from fluorinated aromatic isocyanates. For example, 4-(Trifluoromethyl)phenyl isocyanate is a commercially available reagent used in the synthesis of various bioactive compounds. Similarly, 3,5-bis(trifluoromethyl)phenyl isocyanate is another key intermediate in organic synthesis.[1]
Experimental Protocols
The following are general procedures that can be adapted for specific substrates and reaction scales.
General Procedure for the Reaction of a Fluorinated Aromatic Isocyanate with a Nucleophile
Warning: Fluorinated aromatic isocyanates are toxic and moisture-sensitive. All manipulations should be performed in a fume hood with appropriate personal protective equipment.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0 eq.) and a suitable anhydrous solvent (e.g., THF, dichloromethane, or acetonitrile).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the fluorinated aromatic isocyanate (1.0-1.1 eq.) to the stirred solution via a syringe.
-
Allow the reaction to warm to room temperature and stir for the appropriate amount of time (monitoring by TLC or LC-MS is recommended).
-
Upon completion, quench the reaction with a few drops of methanol (to react with any excess isocyanate).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization) to yield the desired urethane or urea.
Protocol for Monitoring Reaction Kinetics using in-situ IR Spectroscopy
In-situ infrared (IR) spectroscopy is a powerful technique for monitoring the progress of isocyanate reactions in real-time.
-
Set up the in-situ IR probe in a reaction vessel equipped with a magnetic stirrer and a means of temperature control.
-
Charge the reactor with the nucleophile and the anhydrous solvent.
-
Record a background IR spectrum.
-
Inject the fluorinated aromatic isocyanate into the reactor and immediately begin recording IR spectra at regular intervals.
-
The disappearance of the strong, sharp isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the urethane or urea carbonyl peak (around 1680-1730 cm⁻¹) can be monitored to determine the reaction rate.
-
The kinetic data can be analyzed to determine the reaction order and rate constant.
Conclusion and Future Outlook
Fluorinated aromatic isocyanates are a class of highly reactive and versatile intermediates with significant applications in drug discovery and materials science. The strong electron-withdrawing nature of fluorine substituents dramatically enhances the electrophilicity of the isocyanate carbon, leading to accelerated reaction rates with nucleophiles. A thorough understanding of the electronic effects, reactivity patterns, and handling requirements of these compounds is crucial for their effective utilization in synthesis. As the demand for more sophisticated and effective pharmaceuticals and high-performance materials continues to grow, the importance of fluorinated aromatic isocyanates as key building blocks is expected to increase. Future research will likely focus on the development of novel fluorinated isocyanates with unique substitution patterns and the exploration of their utility in asymmetric catalysis and the synthesis of complex molecular architectures.
References
- Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - RSC Publishing. (2016, November 8).
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
- Substitutent Effects and LFERS.
- (A) Electron density of isocyanate group, and (B) nucleophilic reaction...
- Applications of Hammett Equation: Substituent and Reaction Constants. (1987, October 2).
- 3,5-BIS(TRIFLUOROMETHYL)
- Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis | Request PDF - ResearchG
- 3,5-Bis(trifluoromethyl)
- Consider the following substituent constants (o values) and answer each of the following in terms of the.
- KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS - ResearchG
- 26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. (2021, July 31).
- The Role of 4-(Trifluoromethyl)
- Reaction of OH with Aliphatic and Aromatic Isocyanates | The Journal of Physical Chemistry A - ACS Public
- Reaction of OH with Aliphatic and Aromatic Isocyanates - ResearchG
- Exploring the Chemical Reactivity and Safety of Phenyl Isocyan
- Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar.
- PHENYL ISOCYAN
- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - MDPI. (2019, September 22).
- 4-(Trifluoromethyl)
- 2-(Trifluoromethyl)
- Relative reactivity's of various functional groups towards isocyanates - ResearchG
- Phenyl isocyan
- Phenyl isocyanate is a potent chemical sensitizer - PubMed - NIH.
- 1 The Hammett cp relationship - Assets - Cambridge University Press.
- an approach for eliminating phenyl isocyanate from solvent used in isocyan
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A Technical Guide to 4-(2-fluoro-4-isocyanatophenyl)morpholine: A Versatile Electrophilic Scaffold for Covalent Drug Discovery
An In-depth Technical Guide: 4-(2-fluoro-4-isocyanatophenyl)morpholine
Executive Summary: 4-(2-fluoro-4-isocyanatophenyl)morpholine is a specialized organic compound distinguished by a unique trifecta of functional groups: a stabilizing morpholine ring, an activity-modulating fluorine atom, and a highly reactive isocyanate group. This combination makes it a valuable intermediate in organic synthesis and, more significantly, a powerful tool in modern drug discovery and chemical biology.[1] The electrophilic isocyanate serves as a "covalent warhead," capable of forming stable bonds with nucleophilic residues on proteins, enabling its use as a covalent inhibitor or a chemical probe for target identification and validation.[2][3][4] The morpholine moiety often confers favorable pharmacokinetic properties, such as improved solubility and metabolic stability, making it a privileged structure in medicinal chemistry.[5][6][7] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Chapter 1: Molecular Structure and Physicochemical Properties
Nomenclature and Chemical Identifiers
The accurate identification of a chemical entity is foundational to its scientific application. The key identifiers and properties for 4-(2-fluoro-4-isocyanatophenyl)morpholine are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(2-fluoro-4-isocyanatophenyl)morpholine | Systematically Derived |
| CAS Number | 224323-51-7 | [1][8][9] |
| Molecular Formula | C₁₁H₁₁FN₂O₂ | [1][9] |
| Molecular Weight | 222.22 g/mol | [1] |
| Appearance | White powder | [9] |
| Common Synonyms | (3-Fluoro-4-(morpholinyl)phenyl)isocyanate; Linezolid Impurity 108 | [1] |
| SMILES | FC1=C(C=CC(N=C=O)=C1)N2CCOCC2 | [1] |
| InChIKey | JFYQLZHULWIALT-UHFFFAOYSA-N | [1] |
Structural Analysis: A Triad of Functionality
The utility of 4-(2-fluoro-4-isocyanatophenyl)morpholine stems from the interplay of its three core components:
-
Isocyanate Group (-N=C=O): This is the molecule's primary reactive center. As a potent electrophile, it readily reacts with nucleophiles.[10] In a biological context, this "warhead" can form covalent bonds with the side chains of amino acids like lysine, cysteine, or serine, leading to irreversible or long-residence-time inhibition of a target protein.[11][12]
-
Morpholine Ring: The morpholine moiety is a "privileged" scaffold in medicinal chemistry.[6] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a vector for favorable interactions within a protein's binding pocket.[5][7] The weak basicity of the morpholine nitrogen (pKa ~8.5) allows it to be protonated at physiological pH, potentially aiding in interactions and solubility.[7]
-
Fluoro-Substituted Phenyl Ring: The fluorine atom acts as a bioisostere of a hydrogen atom but with significantly different electronic properties. It is highly electronegative, which can enhance the reactivity of the isocyanate group and influence binding affinity with target proteins through unique electrostatic or dipole interactions. The fluorine substitution can also block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.[1]
Chapter 2: The Chemistry of the Isocyanate Warhead
Reactivity Profile with Biological Nucleophiles
The isocyanate functional group is characterized by its high reactivity towards a wide range of nucleophiles.[13][14] This reactivity is the cornerstone of its application in covalent drug design. The primary reactions involve the addition of a nucleophile across the N=C bond.
-
Reaction with Amines: Forms a stable urea linkage. This is a common reaction with the ε-amino group of lysine residues on a protein surface.
-
Reaction with Alcohols/Phenols: Forms a carbamate linkage. This can occur with serine, threonine, or tyrosine residues.
-
Reaction with Thiols: Forms a thiocarbamate linkage, reacting with cysteine residues.
-
Reaction with Water: Leads to the formation of an unstable carbamic acid, which rapidly decomposes to an amine and carbon dioxide.[10] This is a critical consideration for assay design and compound stability in aqueous buffers.
These reactions are generally stable under biological conditions, allowing for the permanent or long-term modification of target proteins.[2][3]
Mechanism of Covalent Protein Modification
The process of a targeted covalent inhibitor binding to its protein target is a two-step process:
-
Non-covalent Binding: The inhibitor first binds reversibly to the target's active or allosteric site, driven by standard intermolecular forces (hydrophobic, hydrogen bonding, etc.). The morpholine and fluorophenyl groups are critical for this initial recognition and positioning.
-
Covalent Bond Formation: Once properly oriented, the electrophilic isocyanate warhead is positioned in close proximity to a nucleophilic amino acid residue, facilitating the irreversible chemical reaction.
This two-step mechanism provides high specificity, as the covalent bond will only form if the initial non-covalent binding is favorable and a suitable nucleophile is correctly positioned.
Chapter 3: Synthesis and Analytical Characterization
Proposed Synthetic Pathway
The synthesis of 4-(2-fluoro-4-isocyanatophenyl)morpholine is not widely published in peer-reviewed journals but can be logically deduced from standard organic chemistry principles. A common route involves two key steps: the synthesis of the aniline precursor followed by its conversion to the isocyanate.
-
Nucleophilic Aromatic Substitution (SₙAr): 4-(2-fluoro-4-aminophenyl)morpholine is prepared by reacting 1,2-difluoro-4-nitrobenzene with morpholine. The nitro group is then reduced to an amine (e.g., using catalytic hydrogenation or a reducing agent like SnCl₂).
-
Phosgenation: The resulting aniline is converted to the isocyanate by treatment with phosgene (COCl₂) or a phosgene equivalent like triphosgene or diphosgene.[10] This step is hazardous and requires specialized equipment and precautions.
Quality Control and Characterization
Ensuring the purity and structural integrity of the compound is critical. A standard panel of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of proton-containing impurities. ¹⁹F NMR is also essential to verify the fluorine substitution.
-
Infrared (IR) Spectroscopy: To identify the characteristic strong, sharp absorption band of the isocyanate group, typically found around 2250–2280 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
Liquid Chromatography (LC-MS): To assess purity by separating the main compound from any byproducts or starting materials.[9]
Chapter 4: Applications in Drug Discovery and Chemical Biology
Covalent Probes for Target Identification
A major challenge in drug discovery is identifying the specific protein targets of a bioactive small molecule. Covalent probes like 4-(2-fluoro-4-isocyanatophenyl)morpholine can be invaluable.[15] By attaching a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) to the morpholine nitrogen (prior to isocyanate formation), a tagged probe can be created. This probe can then be used in complex biological systems (like cell lysates) to covalently label its protein targets, which can subsequently be identified using proteomics techniques.
Isocyanate-Mediated Chemical Tagging (IMCT)
A versatile strategy uses isocyanates to append chemical tags onto existing drug-like molecules that contain nucleophilic handles (e.g., amines, alcohols).[2][3] In this approach, an isocyanate is immobilized on a resin. A library of small molecules can then be passed over the resin, where they react in a one-to-one stoichiometry, attaching them to the solid support. This allows for high-throughput modification and screening of compounds.[3]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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An In-depth Technical Guide to the Key Structural Features of Morpholine-Substituted Phenylisocyanates
Introduction: A Tale of Two Moieties—The Synergy of Stability and Reactivity
In the landscape of modern medicinal chemistry, the quest for molecular scaffolds that confer both potent biological activity and favorable pharmacokinetic profiles is paramount. The morpholine ring has emerged as a "privileged structure," a versatile building block frequently incorporated into drug candidates to enhance properties like aqueous solubility, metabolic stability, and blood-brain barrier permeability.[1][2][3][4] Its value lies in a unique combination of a weakly basic nitrogen, a hydrogen-bond accepting oxygen atom, and a stable chair-like conformation.[5][6]
When this desirable scaffold is appended to a phenylisocyanate, a molecule of profound utility is created. The phenylisocyanate group provides a highly reactive, electrophilic "warhead" capable of forming stable, covalent bonds with nucleophilic residues in biological targets.[7][8] The fusion of these two moieties results in a molecular architecture that is both a potent reactive tool and a structure endowed with drug-like properties, making it a subject of intense interest for researchers in drug development, particularly in the design of targeted covalent inhibitors.
This guide provides a deep technical analysis of the core structural features of morpholine-substituted phenylisocyanates, exploring the intricate relationship between their architecture, reactivity, and application in modern drug discovery. We will dissect the causality behind experimental choices in their synthesis and application, grounding our discussion in authoritative principles of physical organic and medicinal chemistry.
The Anatomy of the Scaffold: A Structural Dissection
The power of the morpholine-substituted phenylisocyanate scaffold lies in the interplay between its three key components: the morpholine ring, the phenyl linker, and the isocyanate functional group. Understanding each component is crucial to appreciating the whole.
The Morpholine Moiety: The Pharmacokinetic Modulator
The morpholine ring is far more than a simple solubilizing group. Its key attributes include:
-
Physicochemical Profile: The presence of both a nitrogen and an oxygen atom in a 1,4-arrangement creates a balanced hydrophilic-lipophilic profile.[5] The nitrogen atom is weakly basic (pKa ≈ 8.7), which can be advantageous for modulating interactions and solubility in physiological environments.[9]
-
Conformational Rigidity and Flexibility: Morpholine predominantly exists in a stable chair conformation, which can act as a rigid scaffold to orient other parts of the molecule correctly within a protein's binding site.[5] This conformational preference reduces the entropic penalty of binding compared to more flexible aliphatic chains.
-
Hydrogen Bonding Capability: The oxygen atom acts as a hydrogen bond acceptor, while the N-H in a secondary morpholine or adjacent functionalities can be donors. These interactions are critical for anchoring a molecule within a target's active site.[10]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, contributing to an improved pharmacokinetic profile for drug candidates.[1][9]
The Phenylisocyanate Group: The Covalent Warhead
The isocyanate group (-N=C=O) is a potent electrophile, central to the molecule's function as a covalent modifier.
-
Electronic Structure and Reactivity: The central carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by nucleophiles. Its reactivity profile is well-established, readily forming stable urea linkages with amines (e.g., the side chain of lysine) and carbamate linkages with alcohols (e.g., the side chains of serine or threonine).[7]
-
Planar Geometry: The phenyl isocyanate core is largely planar, which can facilitate favorable π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein binding pocket.[7]
The Crucial Linkage: The Impact of Positional Isomerism
The position of the morpholine ring on the phenyl group relative to the isocyanate (ortho, meta, or para) is a critical structural feature that dictates the molecule's overall electronic properties and steric profile.
-
Para-Substitution: This is the most common arrangement. The morpholine nitrogen, being an electron-donating group via resonance, can push electron density through the phenyl ring to the isocyanate group. This electronic effect can subtly modulate the reactivity of the isocyanate.
-
Meta-Substitution: In this configuration, the direct resonance effect between the morpholine nitrogen and the isocyanate is absent. The influence is primarily inductive (electron-withdrawing), which can slightly increase the electrophilicity of the isocyanate carbon.
-
Ortho-Substitution: This arrangement introduces significant steric hindrance around the isocyanate group. This steric bulk can dramatically slow the rate of reaction with nucleophiles and can be exploited to enhance selectivity for targets with accommodating binding sites.
The choice of isomerism is a key decision in drug design, allowing for the fine-tuning of reactivity and selectivity.
Synthetic Strategies and Molecular Characterization
The synthesis of morpholine-substituted phenylisocyanates typically begins with the corresponding morpholine-substituted aniline. The conversion of the aromatic amine to an isocyanate is a cornerstone transformation in industrial and medicinal chemistry.
Experimental Protocol: Synthesis of 4-(Morpholin-4-yl)phenyl Isocyanate
This protocol describes a common laboratory-scale synthesis using a phosgene equivalent like triphosgene for improved safety over gaseous phosgene.
Objective: To convert 4-morpholinoaniline to 4-(morpholin-4-yl)phenyl isocyanate.
Materials:
-
4-morpholinoaniline (1.0 eq)
-
Triphosgene (0.4 eq)
-
Triethylamine (3.0 eq)
-
Anhydrous Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon)
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-morpholinoaniline (1.0 eq) and anhydrous toluene. The solution is cooled to 0 °C in an ice bath.
-
Base Addition: Triethylamine (3.0 eq) is added dropwise to the stirred solution.
-
Phosgenation: A solution of triphosgene (0.4 eq) in anhydrous toluene is prepared and added slowly via the dropping funnel to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Causality: Triphosgene is a safer solid precursor to phosgene. The reaction is highly exothermic and slow addition is critical to control the reaction and prevent side reactions. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the N-H stretches of the starting amine and appearance of the strong -N=C=O stretch).
-
Workup: The reaction mixture is filtered to remove triethylamine hydrochloride salts. The filtrate is then washed sequentially with cold saturated sodium bicarbonate solution (to quench any remaining phosgene) and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. Caution: Overheating during solvent removal can lead to polymerization of the isocyanate product. The crude product is then purified by vacuum distillation or column chromatography on silica gel (using a non-protic eluent system like hexanes/ethyl acetate) to yield the pure isocyanate.
// Edges Aniline -> Setup; Base -> Setup; Triphosgene -> Addition; Setup -> Addition -> Stir -> Filter -> Wash -> Dry -> Purify -> Product; } enddot Caption: Synthetic workflow for phenylisocyanate formation.
Spectroscopic Characterization
Confirming the structure of the final product is paramount. A combination of spectroscopic methods provides unambiguous evidence.
| Technique | Key Feature | Expected Observation for 4-(Morpholin-4-yl)phenyl Isocyanate |
| Infrared (IR) Spectroscopy | Isocyanate Stretch | A very strong, sharp absorption band around 2250-2275 cm⁻¹ . This is the most diagnostic peak.[11] |
| ¹H NMR Spectroscopy | Morpholine Protons | Two multiplets, each integrating to 4 protons. Typically ~3.8-3.9 ppm (protons adjacent to O) and ~3.1-3.2 ppm (protons adjacent to N). |
| Aromatic Protons | Two doublets in the aromatic region (~6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring. | |
| ¹³C NMR Spectroscopy | Isocyanate Carbon | A signal in the range of 120-130 ppm . |
| Aromatic Carbons | Signals in the aromatic region (~115-150 ppm). The carbon attached to the nitrogen (C-N) will be downfield. | |
| Morpholine Carbons | Two signals around ~66 ppm (C-O) and ~49 ppm (C-N). | |
| Mass Spectrometry (MS) | Molecular Ion Peak | The (M)+ or (M+H)+ peak corresponding to the exact molecular weight of the compound (C₁₁H₁₂N₂O₂ = 204.23 g/mol ). |
Reactivity and Application in Covalent Drug Design
The primary application of this scaffold in drug development is the creation of targeted covalent inhibitors. The isocyanate group acts as an electrophile that forms a permanent bond with a nucleophilic amino acid residue on the target protein, leading to irreversible inhibition.
Mechanism of Covalent Modification
The morpholine-phenylisocyanate scaffold is designed to first bind non-covalently to the target's active site, driven by interactions involving the morpholine and phenyl groups. This initial binding event positions the reactive isocyanate group in close proximity to a target nucleophile (e.g., the ε-amino group of a lysine residue). The subsequent nucleophilic attack on the isocyanate carbon forms a stable urea linkage.
// Define nodes Reactants [label="{Enzyme-Lys-NH₂ | Morpholine-Ph-N=C=O}|{Step 1: Non-covalent Binding}", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="{Enzyme-Lys-NH₂•••O=C=N-Ph-Morpholine|Reversible Complex}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TransitionState [label="{Nucleophilic Attack|Step 2: Irreversible Reaction}", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="{Enzyme-Lys-NH-C(=O)-NH-Ph-Morpholine|Covalently Modified Enzyme (Stable Urea Linkage)}", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges Reactants -> Complex [label="Initial Recognition"]; Complex -> TransitionState [color="#EA4335", style=dashed, arrowhead=open, label="Attack on N=C=O"]; TransitionState -> Product [label="Bond Formation"]; } enddot Caption: Covalent modification of a lysine residue.
Case Study: A Hypothetical Kinase Inhibitor
Many kinase inhibitors utilize the morpholine moiety to interact with the hinge region of the ATP binding pocket.[2][5] Let's consider a hypothetical inhibitor based on our scaffold.
-
Initial Binding: The morpholine oxygen forms a crucial hydrogen bond with a backbone N-H of a hinge residue (e.g., Valine), a common anchoring interaction for kinase inhibitors. The phenyl ring sits in a hydrophobic pocket.
-
Positioning: This specific non-covalent docking orients the para-isocyanate group towards a conserved lysine residue that is often found in the active site.
-
Covalent Inactivation: The lysine's side-chain amine attacks the isocyanate, permanently linking the inhibitor to the kinase and preventing ATP from binding, thus inactivating the enzyme.
The beauty of this design is that the morpholine group, which enhances drug-like properties, also plays a direct role in steering the reactive warhead to its intended target, a perfect example of molecular synergy.
Structure-Activity Relationship (SAR) and Design Principles
The modular nature of the morpholine-substituted phenylisocyanate scaffold allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.
// Core Structure Core [label="Morpholine-Phenyl-Isocyanate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Modifications Mod1 [label="Morpholine Position\n(ortho, meta, para)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mod2 [label="Ring Substitution\n(e.g., -F, -Cl, -Me)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mod3 [label="Morpholine Substitution\n(e.g., C-methylation)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Properties Affected Prop1 [label="Reactivity (NCO)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prop2 [label="Target Affinity", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prop3 [label="Selectivity", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Prop4 [label="PK Properties\n(Solubility, Stability)", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Relationships Core -> Mod1; Core -> Mod2; Core -> Mod3;
Mod1 -> Prop1 [label="Steric/Electronic Effects"]; Mod1 -> Prop2 [label="Binding Geometry"]; Mod2 -> Prop1 [label="Inductive/Resonance"]; Mod2 -> Prop2 [label="New Interactions"]; Mod2 -> Prop4 [label="Lipophilicity"]; Mod3 -> Prop3 [label="Fine-tune Conformation"]; Mod3 -> Prop4 [label="Block Metabolism"]; } enddot Caption: Logic map of structure-activity relationships.
The table below summarizes key SAR insights for drug design professionals.
| Structural Modification | Rationale / Causality | Predicted Impact on Properties |
| Move morpholine from para to ortho | Introduce steric bulk near the isocyanate. | ↓ Reactivity: Slower covalent bond formation.↑ Selectivity: May only react with targets having open binding sites. |
| Add electron-withdrawing group (e.g., -F) to ring [12] | Increase the electrophilicity of the isocyanate carbon via inductive effect. | ↑ Reactivity: Faster covalent bond formation.May alter non-covalent binding interactions. |
| Add electron-donating group (e.g., -OMe) to ring | Decrease the electrophilicity of the isocyanate carbon via resonance. | ↓ Reactivity: Slower covalent bond formation.May introduce new H-bond acceptor points. |
| Methylate morpholine ring carbons | Block potential sites of metabolic oxidation (cytochrome P450). | ↑ Metabolic Stability: Longer in-vivo half-life.May alter ring conformation and target fit. |
Conclusion
The morpholine-substituted phenylisocyanate scaffold is a masterful integration of form and function. Its key structural features are not independent variables but are deeply interconnected. The morpholine ring provides favorable physicochemical properties and crucial binding interactions, while the phenyl ring acts as a rigid linker that positions the highly reactive isocyanate warhead. The positional isomerism and potential for further substitution on the phenyl ring offer medicinal chemists a rich toolkit to precisely modulate reactivity, target affinity, and selectivity. A thorough understanding of these structural nuances is essential for any researcher aiming to harness the power of this scaffold to develop the next generation of targeted covalent therapies.
References
-
Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports. Available at: [Link]
-
Belova, L.O. et al. (2022) Behavior of morpholine and its trimethylsilyl derivative in reactions with trimethylsilyl isocyanate. Fine Chemical Technologies. Available at: [Link]
-
Cozzini, P. et al. (2021) Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
-
Kovalenko, S.M. et al. (2013) Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Available at: [Link]
-
Kourounakis, A. et al. (2020) Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]
-
Tzara, A. et al. (2020) Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]
-
Kumari, A. & Singh, R.K. (2020) Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]
-
Kourounakis, A. et al. (2020) Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available at: [Link]
-
Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. ResearchGate. Available at: [Link]
-
Jain, A. & Sahu, S.K. (2024) Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
-
Kumari, A. & Singh, R.K. (2020) Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure–activity relationship (SAR). ResearchGate. Available at: [Link]
-
Phenyl isocyanate. Wikipedia. Available at: [Link]
-
Tzara, A. et al. (2020) Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]
-
Cozzini, P. et al. (2021) Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available at: [Link]
- Synthesis method of substituted N-phenyl morpholine compound. Google Patents.
-
A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Omega. Available at: [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Central Science. Available at: [Link]
-
Synthesis, Spectroscopic Characterization and... Amanote Research. Available at: [Link]
-
Pharmacological profile of morpholine and its derivatives. ResearchGate. Available at: [Link]
-
Arjunan, V. et al. (2011) Spectroscopic and quantum chemical studies on 4-acryloyl morpholine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Isocyanate- And Phosgene-Free Routes to Polyfunctional Cyclic Carbonates and Green Polyurethanes by Fixation of Carbon Dioxide. Macromolecular Rapid Communications. Available at: [Link]
-
Most common synthetic routes to polyurethanes. ResearchGate. Available at: [Link]
-
Phenyl isocyanate. PubChem. Available at: [Link]
-
Gackowski, M. et al. (2022) Synthesis, Spectroscopic Characterization and Photoactivity of Zr(IV) Phthalocyanines Functionalized with Aminobenzoic Acids and Their GO-Based Composites. Molecules. Available at: [Link]
-
Overview of the isocyanate-free synthetic route for PUs. ResearchGate. Available at: [Link]
-
Utterback, J.K. et al. (2008) Spectroscopic characterization of structural isomers of naphthalene: (E)- and (Z)-phenylvinylacetylene. The Journal of Physical Chemistry A. Available at: [Link]
-
Siwek, A. et al. (2022) Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. Available at: [Link]
-
Maisonneuve, L. et al. (2015) Isocyanate-Free Routes to Polyurethanes and Poly(hydroxy Urethane)s. Chemical Reviews. Available at: [Link]
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The Fluorine Effect: A Technical Guide to Understanding and Harnessing the Electronic Influence of Fluorine on Isocyanate Reactivity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties can profoundly alter the reactivity and physicochemical characteristics of functional groups. This guide provides an in-depth exploration of the electronic effects of fluorine on the reactivity of isocyanates, a critical functional group in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][3] We will dissect the interplay of inductive and resonance effects, analyze the mechanistic consequences for reactions with nucleophiles, and provide actionable experimental protocols for quantifying these effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the "fluorine effect" to fine-tune molecular properties and design next-generation molecules.
Foundational Principles: The Convergence of Isocyanate Chemistry and Fluorine's Electronic Profile
Isocyanates (R-N=C=O) are highly versatile intermediates characterized by a highly electrophilic central carbon atom, making them susceptible to attack by a wide range of nucleophiles, most notably alcohols and amines, to form urethanes and ureas, respectively.[3] The reactivity of the isocyanate group is critically dependent on the electronic nature of the 'R' group. Electron-withdrawing substituents enhance the electrophilicity of the isocyanate carbon, thereby increasing the reaction rate with nucleophiles. Conversely, electron-donating groups decrease reactivity.
Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bond framework of a molecule. This effect is potent and can significantly influence the electron density of remote functional groups. While fluorine also possesses lone pairs that can theoretically participate in a positive resonance effect (+R effect), its poor orbital overlap with carbon's p-orbitals means the inductive effect overwhelmingly dominates, especially in aliphatic systems and when not directly attached to a pi-system.
When fluorine is incorporated into the 'R' group of an isocyanate, its profound -I effect dramatically increases the partial positive charge on the isocyanate carbon, leading to a significant enhancement in its reactivity towards nucleophiles.
Mechanistic Insights: How Fluorine Modulates the Reaction Pathway
The reaction of an isocyanate with an alcohol to form a urethane is a well-studied process. While it can proceed without a catalyst, it is often catalyzed by both acids and bases. The uncatalyzed reaction is believed to involve a multi-molecular mechanism where one alcohol molecule acts as the nucleophile while another facilitates proton transfer in the transition state.[4][5]
The introduction of fluorine, particularly electron-withdrawing groups like trifluoromethyl (-CF3), is expected to influence this mechanism in several ways:
-
Enhanced Electrophilicity of the Isocyanate Carbon: The primary effect is the significant increase in the electrophilicity of the isocyanate carbon due to the strong -I effect of fluorine. This makes the carbon atom a "harder" electrophile, favoring reactions with "harder" nucleophiles.
-
Stabilization of the Transition State: The electron-withdrawing nature of fluorine can stabilize the developing negative charge on the nitrogen atom in the transition state of the nucleophilic attack. This stabilization lowers the activation energy of the reaction, leading to an increased reaction rate.
-
Increased Acidity of N-H in Intermediates: For reactions forming ureas or allophanates, the fluorine substituent will increase the acidity of the N-H protons in the product, which can influence subsequent reactions.
The following diagram illustrates the proposed mechanism for the reaction of a fluorinated phenyl isocyanate with an alcohol, highlighting the activated transition state.
Caption: Workflow for kinetic analysis of isocyanate reactions using in-situ FT-IR.
Protocol 2: Kinetic Analysis by Back-Titration
This classic method determines the concentration of unreacted isocyanate at different time points by reacting it with an excess of a secondary amine and then titrating the unreacted amine. [6][7][8] Instrumentation and Materials:
-
Constant temperature bath.
-
Multiple reaction flasks.
-
Automatic potentiometric titrator or standard titration setup with a pH meter.
-
Standardized solution of hydrochloric acid (HCl) in isopropanol (e.g., 0.1 M).
-
Standardized solution of di-n-butylamine in a dry, inert solvent (e.g., 0.2 M in toluene).
-
Quenching solution (the di-n-butylamine solution).
-
Isopropanol.
Step-by-Step Procedure:
-
Reaction Setup: In a series of flasks, prepare the reaction mixture of the isocyanate and alcohol in a dry solvent at a known temperature. Start a timer for each flask.
-
Quenching: At predetermined time intervals, take an aliquot from a reaction flask and add it to a flask containing a known excess of the di-n-butylamine solution. This immediately stops the reaction by consuming all remaining isocyanate.
-
Titration:
-
Add isopropanol to the quenched sample to ensure solubility.
-
Titrate the unreacted di-n-butylamine with the standardized HCl solution to the equivalence point.
-
-
Blank Titration: Perform a blank titration on the di-n-butylamine solution without any added isocyanate to determine the initial amount of amine.
-
Calculations:
-
Calculate the amount of di-n-butylamine that reacted with the isocyanate at each time point (Blank titration volume - Sample titration volume).
-
From this, calculate the concentration of unreacted isocyanate at each time point.
-
Plot the concentration of isocyanate versus time and determine the rate constant as described in the FT-IR protocol.
-
Applications in Drug Development and Materials Science
The ability to modulate the reactivity of isocyanates through fluorination has significant implications:
-
Drug Development: In the synthesis of complex drug molecules, fine-tuning the reactivity of key functional groups is crucial for optimizing reaction yields and minimizing side products. Using a fluorinated isocyanate can allow for reactions to proceed under milder conditions or with less reactive nucleophiles. Furthermore, the resulting fluorinated urethane or urea moiety can improve the metabolic stability and binding affinity of the drug candidate. [1][2]* Polymer Science: The reactivity of diisocyanates is a critical factor in the production of polyurethanes. The use of fluorinated diisocyanates can accelerate the curing process. [9]Moreover, the incorporation of fluorine into the polymer backbone imparts desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity. [9][10]
Conclusion
The electronic effects of fluorine on isocyanate reactivity are a powerful tool for the modern chemist. The strong inductive withdrawal of electrons by fluorine significantly enhances the electrophilicity of the isocyanate carbon, leading to a predictable and substantial increase in reaction rates with nucleophiles. This effect is readily observable through spectroscopic methods and can be precisely quantified using established kinetic protocols. By understanding and applying these principles, researchers in drug development and materials science can design more efficient syntheses and create novel molecules with enhanced properties.
References
-
Fluorinated Polyurethanes, Synthesis and Properties. (2016). PMC. Available from: [Link]
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of Organic Chemistry. Available from: [Link]
-
Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. (2024). MDPI. Available from: [Link]
-
3-(Trifluoromethyl)phenyl isocyanate. PubChem. Available from: [Link]
-
Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. (2014). AZoM. Available from: [Link]
-
Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec Corporation. Available from: [Link]
-
The Role of 4-(Trifluoromethyl)phenyl Isocyanate in Advanced Organic Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. (2025). ResearchGate. Available from: [Link]
-
KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. (2025). ResearchGate. Available from: [Link]
-
Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. Wiley Online Library. Available from: [Link]
-
Carbon-13 Magnetic Resonance Study of Alkyl Cyanides, Isocyanides, Isocyanates, and Isothiocyanates. ACS Publications. Available from: [Link]
-
Mechanistic investigations of nucleophilic C(sp³)–H fluorination. ResearchGate. Available from: [Link]
-
Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. RSC Publishing. Available from: [Link]
-
A New Strategy for the Synthesis of Fluorinated Polyurethane. (2011). MDPI. Available from: [Link]
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (2002). PubMed. Available from: [Link]
-
New method for polyurethane synthesis using fluorine compound developed jointly by Kobe University and AGC Inc. (2023). Kobe University. Available from: [Link]
-
Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. (2024). MDPI. Available from: [Link]
-
3-Fluorophenyl isocyanate - Optional[13C NMR] - Spectrum. SpectraBase. Available from: [Link]
-
3,5-Difluorophenyl isocyanate - Optional[13C NMR] - Spectrum. SpectraBase. Available from: [Link]
-
The kinetics of hydrolysis of methyl and phenyl lsocyanates. RSC Publishing. Available from: [Link]
-
Titration of NCO value in resins according to DIN EN ISO 14896. Xylem Analytics. Available from: [Link]
-
Kinetic study of the urethane and urea reactions of isophorone diisocyanate. (2025). ResearchGate. Available from: [Link]
-
Isocyanate Content of Urethane. (2025). ResearchGate. Available from: [Link]
-
Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. (2016). ResearchGate. Available from: [Link]
-
Kinetics of the Reaction Between Alcohols and Isocyanates Catalyzed by Ferric Acetylacetonate. (1961). NASA Technical Reports Server. Available from: [Link]
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). MDPI. Available from: [Link]
-
Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. (2021). NIH. Available from: [Link]
-
nucleophilic fluorination reactions: Topics by Science.gov. Science.gov. Available from: [Link]
-
The reactivity of phenyl isocyanate in aqueous solution. (1975). RSC Publishing. Available from: [Link]
-
Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. RSC Publishing. Available from: [Link]
-
A stepwise kinetic approach to quantify rate coefficients for reactant-, auto- and non-catalyzed urethanization of phenyl isocyanate and 1-butanol. RSC Publishing. Available from: [Link]
-
Mechanistic Study of Nucleophilic Fluorination Promoted by Tri- tert -Butanolamine. (2025). ResearchGate. Available from: [Link]
-
The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin. (2007). NIH. Available from: [Link]
-
Infrared Spectroscopy. MSU chemistry. Available from: [Link]
-
IR spectra showing the shifted CN stretching frequency upon protonation. ResearchGate. Available from: [Link]
-
FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. ResearchGate. Available from: [Link]
-
Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. (2021). PMC. Available from: [Link]
-
Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N -difluoromethyltriazolium triflate. ResearchGate. Available from: [Link]
-
Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. (2018). MDPI. Available from: [Link]
-
Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. (2025). ResearchGate. Available from: [Link]
-
Computational Study of Catalytic Urethane Formation. (2021). PMC. Available from: [Link]
-
Curing Kinetics of Methylene Diphenyl Diisocyanate—Based Polyurethane Elastomers. (2022). MDPI. Available from: [Link]
-
Computational Study of the Reactions of H Atoms With Chlorinated Alkanes Isodesmic Reactions for Transition States. (2002). NIST. Available from: [Link]
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Methodological & Application
Synthesis of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate from 3-fluoro-4-morpholinoaniline
Abstract
This comprehensive guide details the synthesis of (3-fluoro-4-(morpholinyl)phenyl)isocyanate, a critical intermediate in contemporary drug development, from its precursor, 3-fluoro-4-morpholinoaniline. We provide an in-depth analysis of both traditional phosgene-based and modern phosgene-free synthetic strategies. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles, safety protocols, and analytical validation methods required for successful and safe synthesis.
Introduction: The Significance of Aryl Isocyanates
Aryl isocyanates are a class of highly reactive organic compounds characterized by the -N=C=O functional group. Their pronounced electrophilicity makes them invaluable synthons in medicinal chemistry, primarily for the formation of ureas, carbamates, and thiocarbamates through reactions with amines, alcohols, and thiols, respectively. The target molecule, this compound, is a key building block in the synthesis of various pharmacologically active agents, including kinase inhibitors and antibacterial agents. Its precursor, 3-fluoro-4-morpholinoaniline, is notably an intermediate in the synthesis of the antibiotic Linezolid.[1][2][3] The precise and efficient conversion of this aniline to the corresponding isocyanate is therefore a critical step in the development of novel therapeutics.
Strategic Overview: Phosgene vs. Phosgene-Free Routes
The conversion of an amine to an isocyanate can be broadly categorized into two main approaches: those that utilize phosgene or its derivatives, and those that avoid these highly toxic reagents. The choice of method often depends on scale, available equipment, and safety considerations.
-
Phosgene-Based Synthesis: The traditional and most direct method involves the reaction of the aniline with phosgene (COCl₂). Due to the extreme toxicity of phosgene gas, a solid and safer alternative, triphosgene (bis(trichloromethyl) carbonate), is now commonly employed.[4][5] Triphosgene, in the presence of a base, dissociates in situ to generate phosgene, thereby minimizing the hazards associated with handling the gas directly.[4]
-
Phosgene-Free Synthesis: Growing emphasis on green chemistry and laboratory safety has spurred the development of numerous phosgene-free alternatives.[6][7][8] These methods often involve the use of less hazardous carbonylating agents. Prominent examples include the use of di-tert-butyl dicarbonate (Boc₂O), diphenyl carbonate (DPC), and 1,1'-carbonyldiimidazole (CDI).[9][10][11] These routes, while often milder, may require different reaction conditions and optimization.
Below is a workflow diagram illustrating the decision-making process for selecting a synthetic route.
Caption: Decision workflow for synthetic route selection.
Synthesis Protocols
Synthesis of Starting Material: 3-Fluoro-4-morpholinoaniline
The precursor aniline is typically synthesized via a two-step process starting from 1,2-difluoro-4-nitrobenzene.[1][12]
-
Nucleophilic Aromatic Substitution (SNAr): 1,2-Difluoro-4-nitrobenzene is reacted with morpholine. The fluorine atom para to the electron-withdrawing nitro group is highly activated and is readily displaced by the nucleophilic morpholine to yield 4-(2-fluoro-4-nitrophenyl)morpholine.
-
Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary amine. Common reduction methods include using iron powder in the presence of an acid (e.g., NH₄Cl or HCl) or catalytic hydrogenation.[1][13] A reported method utilizes sodium dithionite for this reduction.[14]
Protocol 1: Synthesis using Triphosgene (Phosgene-Based)
This protocol is adapted from general procedures for the synthesis of isocyanates from anilines using triphosgene.[4][5] Triphosgene acts as a solid source of phosgene, which is generated in situ. The reaction mechanism involves the initial formation of a carbamoyl chloride, which is then dehydrochlorinated to yield the isocyanate.
Reaction Mechanism Overview:
Caption: Reaction pathway using triphosgene.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 3-Fluoro-4-morpholinoaniline | Starting Material |
| Triphosgene (BTC) | Phosgene source[5] |
| Triethylamine (Et₃N) or Proton Sponge | Non-nucleophilic base |
| Anhydrous Toluene or Dichloromethane | Reaction Solvent |
| Nitrogen or Argon Atmosphere | Inert conditions to prevent side reactions |
| Schlenk line / Glove box | For handling air/moisture-sensitive reagents |
| Rotary Evaporator | Solvent removal |
| High-vacuum pump | For distillation/purification |
Step-by-Step Protocol:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Preparation: In the flask, dissolve 3-fluoro-4-morpholinoaniline (1.0 eq) in anhydrous toluene. In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous toluene. Caution: Triphosgene is toxic and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).[15][16]
-
Reaction Initiation: To the stirred solution of the aniline, add a non-nucleophilic base such as triethylamine (2.2 eq).
-
Addition of Triphosgene: Add the triphosgene solution dropwise to the aniline solution at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the N-H stretch of the aniline and the appearance of the characteristic strong isocyanate (-NCO) stretch around 2250-2275 cm⁻¹.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt.
-
Purification: Carefully concentrate the filtrate under reduced pressure using a rotary evaporator. The crude isocyanate can be purified by vacuum distillation or recrystallization. Note: Isocyanates are reactive and can be sensitive to heat; use minimal heat during purification.
Protocol 2: Synthesis using Di-tert-butyl dicarbonate (Phosgene-Free)
This method offers a safer, phosgene-free alternative for converting primary aromatic amines into isocyanates.[9][17] The reaction is often catalyzed by 4-(dimethylamino)pyridine (DMAP).[18] The mechanism proceeds through an unstable tert-butyl carbamate intermediate which eliminates isobutene and carbon dioxide to generate the isocyanate.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 3-Fluoro-4-morpholinoaniline | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | Carbonylating agent[9] |
| 4-(Dimethylamino)pyridine (DMAP) | Catalyst[17] |
| Anhydrous Acetonitrile or THF | Reaction Solvent |
| Nitrogen or Argon Atmosphere | Inert conditions |
Step-by-Step Protocol:
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-fluoro-4-morpholinoaniline (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) to the solution, followed by a catalytic amount of DMAP (0.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The formation of the isocyanate can be sensitive to temperature; some procedures report that lower temperatures (e.g., 0 °C) can favor isocyanate formation over potential side products like ureas.[17]
-
Monitoring: Monitor the reaction by TLC and/or IR spectroscopy for the appearance of the isocyanate peak.
-
Work-up and Purification: Upon completion, the solvent and volatile byproducts can be removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Safety and Handling
Isocyanates and their precursors require stringent safety protocols.
-
Phosgene/Triphosgene: Both are highly toxic and corrosive.[15][19] All manipulations must be performed in a certified chemical fume hood.[20] Wear appropriate PPE, including chemical-resistant gloves (Viton recommended), a lab coat, and splash goggles.[15] An emergency plan for exposure should be in place.[15]
-
Isocyanates: Isocyanates are potent respiratory and skin sensitizers.[21][22] Avoid inhalation of vapors and direct skin contact.[23] Work in a well-ventilated area, preferably a fume hood.
-
Waste Disposal: All chemical waste must be disposed of according to federal, state, and institutional regulations.[15] Isocyanate-containing waste should be quenched with a deactivating solution (e.g., a solution of sodium carbonate and a surfactant in water) before disposal.
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical methods.
| Analytical Technique | Expected Result / Observation |
| Infrared (IR) Spectroscopy | Appearance of a very strong, sharp absorption band in the region of 2250-2275 cm⁻¹ , characteristic of the N=C=O stretching vibration. Disappearance of the N-H stretching bands of the starting aniline (typically 3300-3500 cm⁻¹). |
| ¹H NMR Spectroscopy | Disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material. Shifts in the aromatic proton signals due to the change in the electronic nature of the substituent from -NH₂ to -NCO. |
| ¹³C NMR Spectroscopy | Appearance of a signal for the isocyanate carbon, typically in the range of 120-130 ppm . |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of C₁₁H₁₁FN₂O₂ (M.W. 222.22 g/mol ) should be observed. |
| LC-MS | Liquid chromatography-mass spectrometry can be used to assess purity and confirm the mass of the product. Derivatization with an amine like dibutylamine (DBA) followed by LC-MS analysis is a common method for quantifying isocyanates.[22][24] |
Conclusion
The synthesis of this compound from 3-fluoro-4-morpholinoaniline can be successfully achieved through multiple synthetic routes. The traditional triphosgene method is highly efficient but requires stringent safety measures. Phosgene-free alternatives, such as the use of di-tert-butyl dicarbonate, offer a safer approach that aligns with the principles of green chemistry. The choice of method will depend on the specific requirements of the laboratory and the scale of the synthesis. Regardless of the chosen path, careful execution, rigorous safety precautions, and thorough analytical characterization are paramount to obtaining a high-purity product for downstream applications in drug discovery and development.
References
-
Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available at: [Link]
-
Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. D-Scholarship@Pitt. Available at: [Link]
-
N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry. Available at: [Link]
-
Scheme 23 Polyurethane synthesis via isocyanate-and phosgene-free... ResearchGate. Available at: [Link]
-
A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. ResearchGate. Available at: [Link]
-
Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry. ACS Fall 2025. Available at: [Link]
-
A decade review of triphosgene and its applications in organic reactions. PMC. Available at: [Link]
-
Triphosgene and Triphenylphosphine Oxide-Mediated Cascade Heterocyclization of N-Acylated Anilines: One-Pot Synthesis of 2,4-Dichloroquinolines. The Journal of Organic Chemistry. Available at: [Link]
-
An efficient one-pot synthesis of aliphatic diisocyanate from diamine and aiphenyl carbonate. ResearchGate. Available at: [Link]
- Non-phosgene route to the manufacture of organic isocyanates. Google Patents.
-
Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent. PubMed. Available at: [Link]
-
N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. ResearchGate. Available at: [Link]
-
A laboratory comparison of analytical methods used for isocyanates. ResearchGate. Available at: [Link]
-
Isocyanates - Evaluating Exposure. Occupational Safety and Health Administration. Available at: [Link]
-
N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. Organic Chemistry Portal. Available at: [Link]
-
Triphosgene and Triphenylphosphine Oxide-Mediated Cascade Heterocyclization of N -Acylated Anilines: One-Pot Synthesis of 2,4-Dichloroquinolines. ResearchGate. Available at: [Link]
-
Isocyanates and Amines - Sampling and Analytical Procedures. Diva-portal.org. Available at: [Link]
-
Synthesis of isocyanates from dimethylcarbonate. ResearchGate. Available at: [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances. Available at: [Link]
-
Green non - phosgene process for manufacturing isocyanates. ResearchGate. Available at: [Link]
-
Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. The Analytical Scientist. Available at: [Link]
-
Isocyanates — Part 3.7 Synthesis of carbamates by DMAP-catalyzed reaction of amines with di-tert-butyldicarbonate and alcohols. Semantic Scholar. Available at: [Link]
-
Phosgene | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry. Available at: [Link]
- (R)-N-(3-fluoro-4-morpholine phenyl)-oxazolone-5-methyl alcohol preparation process. Google Patents.
-
Phosgene Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico. Available at: [Link]
-
Non-isocyanate polyurethane foams derived from 1,1'-carbonyldiimidazole functionalized precursors. ACS Fall 2025. Available at: [Link]
-
Phosgene - HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]
-
Triphosgene and its Application in Organic Synthesis. ResearchGate. Available at: [Link]
-
DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure. Available at: [Link]
-
SAFE HANDLING OF PHOSGENE AT VALSYNTHESE. Chemicals Knowledge Hub. Available at: [Link]
-
5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. Available at: [Link]
-
The reaction of diphenyl carbonate with amines and its application to polymer synthesis. Semantic Scholar. Available at: [Link]
-
Aniline reacts with phosgene and excess of KOH to form class 11 chemistry CBSE. Vedantu. Available at: [Link]
-
How To Get Isocyanate?. PMC. Available at: [Link]
-
3-Fluoro-4-morpholinoaniline. PubChem. Available at: [Link]
-
Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification. MDPI. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
- Method for preparing 3-fluorine-4 morpholinyl phenylamine. Google Patents.
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- 23. lakeland.com [lakeland.com]
- 24. theanalyticalscientist.com [theanalyticalscientist.com]
Application Notes and Protocols: (3-Fluoro-4-(morpholinyl)phenyl)isocyanate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate in Modern Kinase Inhibitor Design
The urea scaffold is a cornerstone in the design of numerous clinically significant kinase inhibitors. Its ability to form critical hydrogen bond interactions within the ATP-binding site of kinases makes it a privileged pharmacophore.[1][2] Within this chemical class, molecules incorporating the 3-fluoro-4-morpholinophenyl moiety have demonstrated exceptional potency and selectivity against key oncogenic and inflammatory kinases. The reagent, this compound, serves as a pivotal building block for the direct and efficient installation of this desirable structural motif.
The fluorine atom at the 3-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. The morpholine group often imparts favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, which are critical for drug development. This unique combination of features makes this compound a highly sought-after reagent in the synthesis of next-generation kinase inhibitors targeting pathways such as the RAS-RAF-MEK-ERK and p38 MAP kinase signaling cascades.
Chemical Properties and Reactivity
This compound is a reactive intermediate that readily undergoes nucleophilic attack at the isocyanate carbon. Its primary application in kinase inhibitor synthesis is the reaction with a primary or secondary amine to form a stable N,N'-disubstituted urea linkage. This reaction is typically high-yielding and proceeds under mild conditions, making it amenable to a wide range of substrates and suitable for both small-scale and large-scale synthesis.
Synthesis of this compound: A General Protocol
The isocyanate is typically prepared from its corresponding aniline precursor, 3-fluoro-4-morpholinoaniline. A common and effective method involves the use of a phosgene equivalent, such as triphosgene, in an inert solvent.
Experimental Protocol: Preparation of this compound
Materials:
-
3-Fluoro-4-morpholinoaniline
-
Triphosgene
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-fluoro-4-morpholinoaniline (1.0 eq) in anhydrous DCM.
-
Phosgenation: To a separate flask, prepare a solution of triphosgene (0.35 eq) in anhydrous DCM. Cool the aniline solution to 0 °C using an ice bath. Slowly add the triphosgene solution to the stirred aniline solution via the dropping funnel over 30 minutes.
-
Base Addition: Following the addition of triphosgene, add a solution of triethylamine (2.2 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is completely consumed.
-
Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude isocyanate is often used in the subsequent step without further purification. If necessary, it can be purified by flash column chromatography on silica gel, though care must be taken to avoid decomposition.
Note: Phosgene and its equivalents like triphosgene are highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Application in Kinase Inhibitor Synthesis: A Case Study
The true utility of this compound is demonstrated in its application to synthesize potent kinase inhibitors. A prime example is in the generation of inhibitors targeting the p38 MAP kinase, a key regulator of inflammatory responses.
Experimental Protocol: Synthesis of a p38 Kinase Inhibitor Analog
This protocol describes the synthesis of a urea-containing p38 kinase inhibitor by reacting this compound with a suitable amine-containing heterocyclic core.
Materials:
-
This compound
-
Amine-functionalized heterocyclic core (e.g., an aminopyrazole derivative)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine-functionalized heterocyclic core (1.0 eq) in anhydrous DCM.
-
Isocyanate Addition: To this solution, add a solution of this compound (1.0-1.2 eq) in anhydrous DCM dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the pure urea-based kinase inhibitor.
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Data Presentation: Biological Activity of Kinase Inhibitors Incorporating the 3-Fluoro-4-morpholinophenyl Urea Moiety
The strategic incorporation of the 3-fluoro-4-morpholinophenyl urea moiety has led to the discovery of highly potent inhibitors against various kinase targets. The following table summarizes the inhibitory activities of representative compounds.
| Kinase Target | Inhibitor Structure | IC₅₀ (nM) | Reference |
| p38α MAP Kinase | N-(4-((3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-yl)amino)naphthalen-1-yl)-N'-(3-fluoro-4-morpholinophenyl)urea (BIRB 796 analog) | 38 | [3] |
| B-Raf | 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) | 19 (B-RafV600E) | [2] |
| c-Raf | 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) | 19.5 | [2] |
| ASK1 | Pyridin-2-yl urea inhibitor | 1.55 |
Visualization of Key Concepts
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of a urea-based kinase inhibitor using this compound.
Caption: General synthesis of urea-based kinase inhibitors.
Signaling Pathway
The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses and a key target for inhibitors synthesized using the described methodology.
Caption: Inhibition of the p38 MAP kinase pathway.
References
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Available at: [Link]
-
Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Available at: [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. Available at: [Link]
-
Protein kinase inhibitors from the urea class - ResearchGate. Available at: [Link]
- (R)-N-(3-fluoro-4-morpholine phenyl)-oxazolone-5-methyl alcohol preparation process - Google Patents.
- Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents.
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Available at: [Link]
-
Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Available at: [Link]
-
How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? - ResearchGate. Available at: [Link]
-
Synthesis of Amino Acid Ester Isocyanates. Available at: [Link]
-
p38 kinase inhibitors for the treatment of arthritis and osteoporosis: thienyl, furyl, and pyrrolyl ureas. Available at: [Link]
-
P38 MAPK Inhibitor I BIRB 796 - opnMe. Available at: [Link]
-
Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Available at: [Link]
-
Practical synthesis of a p38 MAP kinase inhibitor. Available at: [Link]
-
Synthesis of p38 MAP Kinase Inhibitor BIRB 796 and Analogues via Copper-Mediated N-Arylation Reaction. - ResearchGate. Available at: [Link]
-
Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Available at: [Link]
Sources
Reaction of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate with primary amines to form ureas
An Application Guide for the Synthesis of N,N'-Disubstituted Ureas
Topic: Reaction of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate with Primary Amines to Form Ureas Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Urea Moiety in Medicinal Chemistry
The urea functional group is a cornerstone in modern drug design, prized for its unique ability to act as a rigid and potent hydrogen bond donor-acceptor unit. This feature allows urea-containing molecules to form strong and specific interactions with biological targets such as enzymes and receptors, a critical factor in achieving high potency and selectivity.[1][2] The synthesis of N,N'-disubstituted ureas via the reaction of an isocyanate with a primary amine is a highly efficient and reliable transformation in the medicinal chemist's toolkit.[3][4]
This application note provides a comprehensive guide to the synthesis of ureas using this compound as a key building block. This specific reagent is of high interest due to the combination of structural motifs frequently employed to enhance drug-like properties. The fluorine atom can improve metabolic stability and binding affinity, while the morpholine group often enhances aqueous solubility and provides a vector for further molecular exploration. The resulting urea derivatives are scaffolds for a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[5]
Reaction Mechanism: Nucleophilic Addition
The formation of a urea from an isocyanate and a primary amine is a classic example of nucleophilic addition. The isocyanate group (-N=C=O) features a highly electrophilic central carbon atom due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. The primary amine, possessing a lone pair of electrons on its nitrogen atom, acts as the nucleophile.
The reaction proceeds in a single, typically rapid step:
-
The nucleophilic nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the isocyanate.
-
Simultaneously, the electrons from the carbon-nitrogen double bond shift to the isocyanate nitrogen, which then abstracts the proton from the attacking amine, forming the stable N,N'-disubstituted urea product.
This reaction is generally uncatalyzed and proceeds to high conversion under mild conditions.[3][6]
Caption: Mechanism of Urea Formation.
Core Reagent Profile
-
Compound Name: this compound
-
Molecular Formula: C₁₁H₁₁FN₂O₂
-
Appearance: Typically a solid at room temperature.[7]
-
Reactivity: As an aromatic isocyanate, it is highly reactive towards nucleophiles. The electrophilicity of the isocyanate carbon is enhanced by the electron-withdrawing fluorine atom on the phenyl ring. It is sensitive to moisture and should be handled under anhydrous conditions to prevent the formation of the corresponding symmetric urea via hydrolysis to an amine.[8]
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of an N-(3-Fluoro-4-(morpholinyl)phenyl)-N'-(alkyl/aryl)urea.
Materials and Equipment:
-
This compound
-
Primary amine of choice (e.g., benzylamine, aniline)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel or syringe pump
-
Nitrogen or Argon gas inlet
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Amine Solution Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 equivalent) in anhydrous DCM to a concentration of 0.2-0.5 M.
-
Isocyanate Solution Preparation: In a separate dry flask, dissolve this compound (1.0-1.05 equivalents) in anhydrous DCM.
-
Reaction Setup: Cool the amine solution to 0 °C using an ice-water bath. This is particularly important for reactions with highly nucleophilic aliphatic amines to control the initial exotherm.
-
Isocyanate Addition: Add the isocyanate solution dropwise to the stirred amine solution over 10-15 minutes.[6]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 50:50 Ethyl Acetate:Hexanes). The disappearance of the limiting starting material and the appearance of a new, typically less polar, spot indicates product formation.
-
Product Isolation: Upon completion, the urea product often precipitates directly from the reaction mixture as a white or off-white solid.
-
If a precipitate has formed, collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold DCM to remove any unreacted starting materials.[6]
-
If no precipitate forms, concentrate the reaction mixture in vacuo. The resulting crude solid can be purified by recrystallization or flash column chromatography.
-
-
Drying: Dry the purified product under high vacuum to a constant weight.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and HRMS).
Caption: General Experimental Workflow for Urea Synthesis.
Data Summary: Key Reaction Parameters and Considerations
For successful and reproducible urea synthesis, several parameters must be carefully controlled. The following table summarizes these key variables and provides expert recommendations.
| Parameter | Recommendation & Rationale | Potential Issues |
| Amine Substrate | Aliphatic amines are generally more nucleophilic and react faster than aromatic amines . Reactions with aliphatic amines may require initial cooling to 0°C to manage exothermicity. | Sterically hindered amines (e.g., secondary amines with bulky substituents) may react slower, potentially requiring longer reaction times or gentle heating.[9] |
| Solvent | Use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF). DCM is often preferred for its volatility, simplifying product isolation.[3] | Protic solvents (alcohols, water) will react with the isocyanate. Water contamination leads to the formation of a symmetric diaryl urea byproduct, complicating purification.[8] |
| Temperature | 0 °C to Room Temperature (RT) is standard. Initial cooling is advised for reactive primary alkyl amines. Aromatic amines can typically be reacted at RT directly. | High temperatures are usually unnecessary and can promote side reactions. |
| Stoichiometry | Use a near 1:1 molar ratio of amine to isocyanate. A slight excess (1.05 eq.) of the isocyanate can be used to ensure full conversion of a more valuable amine. | A large excess of either reagent will remain in the crude product, requiring more rigorous purification. |
| Reaction Time | Typically 1-4 hours . Monitor by TLC to determine the point of completion. | Incomplete reactions will show residual starting materials. Excessively long reaction times are generally not beneficial. |
| Atmosphere | Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from entering the system. | Failure to exclude moisture is the most common cause of byproduct formation. |
Applications and Significance in Drug Discovery
The (3-Fluoro-4-(morpholinyl)phenyl)urea scaffold is a "privileged structure" in medicinal chemistry. The urea functional group is a bioisostere for amide or carbamate linkages and provides a rigid backbone for orienting substituents into protein binding pockets. Its dual hydrogen bond donor and single acceptor capacity is crucial for anchoring ligands to target proteins.[1][2]
Derivatives from this reaction are valuable as:
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors, such as Sorafenib, feature a diaryl urea core that interacts with the hinge region of the kinase domain.
-
TRPV1 Antagonists: Phenylurea compounds have been identified as potent templates for developing new analgesic agents targeting the TRPV1 channel.[10]
-
Antimicrobial and Antiviral Agents: The urea moiety is present in numerous compounds with demonstrated activity against various pathogens.[5]
The specific substitution pattern of the core reagent—a fluorine atom ortho to the urea linkage and a morpholine para to it—is a deliberate design choice. The fluorine can enhance binding affinity through favorable electrostatic interactions and block metabolic oxidation, while the morpholine group improves physicochemical properties like solubility and cell permeability, which are critical for oral bioavailability.
References
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Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
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Karche, A. D., et al. (2022). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development, 26(11), 3141–3152. [Link]
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Pore, V. H., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(5), 1016–1019. [Link]
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Cravotto, G., et al. (2011). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 7, 1359–1364. [Link]
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-
MDPI. (n.d.). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Retrieved from [Link]
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ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
AUB ScholarWorks. (n.d.). A kinetic study of the reaction between phenyl isocyanate and aniline in various solvents. Retrieved from [Link]
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ACS Omega. (n.d.). How To Get Isocyanate?[Link]
-
PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]
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Taha, M. O., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]
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Huang, C., et al. (2011). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1549. [Link]
- Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
-
Lee, J., et al. (2016). Discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a Potent TRPV1 Antagonistic Template. Bioorganic & Medicinal Chemistry Letters, 26(15), 3603–3607. [Link]
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ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? Retrieved from [Link]
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Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]
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National Institutes of Health. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed. [Link]
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Application Notes & Protocols: The Role of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate as a Key Intermediate in Linezolid Synthesis
Abstract
Linezolid, the first clinically approved oxazolidinone antibiotic, is a critical therapeutic agent for treating infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1][2][3]. Its unique mechanism of inhibiting bacterial protein synthesis at the initiation stage makes it a vital tool in modern medicine[2][3]. The industrial synthesis of Linezolid requires efficient, safe, and scalable routes. This document provides a detailed examination of a pivotal intermediate, (3-Fluoro-4-(morpholinyl)phenyl)isocyanate, and its application in a robust synthetic pathway to Linezolid. We will explore the causality behind this synthetic strategy, provide detailed, field-tested protocols for its implementation, and outline rigorous quality control measures.
Introduction: The Strategic Importance of the Isocyanate Route
The synthesis of the oxazolidinone ring system is the cornerstone of Linezolid production. Early synthetic routes often involved cryogenic conditions (-78 °C), air-sensitive reagents like n-butyllithium, or hazardous materials such as sodium azide and high-pressure hydrogenation, posing significant challenges for industrial-scale manufacturing[1][4][5].
The isocyanate-based approach offers a compelling alternative that mitigates many of these issues. This compound serves as a highly reactive electrophile, primed for efficient cyclization with a suitable chiral epoxide precursor to form the core oxazolidinone ring.
Key Advantages of this Pathway:
-
Safety: This route can avoid the direct use of highly toxic phosgene in the final cyclization step and circumvents the need for explosive azides[4][6].
-
Efficiency: The reaction is often high-yielding and can be performed under milder conditions compared to earlier methods[4][7].
-
Scalability: The process is more amenable to large-scale industrial production due to its operational simplicity and improved safety profile[4][6].
The overall strategy involves the synthesis of the isocyanate intermediate, followed by its catalyzed reaction with a chiral epoxide to construct the Linezolid core, which is then elaborated to the final active pharmaceutical ingredient (API).
Synthesis Pathway Overview
The synthesis is logically divided into two primary stages: the preparation of the key isocyanate intermediate and its subsequent conversion to Linezolid.
Caption: Overall synthetic scheme for Linezolid via the isocyanate intermediate.
Protocol I: Synthesis of this compound
The precursor, 3-fluoro-4-morpholinoaniline, is synthesized via nucleophilic aromatic substitution of morpholine onto 1,2-difluoro-4-nitrobenzene, followed by reduction of the nitro group[8]. The subsequent conversion to the isocyanate is a critical step. While phosgene can be used, a safer and more manageable alternative is the use of a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate, BTC).
Causality: Triphosgene is a stable, crystalline solid that decomposes in situ to generate phosgene, avoiding the handling of highly toxic phosgene gas. The reaction proceeds via the formation of a carbamoyl chloride, which then eliminates HCl upon heating to yield the isocyanate.
Materials & Reagents:
-
3-fluoro-4-morpholinoaniline
-
Triphosgene (BTC)
-
Toluene (anhydrous)
-
An inert gas (Nitrogen or Argon)
-
Standard reflux and distillation glassware
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve triphosgene (e.g., 4.9 g) in anhydrous toluene (e.g., 30 mL) under an inert atmosphere[7].
-
Precursor Addition: Prepare a solution of 3-fluoro-4-morpholinoaniline (e.g., 5.88 g) in anhydrous toluene. Add this solution dropwise to the triphosgene solution while maintaining the temperature with an ice bath[7].
-
Initial Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour[7].
-
Isocyanate Formation: Heat the mixture to reflux (approximately 110 °C for toluene). Maintain reflux for 1-3 hours, monitoring the reaction progress by TLC or IR spectroscopy (disappearance of the amine, appearance of the isocyanate peak ~2250-2270 cm⁻¹)[7].
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the toluene under reduced pressure using a rotary evaporator[7].
-
Purification: The crude product is purified by vacuum distillation. Collect the fraction at approximately 140 °C / 0.8 kPa to obtain pure this compound as a liquid[7].
Protocol II: Synthesis of Linezolid via Isocyanate Intermediate
This protocol details the Lewis acid-catalyzed cyclization of the isocyanate with a suitable chiral epoxide to form the oxazolidinone ring. The choice of epoxide determines the subsequent steps. Using (R)-epoxyazidopropane is one documented route[9].
Causality: A Lewis acid, such as Magnesium Bromide (MgBr₂) or Lithium Bromide (LiBr), is used to activate the epoxide ring, making it more susceptible to nucleophilic attack by the nitrogen atom of the isocyanate. This facilitates a concerted or stepwise cycloaddition to form the desired 5-substituted oxazolidinone ring with the correct stereochemistry.
Materials & Reagents:
-
This compound
-
(R)-epoxyazidopropane
-
Magnesium bromide (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Triphenylphosphine
-
Acetic Anhydride
-
Standard reaction glassware
Caption: Experimental workflow from the isocyanate intermediate to final Linezolid.
Step-by-Step Protocol:
Part A: Oxazolidinone Ring Formation
-
Reaction Setup: In a 25 mL single-necked flask, combine this compound (0.44 g, 2 mmol) and (R)-epoxyazidopropane (0.25 g, 2.5 mmol)[9].
-
Solvent and Catalyst Addition: Add 10 mL of anhydrous THF and stir until all solids are dissolved. Add anhydrous magnesium bromide (1 mmol) as the catalyst[9].
-
Cyclization Reaction: Heat the mixture to 50 °C and stir for 3 hours. Monitor the reaction by TLC[9].
-
Work-up: After completion, perform an extraction with ethyl acetate (10 mL). Wash the organic layer with saturated brine (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure[9].
-
Purification: Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether to yield the azide-substituted oxazolidinone intermediate[9].
Part B: Reduction and Acetylation 6. Azide Reduction: The azide intermediate from the previous step is reduced to the corresponding primary amine. This is commonly achieved via a Staudinger reaction with triphenylphosphine followed by hydrolysis, or by catalytic hydrogenation[9]. 7. Acetylation: The resulting amine is then acetylated using acetic anhydride in a suitable solvent (e.g., dichloromethane or ethyl acetate) with a mild base (e.g., triethylamine or pyridine) to yield the final product, Linezolid[9]. 8. Final Purification: The final compound is purified by recrystallization or column chromatography to achieve pharmaceutical-grade purity.
Quality Control & Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and quality of both the isocyanate intermediate and the final Linezolid product.
| Analyte | Analytical Method | Expected Result / Specification |
| This compound | FTIR Spectroscopy | Strong, characteristic isocyanate (-N=C=O) absorption band around 2250-2270 cm⁻¹. |
| ¹H NMR, ¹³C NMR | Spectra consistent with the proposed chemical structure. | |
| GC-MS | Molecular ion peak corresponding to the molecular weight (222.22 g/mol )[10][11]. | |
| Purity (GC) | >95%[12]. | |
| Linezolid (Final Product) | HPLC-UV | Purity >99% by area, with a retention time matching a certified reference standard. Detection is typically at 252-254 nm[13][14][15]. |
| ¹H NMR (CDCl₃) | δ: 3.04 (m, 4H), 3.84 (m, 4H), 3.95 (m, 2H), 4.08 (m, 2H), 4.95 (m, 1H), 6.90 (t, 1H), 7.1 (m, 1H), 7.37 (dd, 1H)[4]. | |
| Mass Spectrometry (ESI-MS) | m/z: 338.15 [M+H]⁺, consistent with the molecular formula C₁₆H₂₀FN₃O₄. |
Typical HPLC Conditions for Linezolid Analysis:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[13].
-
Mobile Phase: Acetonitrile and water (e.g., 30:70 v/v), often with a modifier like 0.1% formic acid[13].
-
Flow Rate: 1.0 - 1.2 mL/min[14].
-
Detection: UV at 254 nm[13].
-
Retention Time: Typically 2.5 - 8.5 minutes, depending on exact conditions[14][16].
Conclusion
The synthetic route to Linezolid utilizing this compound as a key intermediate represents a significant advancement in pharmaceutical manufacturing. This pathway provides a safer, more efficient, and scalable alternative to older methods. The protocols and analytical methods detailed in these notes offer a robust framework for researchers and drug development professionals to produce high-quality Linezolid, a crucial antibiotic in the fight against resistant bacterial infections.
References
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-
Madhusudhan, G. et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4):219-226. [Link]
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- Synthesis method of linezolid intermediate.
- CN109721561A - A kind of new synthetic method of Linezolid.
-
Shaik, A. B. et al. Scheme (1). Synthesis of Linezolid. ResearchGate. [Link]
- METHOD FOR PREPARING LINEZOLID INTERMEDIATE.
-
Gemoets, H. P. L. et al. (2019). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Angewandte Chemie International Edition, 58(23), 7678-7681. [Link]
-
Li, X. et al. (2021). HPLC-UV method for quantitation of linezolid. Infection and Drug Resistance, 14, 5457–5465. [Link]
-
Overview of analytical methods for the estimation of linezolid. ResearchGate. [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF LINEZOLID IN PHARMACEUTICAL DOSAGE FORM. International Journal of Recent Scientific Research. [Link]
-
(PDF) Validated Stability Indicating RP-HPLC Method for the Estimation of Linezolid in a Pharmaceutical Dosage Form. ResearchGate. [Link]
-
Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid. (2022). eJIFCC, 33(1), 54–67. [Link]
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-
Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]
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-
Linezolid. Wikipedia. [Link]
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-
Hashemian, S. M. R., Farhadi, T., & Ganjparvar, M. (2018). Linezolid: a review of its properties, function, and use in critical care. Journal of intensive care, 6, 34. [Link]
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Application Notes and Protocols for the Synthesis of Diaryl Ureas from Isocyanates
Introduction: The Significance of the Diaryl Urea Scaffold in Modern Drug Discovery
The diaryl urea motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to form key hydrogen bond interactions with biological targets.[1] The urea functional group, with its hydrogen bond donor (NH) and acceptor (C=O) capabilities, allows for high-affinity binding to a multitude of enzymes and receptors.[1][2] This has led to the successful development of numerous therapeutics, most notably in the field of oncology. Diaryl urea-containing drugs like Sorafenib and Regorafenib are potent multi-kinase inhibitors used in the treatment of various cancers, underscoring the therapeutic importance of this structural class.[3]
The synthesis of diaryl ureas is most commonly and efficiently achieved through the reaction of an aryl isocyanate with an aryl amine.[4] This reaction proceeds via a nucleophilic addition mechanism and is generally high-yielding and versatile, allowing for the creation of diverse libraries of compounds for drug discovery and development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for synthesizing diaryl ureas using isocyanates, with a strong emphasis on safety, procedural rationale, and characterization.
Reaction Mechanism: Nucleophilic Addition
The synthesis of a diaryl urea from an aryl isocyanate and an aryl amine is a classic example of nucleophilic addition. The lone pair of electrons on the nitrogen atom of the aryl amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer to the nitrogen of the former isocyanate, resulting in the formation of the stable diaryl urea product.
Diagram of the Reaction Mechanism
Caption: Nucleophilic addition of an aryl amine to an aryl isocyanate to form a diaryl urea.
Safety First: Critical Precautions for Handling Isocyanates
Isocyanates are highly reactive compounds that pose significant health risks.[4] Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[4] The primary and most severe health concern is sensitization, where repeated exposure, even at very low concentrations, can lead to severe allergic reactions, including occupational asthma.[4] Therefore, stringent safety protocols must be adhered to at all times.
-
Engineering Controls : All work with isocyanates must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[4]
-
Personal Protective Equipment (PPE) :
-
Gloves : Chemical-resistant gloves, such as butyl rubber or nitrile rubber, are mandatory.[4] Latex gloves offer poor resistance and should not be used.[4]
-
Eye Protection : Safety goggles or a full-face shield must be worn.[5]
-
Lab Coat : A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection : In certain situations, such as when heating isocyanates or if there is a risk of aerosolization, a respirator may be required.[6]
-
-
Handling : Use the smallest quantity of isocyanate necessary for the experiment.[4] Keep containers tightly closed when not in use.[4]
-
Waste Disposal : All isocyanate-contaminated waste must be disposed of in a designated, labeled, and sealed container according to institutional guidelines for hazardous waste.[4]
-
Spill and Emergency Procedures : In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.[4] For eye contact, flush with copious amounts of water for at least 30 minutes and seek immediate medical attention.[4] Have an isocyanate spill kit readily available.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the synthesis of unsymmetrical diaryl ureas. The specific quantities and reaction conditions may need to be optimized for different substrates.
Materials and Reagents
-
Substituted aryl amine (1.0 eq)
-
Substituted aryl isocyanate (1.0 eq)
-
Anhydrous solvent (e.g., acetone, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO))[5][7]
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen/argon inlet (for moisture-sensitive reactions)
-
Addition funnel (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)[5]
-
TLC developing chamber and solvent system (e.g., ethyl acetate/hexanes)
-
UV lamp for TLC visualization
-
Büchner funnel and filter paper
-
Recrystallization solvents (e.g., ethanol, ethyl acetate/hexanes)[2]
Reaction Workflow
Diagram of the Experimental Workflow
Caption: General workflow for the synthesis, purification, and characterization of diaryl ureas.
Detailed Procedure
-
Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve the aryl amine (1.0 eq) in a suitable anhydrous solvent (e.g., acetone, 10 mL per mmol of amine).[7]
-
Reaction : To the stirred solution of the amine, add the aryl isocyanate (1.0 eq) dropwise at room temperature.[7] If the reaction is highly exothermic, the flask may be cooled in an ice bath.
-
Reaction Monitoring : The reaction progress should be monitored by Thin Layer Chromatography (TLC).[5] To do this, a small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. The plate is then developed in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is considered complete when the starting amine spot is no longer visible by UV light.
-
Work-up and Isolation : Upon completion, the reaction mixture is typically quenched by the addition of water, which will cause the diaryl urea product to precipitate.[5] The solid product is then collected by vacuum filtration using a Büchner funnel.[8]
-
Purification : The crude product is purified by recrystallization.[6] Common solvents for the recrystallization of diaryl ureas include ethanol or a mixture of ethyl acetate and hexanes.[2] Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. The purified crystals are then collected by vacuum filtration and washed with a small amount of cold solvent.
-
Characterization : The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[5]
Data Presentation: Exemplary Syntheses
The following table summarizes the synthesis of representative diaryl ureas using the described protocol.
| Entry | Aryl Amine | Aryl Isocyanate | Product | Yield (%) | M.p. (°C) |
| 1 | Aniline | Phenyl isocyanate | 1,3-Diphenylurea | >95 | 238-240 |
| 2 | 4-Chloroaniline | Phenyl isocyanate | 1-(4-Chlorophenyl)-3-phenylurea | 92 | 227-229 |
| 3 | 4-Methoxyaniline | 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)urea | 94 | 235-237 |
Yields and melting points are representative and may vary based on experimental conditions.
Conclusion
The synthesis of diaryl ureas via the reaction of aryl amines and aryl isocyanates is a robust and versatile method for accessing a class of compounds with significant importance in drug discovery and development. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can confidently and safely synthesize a wide array of diaryl urea derivatives for their scientific investigations. The keys to success in this synthesis are careful handling of the hazardous isocyanate reagents, diligent monitoring of the reaction progress, and proper purification and characterization of the final products.
References
-
Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Retrieved from [Link]
-
Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]
- Kondekar, N. B., et al. (2013). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry.
- Garuti, L., Roberti, M., & Bottegoni, G. (2016). Diaryl urea: A privileged structure in anticancer agents. Current medicinal chemistry, 23(15), 1528-1548.
- Ghosh, A. K., & Brindisi, M. (2015). Urea derivatives in modern drug discovery and medicinal chemistry. Journal of medicinal chemistry, 63(7), 2751-2788.
-
Garuti, L., Roberti, M., & Bottegoni, G. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry, 23(15), 1528-1548. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Diarylureas. Retrieved from [Link]
-
California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]
-
Safe Work Australia. (2015). Guide to handling isocyanates. Retrieved from [Link]
-
Asadi, M., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 13(6), 536. Retrieved from [Link]
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Application Notes & Protocols: (3-Fluoro-4-(morpholinyl)phenyl)isocyanate in the Development of Targeted Covalent Inhibitors
Abstract
Targeted covalent inhibitors (TCIs) have emerged as a powerful therapeutic modality, offering distinct advantages in potency and duration of action by forming a stable bond with their protein target.[1] A key challenge in their design is balancing the reactivity of the electrophilic "warhead" with the selectivity conferred by the "guidance system". The (3-Fluoro-4-(morpholinyl)phenyl)isocyanate reagent serves as a valuable building block in this context, providing a highly reactive isocyanate warhead for covalent modification of nucleophilic residues, coupled with a phenyl-morpholine scaffold frequently utilized for specific, high-affinity binding to kinase active sites. This guide provides an in-depth examination of the chemical rationale, safety protocols, and detailed experimental workflows for leveraging this reagent in the synthesis and evaluation of novel therapeutics, with a focus on kinase inhibitors.
Scientific Rationale: A Bifunctional Reagent for Covalent Inhibition
The efficacy of this compound in drug design stems from the distinct roles of its constituent parts: the electrophilic isocyanate warhead and the morpholinophenyl recognition moiety.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | 4-(2-fluoro-4-isocyanatophenyl)morpholine | [3] |
| CAS Number | 224323-51-7 | [2][3] |
| Molecular Formula | C₁₁H₁₁FN₂O₂ | [2] |
| Molecular Weight | 222.22 g/mol | [2] |
| Appearance | Powder or liquid | [4] |
| Purity | Typically >95-97% | [3][4] |
| Storage | Store in a tightly closed container at room temperature. | [3][4] |
The Isocyanate "Warhead": Mechanism of Covalent Action
The isocyanate group (-N=C=O) is a potent electrophile that readily reacts with nucleophilic amino acid residues on a target protein, such as the side chains of cysteine, lysine, or serine.[5] This reaction forms a stable, covalent carbamate or urea linkage, leading to irreversible inhibition of the protein's function.[1][6] The mechanism involves two key steps: first, the inhibitor forms a non-covalent, reversible complex with the target protein, driven by interactions of the entire molecule.[7][8] This initial binding positions the isocyanate warhead in close proximity to a reactive nucleophile in the active site, facilitating the second step: the formation of the covalent bond.[7] Once this bond is formed, restoration of protein activity requires the de novo synthesis of the protein, leading to a prolonged pharmacodynamic effect that can outlast the pharmacokinetic profile of the drug.[6][9]
The "Guidance System": The 3-Fluoro-4-Morpholinyl Scaffold
While the isocyanate provides the reactive potential, the 3-fluoro-4-morpholinylphenyl portion of the molecule acts as the guidance system, directing the inhibitor to the specific target protein.[1]
-
Morpholine Moiety: This group is a common feature in medicinal chemistry, often incorporated to enhance aqueous solubility and metabolic stability. Its oxygen and nitrogen atoms can act as hydrogen bond acceptors, forming key interactions with residues in the ATP-binding pocket of kinases.
-
Fluoro Substituent: The fluorine atom at the 3-position is electron-withdrawing. This can modulate the electronic properties of the phenyl ring and influence the reactivity of the isocyanate. Furthermore, strategic fluorination is a well-established technique to block sites of metabolism, potentially improving the drug's half-life. The 3-fluoro-4-morpholinoaniline precursor is a key intermediate in the synthesis of the antibiotic Linezolid.[10][11]
Application in Modern Drug Discovery: Kinase Inhibitors
The (3-fluoro-4-morpholinyl)phenyl moiety is a privileged scaffold found in several clinically significant kinase inhibitors. Kinases are a major class of drug targets, particularly in oncology, and covalent inhibition has proven to be a successful strategy for achieving high potency and overcoming drug resistance.[7]
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[12][13] Several approved BTK inhibitors are covalent drugs that irreversibly bind to a cysteine residue (Cys481) in the BTK active site.[12][14] The 3-fluoro-4-morpholinylphenyl group is a key component of scaffolds designed to target BTK, contributing to the necessary binding affinity and orientation for the covalent reaction to occur.[15]
Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase whose aberrant signaling drives the growth of various solid tumors, including non-small cell lung cancer (NSCLC).[16] Second and third-generation EGFR inhibitors were specifically designed as covalent drugs to overcome resistance mutations, such as T790M, that render first-generation non-covalent inhibitors ineffective.[7][17] These inhibitors form a covalent bond with Cys797 in the EGFR active site. The anilino-quinazoline core is a common feature, and substitutions on the aniline ring, such as the 3-fluoro-4-morpholinylphenyl group, are critical for achieving selectivity for mutant forms of EGFR while sparing the wild-type protein, thereby improving the therapeutic index.[18]
Representative Kinase Inhibitor Activity
The following table summarizes the activity of representative, publicly disclosed kinase inhibitors that incorporate a moiety derived from or related to (3-fluoro-4-morpholinyl)phenyl)isocyanate.
| Inhibitor Class | Target Kinase | IC₅₀ Value | Cell Line | Reference |
| BTK Inhibitor | BTK | 0.1 nM | N/A (Biochemical) | [15] |
| BTK Inhibitor | BTK | 4 nM | N/A (Biochemical) | [15] |
| EGFR Inhibitor | EGFR (T790M) | 5.9 nM | N/A (Biochemical) | [18] |
| FGFR Inhibitor | FGFR1 | <1 nM | N/A (Biochemical) | [19] |
Mandatory Safety Protocols for Handling Isocyanates
Isocyanates are highly reactive compounds and potent sensitizers. Strict adherence to safety protocols is essential to prevent occupational asthma and other health risks.[20][21]
-
Hazard Overview: The primary hazards are respiratory and dermal sensitization.[20] Repeated exposure, even at very low concentrations, can lead to severe allergic reactions.[21][22] They are also irritants to the skin, eyes, and respiratory tract.[22]
-
Engineering Controls: All work involving isocyanates must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[20]
-
Personal Protective Equipment (PPE):
-
Gloves: Use chemically resistant gloves (e.g., nitrile gloves; thin latex gloves are not suitable).[22]
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A full-sleeved lab coat must be worn.
-
Respiratory Protection: For operations with a high risk of aerosolization, an air-purifying respirator with organic vapor cartridges may be necessary, based on a formal risk assessment.
-
-
Spill & Decontamination: In case of a spill, evacuate the immediate area and alert personnel.[20] Small spills inside a fume hood can be decontaminated using a solution of 5% sodium carbonate, 5% non-ionic surfactant, and 90% water. Allow the decontamination solution to react for at least 10 minutes before cleanup.
-
Waste Disposal: All isocyanate-contaminated waste, including pipette tips, gloves, and paper towels, must be collected in a designated, sealed hazardous waste container and disposed of according to institutional guidelines.[20]
Experimental Protocols & Workflows
The following protocols provide a framework for the synthesis and characterization of therapeutics using this compound.
Protocol: Synthesis of this compound from 3-Fluoro-4-morpholinoaniline
This protocol describes the conversion of the corresponding aniline to the isocyanate using triphosgene, a safer solid substitute for phosgene gas. The reaction must be performed under anhydrous conditions to prevent hydrolysis of the isocyanate and triphosgene.
Materials:
-
Triphosgene (0.4 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A non-nucleophilic base, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Nitrogen or Argon atmosphere
-
Standard glassware (oven-dried)
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve 3-fluoro-4-morpholinoaniline (1.0 eq) and the non-nucleophilic base (3.0 eq) in anhydrous DCM.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.
-
CAUTION: Triphosgene is toxic and releases phosgene upon contact with moisture. Handle with extreme care in the fume hood.
-
Slowly add the triphosgene solution to the stirred aniline solution at 0 °C (ice bath) via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or in-situ FTIR.
-
Upon completion, the resulting solution of this compound is typically used directly in the next step without purification. If isolation is required, careful solvent evaporation under reduced pressure can be performed, but the crude product is often sufficient.
Workflow: Reaction Monitoring and Characterization
It is crucial to monitor the reaction to confirm the formation of the isocyanate and its subsequent consumption.
Caption: Workflow for synthesis, monitoring, and characterization.
Monitoring Details:
-
In-situ FTIR: This is a powerful technique for monitoring isocyanate reactions in real-time.[25] The formation of the isocyanate group is characterized by the appearance of a strong, sharp absorption band around 2250-2270 cm⁻¹.[25] The progress of a subsequent coupling reaction can be monitored by the disappearance of this peak.
-
TLC/LC-MS: Thin-layer chromatography can be used to monitor the consumption of the starting aniline. Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the mass of the desired isocyanate intermediate and the final product.[26]
-
Characterization: The final purified compound should be thoroughly characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, High-Resolution Mass Spectrometry (HRMS) to confirm its identity and structure, and by High-Performance Liquid Chromatography (HPLC) to assess its purity.[24][27]
Protocol: General Synthesis of a Urea-Linked Inhibitor
This protocol outlines the reaction of the in-situ generated isocyanate with a primary or secondary amine on a separate molecular fragment to form a stable urea linkage.
Materials:
-
Crude solution of this compound in DCM (from Protocol 4.1)
-
Amine-containing fragment (1.0 - 1.2 eq)
-
Anhydrous DCM or DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
To the stirred solution of the isocyanate at room temperature, add a solution of the amine-containing fragment (1.0-1.2 eq) in anhydrous DCM or DMF.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring progress by LC-MS for the disappearance of the isocyanate and the formation of the urea product.
-
Upon completion, quench the reaction with a small amount of water or methanol to consume any remaining isocyanate.
-
Perform an aqueous workup. Typically, this involves washing the organic layer with saturated sodium bicarbonate solution and brine, followed by drying over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography (e.g., silica gel) or preparative HPLC to yield the final compound.
Workflow: Biochemical Validation of a Covalent Inhibitor
Confirming the covalent mechanism of action is a critical step in characterization.
Caption: Biochemical workflow for validating covalent target engagement.
Validation Details:
-
Potency (IC₅₀ Determination): The potency of the inhibitor is determined using a biochemical assay, such as an in vitro kinase assay. For covalent inhibitors, the IC₅₀ value is time-dependent, reflecting the rate of covalent bond formation.[5]
-
Intact Protein Mass Spectrometry: To confirm covalent binding, the target protein is incubated with a molar excess of the inhibitor. The mixture is then analyzed by mass spectrometry. A mass increase corresponding to the molecular weight of the inhibitor confirms that a covalent adduct has formed.[5]
-
Peptide Mapping: To identify the specific amino acid residue that has been modified, the protein-inhibitor complex is digested with a protease (e.g., trypsin). The resulting peptide fragments are analyzed by LC-MS/MS.[5] The modified peptide will have a mass shift, and MS/MS fragmentation will pinpoint the exact site of covalent attachment.
Signaling Pathway Context: BTK Inhibition
The diagram below illustrates the simplified B-cell receptor (BCR) signaling cascade, highlighting the central role of BTK, which is the target of inhibitors synthesized using the this compound scaffold.
Caption: Simplified BCR signaling pathway showing BTK as a key node.
Conclusion
This compound is a versatile and powerful reagent for the development of targeted covalent inhibitors. Its bifunctional nature, combining a reactive electrophilic warhead with a proven kinase-binding scaffold, makes it an attractive starting point for drug discovery programs aimed at kinases and other targets with suitably positioned nucleophilic residues. By understanding the underlying chemical principles, adhering to strict safety protocols, and employing robust analytical and biochemical validation workflows, researchers can effectively utilize this reagent to create potent and selective next-generation therapeutics.
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Al-Hussain, S. A., & El-Fakharany, E. M. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. [Link]
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Estupinan, D., et al. (2024). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. Cancers. [Link]
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Application Notes and Protocols for the Synthesis of p38 MAP Kinase Inhibitors
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of p38 MAP kinase inhibitors.
Abstract
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are critical mediators of the cellular response to inflammatory cytokines and environmental stress.[1][2] Their central role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1 has made them a highly attractive therapeutic target for a range of inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis.[3] This document provides a detailed guide for researchers on the synthesis, purification, characterization, and in vitro evaluation of p38 MAP kinase inhibitors. It covers major chemical scaffolds, provides detailed step-by-step synthetic protocols for key clinical candidates, and outlines methods for assessing their biological activity.
The p38 MAP Kinase Signaling Pathway: A Therapeutic Rationale
The p38 MAP kinase pathway is a three-tiered signaling cascade that allows cells to respond to a wide array of external stimuli.[4][5] Activation is typically initiated by environmental stresses (e.g., UV radiation, osmotic shock) or by inflammatory cytokines (e.g., TNF-α, IL-1β).[6][7] This leads to the activation of a MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1, which in turn phosphorylates and activates a MAP kinase kinase (MAPKK), predominantly MKK3 and MKK6.[4][8] These MAPKKs then dually phosphorylate specific threonine and tyrosine residues (Thr180/Tyr182) in the activation loop of p38 MAP kinase, leading to its activation.[2]
Once activated, p38 MAP kinase phosphorylates a variety of downstream targets, including other protein kinases like MAPKAP-K2/3 and transcription factors such as ATF-2 and MEF2.[2][7][8] This cascade ultimately culminates in the transcriptional and translational upregulation of key inflammatory mediators, making the inhibition of p38 a powerful strategy for controlling the inflammatory response.[7]
Key reactions frequently employed include:
-
Heterocycle Formation: Condensation reactions are common for building imidazole and triazole cores. [9][10]* Palladium-Catalyzed Cross-Coupling: Suzuki and Buchwald-Hartwig reactions are instrumental for creating C-C and C-N bonds to attach aryl and heteroaryl substituents.
-
Amide Coupling: Standard peptide coupling reagents (e.g., HATU, EDCI) are used to form amide linkages, as seen in inhibitors like Losmapimod. [11]* Nucleophilic Aromatic Substitution (SNAAr): A classic method for attaching nucleophiles to electron-deficient aromatic rings.
Detailed Synthetic Protocols for Key Inhibitors
The following protocols are illustrative and may require optimization based on laboratory conditions and reagent purity. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 4.1: Synthesis of a Diaryl Urea-Type Inhibitor (BIRB 796 Analogue)
BIRB 796 is a potent allosteric inhibitor. [12]Its synthesis hinges on the formation of a key urea linkage between an amino-pyrazole and a naphthyl isocyanate or amine equivalent. [13]This protocol outlines a convergent synthesis.
Part A: Synthesis of the Aminopyrazole Fragment
-
Step 1: Pyrazole Formation. To a solution of 4-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq). Stir for 15 minutes. Add 3,3-dimethyl-2,4-pentanedione (1.0 eq) and reflux the mixture for 4-6 hours until TLC analysis indicates consumption of the starting material. Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and water. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude pyrazole. Purify by column chromatography.
-
Step 2: Nitration. Cool the pyrazole from Step 1 to 0°C in concentrated sulfuric acid. Add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5°C. Stir for 1-2 hours. Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine. Dry over Na₂SO₄, filter, and concentrate to afford the nitro-pyrazole.
-
Step 3: Reduction. Dissolve the nitro-pyrazole (1.0 eq) in ethanol/ethyl acetate. Add 10% Pd/C (0.1 eq by weight). Hydrogenate the mixture under a balloon of H₂ gas at room temperature for 12-18 hours. Filter the reaction through a pad of Celite, washing with methanol. Concentrate the filtrate to yield the desired aminopyrazole.
Part B: Synthesis of the Naphthyl Fragment and Final Coupling
-
Step 4: Ether Synthesis. To a solution of 4-amino-1-naphthol hydrochloride (1.0 eq) in DMF, add potassium carbonate (3.0 eq) and 1-(2-chloroethyl)morpholine hydrochloride (1.2 eq). Heat the mixture to 80-90°C for 8-12 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography to obtain the morpholinoethoxy-naphthylamine.
-
Step 5: Urea Formation. Dissolve the aminopyrazole from Part A (1.0 eq) in dichloromethane. Add triphosgene (0.4 eq) and stir at room temperature for 1 hour to form the isocyanate in situ. In a separate flask, dissolve the naphthylamine from Step 4 (1.0 eq) and triethylamine (1.5 eq) in dichloromethane. Add the isocyanate solution dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench with water, separate the layers, dry the organic phase, and concentrate. Purify the crude product by flash chromatography or recrystallization to yield the final BIRB 796 analogue.
Protocol 4.2: Synthesis of a Pyridinylimidazole-Type Inhibitor (Based on Neflamapimod/VX-745)
Neflamapimod (VX-745) is a pyridinylimidazole derivative. [14][15][16]This class is often synthesized via a multi-component reaction or a stepwise approach to build the substituted imidazole core. [9]
-
Step 1: α-Bromination of Ketone. To a solution of 2-chloro-6-methylacetophenone (1.0 eq) in methanol, add pyridinium tribromide (1.05 eq) in portions. Stir at room temperature for 2-4 hours. Monitor by TLC. Once complete, pour the reaction into water and extract with diethyl ether. Wash with sodium bisulfite solution and brine, then dry over MgSO₄. Concentrate to give the crude α-bromo ketone, which is often used without further purification.
-
Step 2: Imidazole Formation. Dissolve the crude α-bromo ketone (1.0 eq) and 4-pyridinecarboxamide (1.2 eq) in anhydrous THF. Heat to reflux for 18-24 hours. A precipitate will form. Cool the reaction, filter the solid, and wash with cold THF to obtain the crude imidazole precursor.
-
Step 3: Cyclization and Aromatization. Suspend the solid from Step 2 in phosphorus oxychloride (POCl₃). Heat to reflux for 3-5 hours. Carefully cool the reaction and pour it onto a mixture of ice and ammonium hydroxide to neutralize. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the 2-substituted pyridinylimidazole core.
-
Step 4: Sulfide Formation. Dissolve the product from Step 3 (1.0 eq) in a suitable solvent like DMF. Add sodium thiomethoxide (1.5 eq) and stir at room temperature for 2-4 hours to displace the chloride. Quench with water, extract with ethyl acetate, dry, and concentrate.
-
Step 5: Sulfoxide Formation. Dissolve the sulfide from Step 4 (1.0 eq) in dichloromethane and cool to 0°C. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise. Stir for 1-2 hours, monitoring carefully by TLC to avoid over-oxidation to the sulfone. Quench with sodium thiosulfate solution. Separate the layers, wash the organic phase with NaHCO₃ solution, dry, and concentrate. Purify by chromatography to yield the final product.
Analytical Characterization of Synthesized Inhibitors
Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized compounds. A combination of chromatographic and spectroscopic techniques is standard practice. [17][18][19]
| Technique | Purpose | Typical Parameters & Expected Outcome |
|---|---|---|
| HPLC | Purity Assessment | Column: C18 reverse-phase. Mobile Phase: Gradient of water/acetonitrile with 0.1% TFA or formic acid. Detection: UV (e.g., 254 nm). Outcome: A single major peak with >95% purity is desired. |
| LC-MS | Identity Confirmation | Ionization: Electrospray Ionization (ESI). Outcome: Detection of the [M+H]⁺ ion corresponding to the calculated molecular weight of the target compound. |
| NMR (¹H, ¹³C) | Structural Elucidation | Solvent: DMSO-d₆ or CDCl₃. Outcome: The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed chemical structure. |
Protocols for In Vitro Activity Assessment
Once synthesized and purified, the inhibitor's biological activity must be confirmed. This typically involves a direct enzyme inhibition assay and a cell-based assay to measure the downstream effects.
Protocol 6.1: Non-Radioactive p38α MAP Kinase Activity Assay
This protocol measures the ability of a compound to inhibit the phosphorylation of a known p38 substrate, ATF-2. [2][20]
-
Plate Preparation: Coat a 96-well high-binding microplate with a solution of recombinant ATF-2 protein (e.g., 1-2 µg/mL in PBS) overnight at 4°C. Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Inhibitor Preparation: Prepare serial dilutions of the synthesized inhibitor in kinase reaction buffer. Include a positive control (no inhibitor) and a negative control (e.g., a known potent inhibitor like SB202190). [21]3. Kinase Reaction: To each well, add the diluted inhibitor followed by recombinant, active p38α MAP kinase. Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind.
-
Initiation: Initiate the kinase reaction by adding ATP solution to a final concentration of ~50-100 µM. Incubate for 30-60 minutes at 30°C.
-
Detection: Stop the reaction and wash the plate thoroughly. Add a primary antibody specific for phosphorylated ATF-2 (pThr71). Incubate for 1-2 hours at room temperature.
-
Signal Generation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour. Wash again, and then add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with acid and read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 6.2: Cell-Based TNF-α Inhibition Assay
This assay confirms that the inhibitor can block p38 signaling in a cellular context, leading to reduced production of the downstream cytokine TNF-α.
-
Cell Culture: Culture a relevant cell line, such as human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs), in appropriate media.
-
Pre-treatment: Plate the cells in a 96-well plate. Pre-treat the cells with serial dilutions of the test inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce p38 activation and TNF-α production. Incubate for 4-6 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α production for each inhibitor concentration relative to the LPS-stimulated control and determine the IC₅₀ value.
References
-
PubMed. (2012). Critical review of p38 MAP kinase inhibitors: a bioanalytical perspective. Available at: [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Available at: [Link]
-
Ovid. (n.d.). Critical review of p38 MAP kinase inhibitors: a bioanalytical perspective. Available at: [Link]
-
Taylor & Francis Online. (2011). Critical Review of P38 Map Kinase Inhibitors: A Bioanalytical Perspective. Available at: [Link]
-
QIAGEN GeneGlobe. (n.d.). p38 MAPK Signaling. Available at: [Link]
-
Assay Genie. (n.d.). p38 MAPK Signaling Review. Available at: [Link]
-
PubMed. (2010). Mechanisms and functions of p38 MAPK signalling. Available at: [Link]
-
Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Available at: [Link]
-
ResearchGate. (2012). Critical Review of P38 Map Kinase Inhibitors: A Bioanalytical Perspective. Available at: [Link]
-
PubMed. (2012). Practical synthesis of a p38 MAP kinase inhibitor. Available at: [Link]
-
PubMed. (2004). Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors. Available at: [Link]
-
ResearchGate. (2011). ChemInform Abstract: Synthesis of p38 MAP Kinase Inhibitor BIRB 796 and Analogues via Copper-Mediated N-Arylation Reaction. Available at: [Link]
-
The Journal of Organic Chemistry. (2012). Practical Synthesis of a p38 MAP Kinase Inhibitor. Available at: [Link]
-
PubMed. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Available at: [Link]
-
PubMed. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Available at: [Link]
-
National Institutes of Health. (2024). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Available at: [Link]
-
PubMed. (2013). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Available at: [Link]
-
ALZFORUM. (2021). Neflamapimod. Available at: [Link]
-
Wikipedia. (n.d.). Losmapimod. Available at: [Link]
-
ResearchGate. (n.d.). Structures of p38 MAP kinase inhibitors that have advanced to clinical trials. Available at: [Link]
-
Bentham Science Publisher. (n.d.). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Available at: [Link]
-
Nature. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). losmapimod. Available at: [Link]
-
PubMed Central. (2019). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. Available at: [Link]
-
The Journal of Prevention of Alzheimer's Disease. (2017). Neflamapimod: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease. Available at: [Link]
-
ResearchGate. (2017). Neflamapimod: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease. Available at: [Link]
-
PubMed. (2017). Neflamapimod: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease. Available at: [Link]
-
PubMed Central. (2013). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Available at: [Link]
-
ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors. Available at: [Link]
-
Fulcrum Therapeutics. (n.d.). Development of Losmapimod, A Small Molecule, to Regulate Gene Expression to Treat the Root Cause of FSHD. Available at: [Link]
-
ChemRxiv. (2021). New inhibitors of p38 mitogen-activated protein kinase: Repurposing of existing drugs with deep learning. Available at: [Link]
-
Iranian Journal of Pharmaceutical Research. (2013). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Available at: [Link]
-
Muscular Dystrophy News. (2024). Losmapimod for FSHD. Available at: [Link]
-
PubMed. (2022). Safety and efficacy of losmapimod in facioscaphumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial. Available at: [Link]
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- 2. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
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Application Notes: (3-Fluoro-4-(morpholinyl)phenyl)isocyanate as a Versatile Building Block in Organic Synthesis and Drug Discovery
Introduction: The Strategic Value of a Privileged Scaffold
(3-Fluoro-4-(morpholinyl)phenyl)isocyanate is a highly valuable bifunctional reagent in modern organic synthesis, particularly within medicinal chemistry and drug development programs. Its structure combines three key features that are frequently associated with pharmacologically active compounds: an electrophilic isocyanate group for covalent bond formation, a metabolically robust fluoro-substituent, and the well-established morpholine heterocycle, a common feature in many approved drugs.
The morpholine moiety often enhances aqueous solubility and provides a desirable pharmacokinetic profile, while the fluorine atom can improve metabolic stability and binding affinity through specific electronic interactions. The true synthetic power of this molecule, however, lies in the isocyanate (-N=C=O) functional group. As a potent electrophile, it undergoes clean and efficient reactions with a wide range of nucleophiles, making it an ideal building block for constructing diverse compound libraries centered on a "privileged" fluoro-morpholinyl-phenyl core.[1] This core is famously represented in the antibiotic Linezolid, underscoring the scaffold's relevance in developing clinically significant agents.[2][3][4]
This document provides a detailed guide to the properties, handling, and key synthetic applications of this reagent, complete with detailed protocols and expert insights for researchers in organic synthesis and drug discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 224323-51-7 | [5][6] |
| Molecular Formula | C₁₁H₁₁FN₂O₂ | [5][6] |
| Molecular Weight | 222.22 g/mol | [6] |
| Appearance | Powder or liquid | [5] |
| Storage | Store in a tightly sealed container, cool and dry place | [5][7] |
Core Principles of Reactivity
The synthetic utility of this compound is dominated by the electrophilic nature of the central carbon atom in the isocyanate group. This functionality readily reacts with nucleophiles containing active hydrogen atoms, such as amines, alcohols, and water.[1] Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the phenyl ring.[8]
-
Reaction with Amines: The reaction with primary or secondary amines is typically rapid and exothermic, yielding highly stable N,N'-disubstituted urea linkages. This is one of the most common and reliable methods for urea synthesis.[9][10]
-
Reaction with Alcohols: Alcohols react with isocyanates to form carbamate (urethane) linkages.[11][12] This reaction is generally slower than the reaction with amines and often requires heat or catalysis to proceed at a practical rate.
-
Reaction with Water (Hydrolysis): Water is a critical interferent. It reacts with the isocyanate to form an unstable carbamic acid, which rapidly decarboxylates to yield the corresponding amine (3-fluoro-4-morpholinylaniline) and carbon dioxide gas.[12][13] This newly formed amine can then react with a second molecule of the starting isocyanate to produce an undesired, symmetrical di-(3-fluoro-4-(morpholinyl)phenyl)urea byproduct. Therefore, maintaining anhydrous conditions is paramount for achieving high yields and product purity.[13]
Mandatory Safety and Handling Protocols
Isocyanates as a chemical class are potent respiratory, eye, and skin irritants and sensitizers.[14][15][16] Repeated exposure can lead to occupational asthma and other severe health effects.[15] Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: All manipulations involving this compound must be performed in a certified chemical fume hood with sufficient ventilation to minimize inhalation exposure.[16][17]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required.[14]
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., butyl rubber or laminate films; thin latex gloves are unsuitable) must be worn.[17][18]
-
Body Protection: A lab coat and, for larger quantities, disposable coveralls are recommended.[18]
-
Respiratory Protection: For operations with a high risk of aerosolization or when handling large quantities, a supplied-air respirator is necessary.[14][17]
-
-
Handling and Storage:
-
The reagent is moisture-sensitive. Always handle under an inert atmosphere (e.g., Nitrogen or Argon).
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like water, alcohols, amines, and strong bases.[5]
-
-
Spill and Waste Management:
-
In case of a spill, isolate the area. Do not use water alone for cleanup. Use an absorbent material and treat with a decontaminating solution (e.g., 5% aqueous ammonia, 2% detergent, 93% water) to neutralize the reactive isocyanate groups.
-
All waste materials should be treated as hazardous and disposed of according to institutional and local regulations.
-
Application I: Synthesis of N,N'-Disubstituted Ureas
The formation of a urea linkage is a cornerstone of medicinal chemistry, providing a rigid, planar motif capable of acting as both a hydrogen-bond donor and acceptor. This makes it invaluable for modulating drug-target interactions.
General Protocol: Synthesis of N-(3-Fluoro-4-(morpholinyl)phenyl)-N'-Aryl/Alkyl Ureas
This protocol describes a general method for the reaction between this compound and a primary or secondary amine. The reaction is typically high-yielding and does not require a catalyst.[9]
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.0-1.1 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere, dissolve the amine (1.0 eq) in the chosen anhydrous solvent (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath. Causality: This initial cooling helps to manage the exothermic nature of the reaction, preventing potential side reactions and ensuring controlled addition.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the isocyanate solution dropwise to the cooled, stirring amine solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting isocyanate is consumed.
-
Work-up:
-
If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with cold solvent, and dried.
-
If the product is soluble, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash sequentially with dilute aqueous HCl (to remove any unreacted amine), saturated aqueous NaHCO₃, and brine.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.
Caption: Workflow for Urea Synthesis.
Table 2: Troubleshooting Urea Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Moisture contamination in solvent or on glassware. | Ensure all glassware is oven-dried. Use freshly distilled or commercially available anhydrous solvents. |
| Formation of Symmetrical Urea Byproduct | Reaction of isocyanate with water to form an amine, which then reacts with more isocyanate. | Strictly maintain anhydrous and inert conditions throughout the procedure. |
| Reaction is Slow or Incomplete | The amine nucleophile is sterically hindered or electronically deactivated. | Increase the reaction temperature to 40-50 °C or prolong the reaction time. For very unreactive amines, a catalytic amount of a non-nucleophilic base like Hunig's base can be considered.[19] |
Application II: Synthesis of Carbamates
Carbamates are another class of compounds with significant applications in pharmaceuticals and materials science. The reaction of this compound with alcohols or phenols provides direct access to this functional group.
General Protocol: Catalytic Synthesis of (3-Fluoro-4-(morpholinyl)phenyl)carbamates
This reaction is significantly slower than urea formation and almost always requires a catalyst and/or thermal activation.[20][21]
Materials:
-
This compound (1.0 eq)
-
Desired alcohol or phenol (1.0-1.2 eq)
-
Anhydrous aprotic solvent (e.g., Toluene, THF)
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL, ~1 mol%) or DABCO (~5 mol%))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, charge a flask with the alcohol (1.0 eq), the catalyst (e.g., DBTDL), and the anhydrous solvent.
-
Heat the stirring solution to the desired temperature (typically 50-80 °C). Causality: Heating is necessary to increase the reaction rate with the less nucleophilic alcohol.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the heated alcohol solution.
-
Maintain the temperature and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine to remove any highly polar impurities or catalyst residues.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude carbamate product by silica gel column chromatography or recrystallization.
Caption: Workflow for Carbamate Synthesis.
Application III: Advanced Synthesis of Heterocycles - The Case of Linezolid
Beyond simple additions, this compound is a powerful precursor for constructing more complex heterocyclic systems. Its use in several patented syntheses of the antibiotic Linezolid highlights its utility in forming the critical oxazolidinone ring system.[2][4][22]
Protocol: Synthesis of a Linezolid Precursor via Lewis-Acid Catalyzed Cycloaddition
This protocol is adapted from patent literature and demonstrates the reaction of the isocyanate with a chiral epoxide to form the oxazolidinone core.[2]
Reaction Scheme: this compound + (R)-epoxy azidopropane --(MgBr₂)--> 3-(3-Fluoro-4-morpholinylphenyl)-5-(azidomethyl)oxazolidin-2-one
Materials:
-
This compound (1.0 eq, 2 mmol, 0.44g)
-
(R)-epoxy azidopropane (1.25 eq, 2.5 mmol, 0.25g)
-
Anhydrous Magnesium Bromide (MgBr₂) (0.5 eq, 1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry 25 mL flask under an inert atmosphere, add this compound (0.44g), (R)-epoxy azidopropane (0.25g), and anhydrous THF (10 mL). Stir to dissolve.
-
Add anhydrous MgBr₂ (1 mmol) to the solution. Causality: The Lewis acid MgBr₂ activates the epoxide ring, making it more susceptible to nucleophilic attack by the nitrogen of the isocyanate, facilitating the [3+2] cycloaddition.
-
Heat the reaction mixture to 50 °C and stir for 3 hours.
-
Monitor the reaction by TLC for the consumption of the isocyanate.
-
Work-up:
-
Cool the reaction to room temperature.
-
Extract the mixture with ethyl acetate (1 x 10 mL).
-
Wash the organic layer with saturated brine (2 x 10 mL).
-
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:3 v/v) to yield the desired oxazolidinone azide product.[2] This intermediate can then be converted to Linezolid through subsequent reduction and acetylation steps.
Conclusion
This compound is a powerful and versatile building block for synthetic and medicinal chemists. Its well-defined reactivity allows for the straightforward and efficient synthesis of ureas and carbamates, while its ability to participate in more complex cycloadditions opens pathways to valuable heterocyclic scaffolds like oxazolidinones. The prevalence of its core structure in bioactive molecules makes it a strategic choice for generating novel compound libraries for drug discovery. Proper adherence to stringent safety protocols is essential for harnessing the full synthetic potential of this important reagent.
References
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from Safe Work Australia website. [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from Actsafe Safety Association website. [Link]
-
DOD Technologies. (2021, August 26). The Risks of Isocyanates and Staying Safe. Retrieved from DOD Technologies website. [Link]
-
WorkSafeBC. (2024, April 16). Isocyanates. Retrieved from WorkSafeBC website. [Link]
-
Wikipedia contributors. (n.d.). Carbamate. In Wikipedia. Retrieved from [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from SafeWork NSW website. [Link]
-
Bernskoetter, W. H., et al. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]
-
Li, W., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules. [Link]
-
ResearchGate. (n.d.). Carbamate synthesis. Retrieved from [Link]
-
Van den Brande, N., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers. [Link]
-
Wikipedia contributors. (n.d.). Isocyanate. In Wikipedia. Retrieved from [Link]
- Google Patents. (n.d.). CN102702125B - Chemical synthesis method for linezolid.
- Google Patents. (n.d.). CN109721561A - A kind of new synthetic method of Linezolid.
-
ResearchGate. (2013, August 14). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?. Retrieved from [Link]
-
ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic isocyanate-amine reaction forming a urea linkage. Retrieved from [Link]
-
PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of linezolid (50) by Jamison and co-workers making use of an.... Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in reactions of aryl sulfonyl isocyanates. Retrieved from [Link]
-
Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]
-
Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. Retrieved from [Link]
- Google Patents. (n.d.). CN105566242B - The preparation method of Linezolid and its intermediate.
-
Rasayan Journal of Chemistry. (n.d.). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Retrieved from [Link]
- Google Patents. (n.d.). CN1772750A - (R)-N-(3-fluoro-4-morpholine phenyl)-oxazolone-5-methyl alcohol preparation process.
-
ResearchGate. (n.d.). Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. Retrieved from [Link]
-
Chinachemnet. (n.d.). China this compound 224323-51-7. Retrieved from [Link]
- Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
-
EXCLI Journal. (2006, November 20). INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. Retrieved from [Link]
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- 3. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 4. CN1772750A - (R)-N-(3-fluoro-4-morpholine phenyl)-oxazolone-5-methyl alcohol preparation process - Google Patents [patents.google.com]
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Application Note & Protocol: Synthesis of 3-Fluoro-4-morpholinylphenyl Isocyanate via Phosgene Acylation
Abstract: This document provides a comprehensive technical guide for the synthesis of 3-fluoro-4-morpholinylphenyl isocyanate, a critical intermediate in the production of oxazolidinone antibiotics such as Linezolid.[1][2][3][4] The protocol details the acylation of 3-fluoro-4-morpholinylaniline using phosgene, outlining the reaction mechanism, a step-by-step experimental procedure, rigorous safety protocols for handling highly toxic reagents, and methods for product characterization. This guide is intended for researchers, chemists, and drug development professionals with experience in complex organic synthesis and handling of hazardous materials.
Introduction and Significance
3-Fluoro-4-morpholinylphenyl isocyanate is a high-value chemical intermediate, primarily utilized in the pharmaceutical industry. Its structure is integral to the synthesis of Linezolid, a crucial antibiotic used to treat serious infections caused by multi-drug resistant Gram-positive bacteria.[4] The conversion of the precursor aniline to the isocyanate is a pivotal step that enables the subsequent construction of the oxazolidinone ring system characteristic of this class of antibiotics.[2][3]
The most direct and historically prevalent method for this transformation is the reaction of the corresponding primary amine with phosgene (COCl₂).[5][6] This process, known as phosgenation, is highly efficient but demands an expert level of operational caution due to the extreme toxicity of phosgene gas.[7][8] This guide provides the necessary detail to perform this reaction safely and effectively, while also acknowledging modern, safer alternatives.
Reaction Mechanism: Phosgenation of an Aromatic Amine
The synthesis of an isocyanate from a primary amine and phosgene proceeds via a two-step mechanism involving nucleophilic acyl substitution.
-
Formation of Carbamoyl Chloride: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 3-fluoro-4-morpholinylaniline onto the highly electrophilic carbonyl carbon of phosgene.[9][10] This forms a tetrahedral intermediate which subsequently collapses, eliminating a chloride ion to produce a protonated carbamoyl chloride and a chloride anion. A proton is then removed from the nitrogen, typically by a base or another amine molecule, yielding the neutral carbamoyl chloride intermediate and hydrogen chloride (HCl).
-
Elimination to Form Isocyanate: The carbamoyl chloride intermediate is often unstable at elevated temperatures. Thermal decomposition or reaction with a base facilitates the elimination of a second molecule of HCl.[5][11] This elimination step results in the formation of the stable, linear isocyanate functional group (-N=C=O).
The overall balanced reaction is: R-NH₂ + COCl₂ → R-N=C=O + 2 HCl[5]
Caption: Overall experimental workflow.
Materials & Equipment:
-
3-Fluoro-4-morpholinylaniline
-
Phosgene (e.g., 20% solution in toluene) or Triphosgene
-
Anhydrous Toluene or Ethyl Acetate
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask, condenser, dropping funnel, mechanical stirrer
-
Dry ice/acetone bath
-
Standard glassware for workup and purification
Detailed Step-by-Step Methodology:
-
Reaction Setup: Assemble a dry three-neck flask equipped with a mechanical stirrer, a gas inlet for inert gas, a condenser topped with a drying tube, and a dropping funnel. Purge the entire system with dry nitrogen or argon for at least 30 minutes.
-
Reagent Preparation: In the reaction flask, dissolve 3-fluoro-4-morpholinylaniline (1.0 eq) in anhydrous toluene (approx. 5-10 mL per gram of aniline).
-
Phosgene Addition: Cool the stirred aniline solution to 0-5°C using an ice bath. Slowly add a solution of phosgene in toluene (approx. 1.2-1.5 eq) via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. A precipitate of the amine hydrochloride salt may form.
-
Reaction Maturation: After the addition is complete, continue stirring at 0-5°C for 30 minutes. Then, allow the mixture to warm to room temperature and subsequently heat to 70-80°C. [3]Maintain this temperature for 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis (monitoring the disappearance of the starting aniline). During this phase, the intermediate carbamoyl chloride eliminates HCl to form the isocyanate.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Purge the system with dry nitrogen gas for at least one hour to remove any excess phosgene, bubbling the exhaust gas through a sodium hydroxide scrubber.
-
Filter the reaction mixture to remove any insoluble salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The residue is the crude 3-fluoro-4-morpholinylphenyl isocyanate.
-
-
Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. [3]If further purification is required, vacuum distillation or recrystallization from a non-polar solvent like hexane can be employed, though care must be taken to avoid moisture.
| Parameter | Value | Rationale |
| Starting Material | 3-Fluoro-4-morpholinylaniline | Precursor amine for isocyanate formation. |
| Reagent | Phosgene (or Triphosgene) | Provides the carbonyl group for acylation. |
| Molar Ratio (Phosgene:Aniline) | 1.2 - 1.5 : 1.0 | A slight excess of phosgene ensures complete conversion of the aniline. [5] |
| Solvent | Anhydrous Toluene / Ethyl Acetate | Inert solvent that facilitates reaction and temperature control. [3][12] |
| Addition Temperature | 0 - 10°C | Controls the initial exothermic reaction and minimizes side product formation. |
| Reaction Temperature | 70 - 80°C | Provides energy for the elimination of HCl from the carbamoyl intermediate. [3] |
| Reaction Time | 2 - 4 hours | Typical duration for complete conversion after initial addition. |
| Typical Yield | > 90% | The reaction is generally high-yielding. [2] |
Product Characterization and Analysis
Confirmation of the successful synthesis of 3-fluoro-4-morpholinylphenyl isocyanate requires spectroscopic analysis.
-
FT-IR Spectroscopy: The most definitive evidence is the appearance of a strong, sharp absorption band in the region of 2250–2275 cm⁻¹ , which is characteristic of the N=C=O stretching vibration of the isocyanate group. The disappearance of the N-H stretching bands from the starting amine (typically ~3300-3500 cm⁻¹) also indicates a complete reaction.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): The spectra should be consistent with the proposed structure, showing the characteristic shifts for the aromatic protons, the morpholine moiety, and the fluorine atom. The isocyanate carbon appears around 120-130 ppm in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
-
Chromatographic Analysis: For quantitative analysis and purity assessment, isocyanates are often derivatized (e.g., with dibutylamine) and then analyzed by LC-MS or GC-MS. [13][14][15]This is a standard approach in occupational safety and environmental monitoring. [16]
References
-
University of Pittsburgh. (2019). Guidelines for Phosgene Gas Usage in Laboratories. Safety Manual EH&S Guideline Number: 04-012. [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]
-
Environmental Health & Safety, University of Washington. Phosgene Standard Operating Procedure Template. [Link]
-
Shi, F., et al. (2003). A Simple, Clean, and Green Process for the Carbonylation of Amines with Carbon Dioxide to Urea Derivatives in an Ionic Liquid. Angewandte Chemie International Edition, 42(28), 3257-3260. [Link]
- Google Patents. (2013).
-
Allen Institute. Aniline reacts with excess of phosgene and KOH to form. [Link]
-
Rutgers University. SOP for Phosgene. [Link]
-
University of Toronto, Department of Chemistry. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. [Link]
-
American Chemical Society. (2025). Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry. ACS Fall 2025. [Link]
- Google Patents. (2013).
-
Wang, Y., et al. (2023). How To Get Isocyanate? ACS Omega. [Link]
-
Filo. Aniline reacts with phosgene and KOH to form O=C(Cl)c1ccccc1 [O-]Nc1ccc... [Link]
-
Wikipedia. Phosgene. [Link]
-
Fent, K. W., et al. (2012). A laboratory comparison of analytical methods used for isocyanates. Journal of environmental monitoring, 14(3), 941-950. [Link]
-
Occupational Safety and Health Administration. Isocyanates - Evaluating Exposure. [Link]
-
Organic Syntheses. p-Nitrophenyl isocyanate. [Link]
-
Vedantu. Aniline reacts with phosgene and excess of KOH to form. [Link]
- Google Patents. (2006). CN1772750A - (R)-N-(3-fluoro-4-morpholine phenyl)
-
Diva Portal. (2010). Isocyanates and Amines - Sampling and Analytical Procedures. [Link]
- Google Patents. (2019). CN109721561A - A kind of new synthetic method of Linezolid.
-
Saini, S., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Journal of Fluorescence, 32(5), 1845-1861. [Link]
-
Patsnap. Synthesis method of linezolid intermediate. [Link]
-
Infinity Learn. Aniline reacts with phosgene and KOH to form. [Link]
-
European Patent Office. (2014). METHOD FOR PREPARING LINEZOLID INTERMEDIATE. Patent EP2816039. [Link]
-
The Analytical Scientist. Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. [Link]
-
Organic Syntheses. Synthesis of Amino Acid Ester Isocyanates. [Link]
- Google Patents. (2009).
-
Wang, Y., et al. (2023). How To Get Isocyanate? ACS Omega, 8(43), 40039-40050. [Link]
-
YouTube. (2022). Aniline reacts with phosgene and KOH to form. [Link]
-
ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]
- Google Patents. (2010). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
-
Royal Society of Chemistry. (1970). Acylation of enamines with phosgene and the synthesis of heterocycles. Journal of the Chemical Society C: Organic. [Link]
-
ResearchGate. (2016). A Novel Method for Preparation of Linezolid. [Link]
Sources
- 1. CN103103229A - Synthesis method of linezolid intermediate - Google Patents [patents.google.com]
- 2. CN103254148A - Preparation method of linezolid intermediate - Google Patents [patents.google.com]
- 3. CN1772750A - (R)-N-(3-fluoro-4-morpholine phenyl)-oxazolone-5-methyl alcohol preparation process - Google Patents [patents.google.com]
- 4. METHOD FOR PREPARING LINEZOLID INTERMEDIATE - Patent 2816039 [data.epo.org]
- 5. Phosgene - Wikipedia [en.wikipedia.org]
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- 7. LCSS: PHOSGENE [web.stanford.edu]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. Aniline reacts with excess of phosgene and KOH to form : [allen.in]
- 10. Aniline reacts with phosgene and excess of KOH to form class 11 chemistry CBSE [vedantu.com]
- 11. Aniline reacts with phosgene and KOH to form [infinitylearn.com]
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- 15. theanalyticalscientist.com [theanalyticalscientist.com]
- 16. Isocyanates - Evaluating Exposure | Occupational Safety and Health Administration [osha.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (3-Fluoro-4-(morpholinyl)phenyl)isocyanate
Welcome to the technical support guide for the purification of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate (CAS 224323-51-7). This resource is designed for researchers, chemists, and drug development professionals who handle this highly reactive intermediate. The following sections provide in-depth, field-proven insights into troubleshooting common purification challenges and answer frequently asked questions to ensure you achieve the desired purity and yield safely and efficiently.
Part 1: Critical Safety Precautions
Isocyanates are potent chemical sensitizers and require stringent safety protocols.[1] Inhalation or skin contact can lead to severe allergic reactions, respiratory distress, and long-term health issues like asthma.[2][3]
-
Engineering Controls: Always handle this compound in a certified chemical fume hood with robust ventilation.[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or butyl rubber), a lab coat, and chemical splash goggles at all times.[1][5] For procedures with a higher risk of aerosol generation, respiratory protection may be necessary.
-
Anhydrous Conditions: Isocyanates react exothermically with water and other protic compounds (alcohols, amines) to form insoluble ureas and other byproducts.[6][7] Ensure all glassware is oven-dried, and all solvents are anhydrous. Work under an inert atmosphere (Nitrogen or Argon) whenever possible.
-
Spill & Waste Management: Have an isocyanate neutralization solution readily available. A common formulation consists of water, ammonia, and a detergent.[5] Treat all spills immediately with the neutralizer, absorb the mixture with an inert material like sand, and dispose of it as hazardous waste according to your institution's guidelines.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound?
The impurity profile depends heavily on the synthetic route. The most common synthesis involves the reaction of 3-fluoro-4-morpholinyl aniline with a phosgenating agent.[8] Potential impurities include:
-
Unreacted Starting Material: 3-fluoro-4-morpholinyl aniline.
-
Symmetrical Ureas: Formed from the reaction of the isocyanate with the starting amine or with water.[6]
-
Carbamoyl Chlorides: Intermediates from the phosgenation reaction.[6]
-
Isocyanurates: Cyclic trimers formed by the self-condensation of the isocyanate, often catalyzed by heat or impurities.[6][9]
-
Residual Solvents: Solvents used during the synthesis, such as toluene or dichlorobenzene.[10][11]
Q2: How do I choose the best purification technique?
The optimal method depends on the physical state of your crude product, its thermal stability, the nature of the impurities, and the desired scale. See the workflow diagram below for a decision-making guide.
-
Recrystallization: Best for solid crude products with thermally stable impurities. It is effective at removing small amounts of highly colored or polar impurities.
-
Vacuum Distillation: Ideal for liquid crude products or low-melting solids where impurities are significantly less volatile than the product. This is a common industrial method for purifying isocyanates.[3][12]
-
Flash Column Chromatography: Suitable for small-scale, high-purity applications where other methods fail. However, it should be used with caution due to the potential for the isocyanate to react with the stationary phase (e.g., silica gel), leading to yield loss.[13]
Q3: How can I assess the purity of my purified this compound?
A combination of analytical techniques is recommended:
-
FTIR Spectroscopy: Provides a quick qualitative check. Look for the strong, sharp isocyanate (-N=C=O) stretching peak around 2250-2275 cm⁻¹. The absence of broad N-H or O-H peaks confirms the removal of amine and water impurities.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): The most powerful tool for confirming the structure and assessing purity against a reference standard. Impurity peaks can often be identified and quantified.
-
HPLC/LC-MS: For precise quantitative purity analysis, the isocyanate should first be derivatized.[14] Reacting a small aliquot with an excess of a nucleophile like di-n-butylamine (DBA) creates a stable urea derivative that can be easily analyzed by reverse-phase HPLC.[15][16] This is a highly sensitive method for detecting trace impurities.[16][17]
Q4: What are the proper storage conditions for the purified product?
To prevent degradation and maintain purity, store the compound under the following conditions:
-
Container: Use a clean, dry, amber glass bottle with a tightly sealed cap.
-
Atmosphere: Displace air with an inert gas like nitrogen or argon before sealing.[4]
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended to slow down potential dimerization or trimerization reactions.[4]
-
Moisture Control: Keep away from all sources of moisture.[4][5]
Part 3: Purification Method Selection Workflow
The following diagram outlines a logical workflow for selecting the most appropriate purification technique for your crude this compound.
Caption: Workflow for selecting a purification method.
Table 1: Comparison of Purification Techniques
| Technique | Primary Application | Advantages | Disadvantages & Considerations |
| Recrystallization | Solid crude product | - Excellent for removing minor impurities- Scalable- Relatively low cost | - Requires finding a suitable non-reactive, anhydrous solvent system- Risk of "oiling out"- Not effective for impurities with similar solubility |
| Vacuum Distillation | Liquid or low-melting solid crude | - Highly effective for removing non-volatile or highly volatile impurities- Can be scaled up | - Risk of thermal decomposition or polymerization [18]- Requires specialized vacuum equipment- Not suitable for thermally labile compounds |
| Flash Chromatography | Small-scale, high-purity needs | - High resolving power for closely related impurities | - Product can react with silica gel, causing low yields [13]- Requires large volumes of anhydrous solvents- Difficult to scale |
Part 4: Troubleshooting Guide
Problem: During recrystallization, my product "oils out" instead of forming crystals.
-
Probable Cause 1: Inappropriate Solvent System. The solvent may be too good, preventing the compound from reaching its saturation point cleanly.
-
Solution: Add a non-polar "anti-solvent" (e.g., anhydrous hexanes) dropwise to the hot, dissolved solution until slight turbidity appears. Re-heat to clarify and then allow to cool slowly.
-
-
Probable Cause 2: Cooling Too Rapidly. Rapid cooling doesn't give the molecules enough time to align into a crystal lattice.
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. If necessary, insulate the flask with glass wool. Only after it has reached room temperature should you transfer it to a refrigerator or ice bath.
-
-
Probable Cause 3: High Impurity Load. Impurities can interfere with crystal formation.
-
Solution: Attempt a pre-purification step, such as passing a solution of the crude material through a short plug of silica or activated carbon (ensure all materials are anhydrous) to remove gross impurities before attempting recrystallization.
-
Problem: My isocyanate is darkening and decomposing during vacuum distillation.
-
Probable Cause 1: Temperature is Too High. Aryl isocyanates can undergo thermal degradation or trimerization at elevated temperatures.[18][19]
-
Solution: Improve the vacuum. A lower pressure will decrease the boiling point, allowing distillation at a safer temperature. Ensure your vacuum pump is operating correctly and all joints are perfectly sealed.
-
-
Probable Cause 2: Extended Heating Time. Prolonged exposure to heat, even at lower temperatures, can promote decomposition.
-
Solution: Use a Kugelrohr or short-path distillation apparatus to minimize the residence time of the compound at high temperatures. Ensure the distillation flask is appropriately sized for the amount of material.
-
Problem: I have very low yield after flash column chromatography.
-
Probable Cause: Reaction with Silica Gel. The acidic silanol groups on the surface of silica gel can catalyze the reaction of the isocyanate with trace moisture or promote its polymerization.[13]
-
Solution 1: Deactivate the silica gel. Prepare a slurry of silica gel in your eluent containing 1% triethylamine (or another non-nucleophilic base), then pack the column. This neutralizes the acidic sites.
-
Solution 2: Work quickly. Pre-elute the column with anhydrous solvent, load the sample, and run the chromatography as rapidly as possible to minimize contact time.
-
Solution 3: Consider an alternative stationary phase, such as neutral alumina, which may be less reactive.
-
Part 5: Experimental Protocols
Protocol 1: Recrystallization from an Ethyl Acetate/Hexanes System
-
Place the crude solid this compound in an oven-dried Erlenmeyer flask equipped with a magnetic stir bar.
-
Under an inert atmosphere (e.g., a nitrogen balloon), add a minimal amount of warm, anhydrous ethyl acetate to just dissolve the solid with gentle heating (do not exceed 60°C).
-
Once fully dissolved, slowly add anhydrous hexanes dropwise while stirring until a persistent cloudiness is observed.
-
Add a few more drops of warm ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in a refrigerator (4°C) for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel, washing quickly with a small amount of ice-cold, anhydrous hexanes.
-
Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: Short-Path Vacuum Distillation
-
Assemble a short-path distillation apparatus with oven-dried glassware. Ensure all joints are properly greased and sealed.
-
Place the crude isocyanate in the distillation flask with a new magnetic stir bar.
-
Slowly apply a high vacuum (e.g., <1 mbar). Gentle heating may be required to liquefy the crude material if it is a solid.
-
Once the vacuum is stable, slowly heat the distillation pot using an oil bath. Vigorous stirring is essential to prevent bumping.
-
Collect the fraction that distills at the expected boiling point for this compound under your vacuum conditions.
-
Once the distillation is complete, release the vacuum with an inert gas (N₂ or Ar) before allowing the apparatus to cool completely.
References
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from Safe Work Australia. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Modification of an Analytical Procedure for Isocyanates to High Speed Liquid Chromatography. CDC Stacks. [Link]
-
Government of Canada. (2022). Isocyanates: Control measures guideline. Canada.ca. [Link]
-
Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link]
-
PubMed. (n.d.). Indirect determination of isocyanates by gas chromatography. National Institutes of Health. [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. [Link]
-
Kim, H., et al. (2016). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. PMC, National Institutes of Health. [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. [Link]
-
U.S. Environmental Protection Agency. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]
-
Dunlap, K. L., Sandridge, R. L., & Keller, J. (1976). Determination of isocyanates in working atmospheres by high speed liquid chromatography. Analytical Chemistry, ACS Publications. [Link]
-
Wikipedia. (n.d.). Isocyanate. [Link]
-
Behera, S., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Publishing. [Link]
-
Fent, K. W., et al. (2012). A laboratory comparison of analytical methods used for isocyanates. ResearchGate. [Link]
-
Streicher, R., et al. (2010). Selecting Isocyanate Sampling and Analytical Methods. CDC Stacks. [Link]
- Google Patents. (n.d.).
-
Kucinska, M., et al. (2023). The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers. National Institutes of Health. [Link]
-
Bou-Debs, H., et al. (2023). Isocyanate-based multicomponent reactions. PMC, National Institutes of Health. [Link]
- Google Patents. (n.d.).
-
Mather, J., et al. (2006). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. [Link]
-
Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society. [Link]
- Google Patents. (n.d.).
-
Kim, D. H., et al. (2019). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. RSC Publishing. [Link]
- Google Patents. (n.d.).
-
Mészáros, L., et al. (n.d.). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. [Link]
-
ACS Omega. (n.d.). How To Get Isocyanate?[Link]
-
ResearchGate. (n.d.). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA. [Link]
-
Webb, J. R., et al. (2023). Toward Circular Recycling of Polyurethanes: Depolymerization and Recovery of Isocyanates. PMC, National Institutes of Health. [Link]
-
FPE. (n.d.). FPE Guideline on Use of Isocyanate-based Polyurethane Adhesives in Packaging Laminates. [Link]
- Google Patents. (n.d.).
-
Kogon, I. C. (1958). Chemistry of Aryl Isocyanates: Rate of Decomposition of Some Arylalkyl Biurets and Ethyl α,γ-Diphenylallophanate. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). CN1772750A - (R)-N-(3-fluoro-4-morpholine phenyl)
- Google Patents. (n.d.). US4871460A - Isolation/purification of isocyanate condensates by extraction with liquid or supercritical gas.
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. [Link]
-
Chinachemnet. (n.d.). China this compound 224323-51-7. [Link]
- Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
Sources
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- 2. actsafe.ca [actsafe.ca]
- 3. doxuchem.com [doxuchem.com]
- 4. icheme.org [icheme.org]
- 5. Control measures guide - Canada.ca [canada.ca]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. CN1772750A - (R)-N-(3-fluoro-4-morpholine phenyl)-oxazolone-5-methyl alcohol preparation process - Google Patents [patents.google.com]
- 9. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. CN1475480A - The chemical synthesis method of aryl isocyanate - Google Patents [patents.google.com]
- 11. real.mtak.hu [real.mtak.hu]
- 12. US20220380303A1 - Process for the distillation of isocyanates - Google Patents [patents.google.com]
- 13. Toward Circular Recycling of Polyurethanes: Depolymerization and Recovery of Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 15. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Urea Synthesis from Isocyanates
Welcome to the technical support center for urea synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize the robust reaction between isocyanates and amines. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, enabling you to troubleshoot common issues, optimize yields, and ensure the purity of your final compounds.
Section 1: The Core Reaction - A Mechanistic Perspective
The synthesis of a urea via the reaction of an isocyanate with a primary or secondary amine is fundamentally a nucleophilic addition reaction.[1][2] The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the isocyanate group. This process is typically fast, exothermic, and high-yielding, often proceeding to completion at room temperature without the need for a catalyst.[3][4]
Understanding this mechanism is the first step in troubleshooting. The reaction's efficiency hinges on the nucleophilicity of the amine and the electrophilicity of the isocyanate, which are influenced by their respective electronic and steric environments.[5][6]
Diagram 1: Fundamental Urea Synthesis Pathway
Caption: Mechanism of urea formation from an amine and an isocyanate.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent challenges encountered during urea synthesis in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What is the most likely culprit?
A1: The most common cause of low yield is unintended side reactions, primarily driven by water contamination.[7] Isocyanates are extremely sensitive to moisture. Even trace amounts of water in your solvent, on your glassware, or in your amine starting material can initiate a cascade of unwanted reactions.
-
The Chemistry of the Problem: Water reacts with an isocyanate to form an unstable carbamic acid, which quickly decarboxylates to yield a primary amine and carbon dioxide gas (CO₂).[8][9] This newly formed amine is nucleophilic and will react with another molecule of your starting isocyanate. This process consumes two equivalents of your isocyanate to produce one molecule of a symmetrical urea byproduct, which contaminates your product and reduces the yield.[7][10]
-
Expert Solution:
-
Rigorous Anhydrous Conditions: Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Standard choices include Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[1][11]
-
Dried Glassware & Inert Atmosphere: Oven-dry all glassware immediately before use and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon). Assemble the reaction under an inert atmosphere.
-
Check Reagent Purity: Ensure your amine is dry. If it is a salt (e.g., a hydrochloride), it must be neutralized and thoroughly dried before use.
-
Q2: I'm observing a second, often insoluble, product in my reaction mixture. What is it?
A2: This is very likely the symmetrical urea byproduct (R-NH-CO-NH-R) discussed in the previous point, formed from the reaction of the isocyanate with water.[7] Because symmetrical ureas are often highly crystalline and possess strong hydrogen bonding networks, they tend to be less soluble than their unsymmetrical counterparts and frequently precipitate from the reaction mixture.
-
Expert Solution:
-
Confirm Identity: Filter the precipitate and wash it with a small amount of cold solvent. Analyze it by melting point, NMR, or mass spectrometry to confirm its identity. This confirms that moisture is the root cause of your yield issues.
-
Prevention: Implement the stringent anhydrous techniques described in A1. The formation of this byproduct is a direct indicator of water in your system.
-
Q3: My reaction is very slow or stalls, especially when using an electron-poor amine (e.g., 4-nitroaniline). How can I drive it to completion?
A3: The reactivity of the amine is critical. Amines substituted with electron-withdrawing groups are less nucleophilic, slowing the rate of attack on the isocyanate.[6]
-
Expert Solution:
-
Increase Temperature: Gently heating the reaction to 40-70 °C can significantly increase the reaction rate.[11] Use a condenser and maintain an inert atmosphere. Monitor by TLC to ensure the starting material is consumed without degrading the product.
-
Extend Reaction Time: These reactions may simply require more time. Allow the reaction to stir at room temperature for 24 hours or longer, monitoring periodically for completion.[12]
-
Solvent Choice: Switching to a more polar, higher-boiling aprotic solvent like Dimethylformamide (DMF) can sometimes facilitate reactions with less reactive partners, although it makes product isolation more challenging.
-
Q4: Besides the symmetrical urea, are there other major side products I should be aware of?
A4: Yes. Under certain conditions, particularly with excess isocyanate or at elevated temperatures, the N-H proton of your product urea can be deprotonated and react with another molecule of isocyanate. This leads to the formation of a biuret .[13][14] Additionally, isocyanates can self-condense to form cyclic trimers known as isocyanurates .
-
Expert Solution:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of amine to isocyanate.
-
Controlled Addition: Add the isocyanate solution dropwise to the stirred amine solution.[3] This maintains a low concentration of the isocyanate at any given moment, minimizing self-condensation and reaction with the product.
-
Temperature Management: For highly reactive partners, perform the addition at 0 °C to dissipate the heat of reaction and reduce the rate of side reactions.[12]
-
Diagram 2: Major Side Reaction Pathways
Caption: Common side reactions that reduce the yield of the desired urea.
Section 3: Optimized Experimental Protocols
Trustworthy results come from robust protocols. This procedure incorporates best practices to maximize yield and purity.
Protocol 1: General Procedure for the Synthesis of an N,N'-Disubstituted Urea
Materials & Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Addition funnel, oven-dried
-
Inert gas line (N₂ or Ar) with bubbler
-
Syringes and needles
-
Starting Amine (1.0 eq)
-
Starting Isocyanate (1.0 eq)
-
Anhydrous Solvent (e.g., DCM, THF)[3]
Workflow Diagram:
Caption: Standard experimental workflow for urea synthesis.
Step-by-Step Procedure:
-
Preparation: Set up an oven-dried round-bottom flask with a magnetic stir bar under a positive pressure of inert gas.
-
Amine Solution: In the flask, dissolve the amine (1.0 equivalent) in a suitable volume of anhydrous solvent (to achieve a concentration of 0.1-0.5 M).[3] If the reaction is expected to be highly exothermic, cool the solution to 0 °C using an ice bath.
-
Isocyanate Addition: Dissolve the isocyanate (1.0 equivalent) in a separate portion of anhydrous solvent and add it to an oven-dried addition funnel. Add the isocyanate solution dropwise to the stirred amine solution over 5-15 minutes.[3] A slow addition rate is crucial to control the reaction temperature and minimize side reactions.
-
Reaction: After the addition is complete, remove the ice bath (if used) and allow the mixture to stir at room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting amine.[12] Alternatively, the disappearance of the isocyanate peak (a sharp, strong band at ~2250-2270 cm⁻¹) can be monitored by IR spectroscopy.
-
Workup & Isolation: Once the reaction is complete, the workup procedure will vary.
-
If a pure product precipitates: The solid can be isolated by filtration, washed with cold solvent, and dried under vacuum.[3]
-
If the product is soluble: The solvent can be removed in vacuo. The resulting crude solid can then be purified by recrystallization or flash column chromatography.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Do I need a base for this reaction? A: Generally, no. The reaction between an amine and an isocyanate does not require an external base and proceeds readily under neutral conditions.[1] Adding a base can actually be detrimental, as it can catalyze the unwanted trimerization of the isocyanate.
Q: How do I choose the right solvent? A: The ideal solvent should be aprotic, anhydrous, and capable of dissolving both starting materials.
| Solvent | Boiling Point (°C) | Key Characteristics |
| Dichloromethane (DCM) | 40 | Excellent solvent for many organics; easy to remove. |
| Tetrahydrofuran (THF) | 66 | Good general-purpose solvent; must be protected from peroxide formation. |
| Acetonitrile (MeCN) | 82 | More polar; useful for less soluble starting materials.[11] |
| Dimethylformamide (DMF) | 153 | Highly polar; used for unreactive partners but difficult to remove. |
Q: Can I use this reaction in an aqueous medium? A: While some specialized protocols exist for urea synthesis in water, it is generally not recommended for high-purity synthesis due to the rapid, competing reaction of the isocyanate with water.[12] Standard organic synthesis should be performed under strictly anhydrous conditions.[12]
Q: My isocyanate is a solid. How should I add it? A: Do not add the solid isocyanate directly to the amine solution in one portion. This can create localized "hot spots" and high concentrations, promoting side reactions. The best practice is to dissolve the solid isocyanate in an anhydrous solvent and add it as a solution, as described in the protocol.
References
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). Molecules. [Link]
-
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (2013). Beilstein Journal of Organic Chemistry. [Link]
-
An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. (2014). Arabian Journal of Chemistry. [Link]
-
One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry. [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). PubMed. [Link]
- Method for converting monoisocyanates to urea. (2022).
-
Urea Formation - Common Conditions. Organic Chemistry Portal. [Link]
-
Proposed mechanism in the scope of isocyanates leading to urea formation. ResearchGate. [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
-
Urea formation via reaction of an isocyanate with an amine. ResearchGate. [Link]
-
Isocyanate-based multicomponent reactions. (2024). RSC Advances. [Link]
-
Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. (2010). Angewandte Chemie International Edition. [Link]
-
Urea formation by reaction between a isocyanate group and water. ResearchGate. [Link]
-
Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. (2023). Polymers. [Link]
-
Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. (2024). Organic Chemistry Research. [Link]
-
Improved Synthesis of Unsymmetrical Ureas via Carbamates. (2018). Letters in Organic Chemistry. [Link]
-
Synthesis optimization of urea derivatives. ResearchGate. [Link]
-
Urea Formation. Polyurethanes science, technology, markets, and trends. [Link]
-
Thermodynamics of the Urea Process. UreaKnowHow. [Link]
-
Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. (2022). Polymers. [Link]
-
Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023). Reactions. [Link]
-
Urea. Wikipedia. [Link]
-
One-Pot Synthesis of Ureas from Boc-Protected Amines. (2014). The Journal of Organic Chemistry. [Link]
-
Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2022). PCI Magazine. [Link]
-
How To Get Isocyanate? (2023). ACS Omega. [Link]
-
Reaction of Isocyanates with amines. ResearchGate. [Link]
Sources
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Urea Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 10. pcimag.com [pcimag.com]
- 11. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 12. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Common side products in reactions with (3-Fluoro-4-(morpholinyl)phenyl)isocyanate
Introduction
Welcome to the technical support guide for (3-Fluoro-4-(morpholinyl)phenyl)isocyanate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. As a substituted aryl isocyanate, this compound is highly valuable in the synthesis of complex molecules, including pharmaceuticals like Linezolid.[1] However, the high reactivity of the isocyanate functional group (-N=C=O) can lead to several common side reactions if not properly controlled.[2]
This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. Our goal is to help you anticipate, identify, and mitigate the formation of common side products, ensuring higher yields, better purity, and more reproducible results in your experiments.
Core Principles of Isocyanate Reactivity
The carbon atom in the isocyanate group (R-N=C=O) is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[3] The most common reactants are compounds with active hydrogen atoms, such as water, alcohols, and amines.[4] Understanding and controlling these competing reactions is the key to successfully using this compound.
Troubleshooting Guide & Frequently Asked Questions
Q1: My reaction mixture is producing gas (bubbling/foaming) and a white precipitate has formed. What is the likely cause?
A1: This is a classic sign of water contamination in your reaction system.[4] Even trace amounts of moisture in your solvents, reagents, or glassware can initiate a cascade of side reactions.
Causality: The isocyanate group reacts with water to form an unstable carbamic acid intermediate. This intermediate rapidly decomposes to generate the corresponding primary amine (3-Fluoro-4-(morpholinyl)aniline) and carbon dioxide gas (CO₂), which you observe as bubbling.[5][6] This newly formed amine is a potent nucleophile and reacts with a second molecule of your isocyanate much faster than most alcohols.[5][7] This second reaction forms a stable, and often poorly soluble, disubstituted urea, which is the white precipitate you are observing.[4][8] This process consumes two equivalents of your valuable isocyanate for every one equivalent of water.
Q2: My reaction has a low yield, but I don't see any precipitate or gas. What other side products could be forming?
A2: In the absence of water, other side reactions can still consume your isocyanate, leading to lower-than-expected yields of your desired product. These side products are often soluble in common organic solvents, making them less obvious than urea precipitation.
Potential Causes:
-
Dimerization and Trimerization: Isocyanates can react with themselves, especially in the presence of certain catalysts or at elevated temperatures.[9] Dimerization leads to the formation of a four-membered ring called a uretdione. More commonly, three isocyanate molecules will cyclize to form a highly stable six-membered ring known as an isocyanurate (a trimer).[10][11]
-
Allophanate Formation: If your intended reaction is with an alcohol to form a urethane, an excess of isocyanate or elevated temperatures (typically >100-140°C) can lead to a subsequent reaction.[10][12] The isocyanate can react with the N-H bond of the newly formed urethane to create an allophanate.
-
Biuret Formation: This occurs when an isocyanate reacts with a urea byproduct.[3] If even a small amount of water initiated urea formation, that urea can then react with another isocyanate molecule, particularly at higher temperatures (>120°C), to form a biuret.[12]
Q3: How can I proactively prevent urea formation and ensure my reaction is truly anhydrous?
A3: Prevention is the most effective strategy. Because the reaction forming urea is fast and consumes two equivalents of isocyanate, rigorously excluding water from your reaction is critical for achieving high yields and purity.[5]
Troubleshooting Workflow: If you suspect water contamination, use the following decision tree to diagnose and remedy the issue.
See the Experimental Protocols section below for a detailed, step-by-step guide to ensuring anhydrous conditions.
Q4: What reaction conditions favor the formation of allophanates and biurets?
A4: These side reactions are primarily driven by temperature and reactant stoichiometry. They are generally not a significant concern at room temperature but become more prevalent under thermal stress.
| Side Product | Reactants | Favorable Conditions |
| Allophanate | Isocyanate + Urethane | • Excess isocyanate[12]• High temperatures (>100-140 °C)[10] |
| Biuret | Isocyanate + Urea | • Presence of urea (from water)[3]• High temperatures (>120 °C)[12] |
Expert Insight: If your synthesis requires heating, it is crucial to ensure all water has been removed to prevent initial urea formation. Furthermore, using a stoichiometric amount of the isocyanate (or even a slight substoichiometric amount) relative to your nucleophile can minimize the chance of allophanate formation upon heating.
Experimental Protocols
Protocol 1: Rigorous Procedure for Anhydrous Reaction Setup
This protocol is a self-validating system designed to minimize water contamination from all potential sources.
1. Glassware Preparation:
-
Disassemble and clean all glassware (reaction flask, condenser, addition funnel, stir bar).
-
Dry in a laboratory oven at >120°C for at least 4 hours, or preferably overnight.
-
Assemble the glassware hot, directly from the oven, under a stream of dry inert gas (nitrogen or argon).
-
Alternatively, flame-dry the assembled glassware under vacuum, allowing it to cool under a positive pressure of inert gas.
2. Solvent Preparation:
-
Use a commercially available anhydrous solvent in a septum-sealed bottle.
-
If using a freshly opened bottle, ensure it is handled under inert gas.
-
For bulk solvents, dry them using an appropriate method (e.g., distillation from sodium/benzophenone for THF, or passing through an activated alumina column) and store over activated molecular sieves (3Å or 4Å).
-
Transfer solvents to the reaction flask using a dry syringe or cannula under a positive pressure of inert gas.
3. Reagent Handling:
-
Non-volatile solid reagents should be dried in a vacuum oven before use.
-
Hygroscopic reagents (e.g., certain alcohols or amines) must be handled with extreme care. Dry them using established literature procedures if necessary.
-
This compound should be stored in a desiccator and handled quickly in a dry environment or glovebox.
4. Maintaining an Inert Atmosphere:
-
Connect the assembled apparatus to a bubbler system via a condenser to maintain a slight positive pressure of nitrogen or argon throughout the entire experiment.[4]
-
Ensure all joints are well-sealed with appropriate grease (if necessary) and clamps.
References
-
ResearchGate. (n.d.). Self-reactions of isocyanate including dimerization.... [Link]
-
ResearchGate. (2025). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. [Link]
-
American Chemical Society. (n.d.). Network formation of polyurethanes due to side reactions. [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. [Link]
-
ResearchGate. (n.d.). Cyclization of isocyanate through either dimerization or trimerization reactions. [Link]
-
Wikipedia. (n.d.). Isocyanate. [Link]
-
PubMed Central (PMC). (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. [Link]
-
RSC Publishing. (2019). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. [Link]
-
ResearchGate. (n.d.). Schematic hydrolysis of an aromatic isocyanate and subsequent formation.... [Link]
-
ResearchGate. (2025). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. [Link]
-
ResearchGate. (n.d.). Urea formation by reaction between a isocyanate group and water. [Link]
-
RSC Publishing. (n.d.). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. [Link]
-
Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. [Link]
-
PubMed Central (PMC). (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. [Link]
-
ResearchGate. (n.d.). Formation of allophanates and biurets. [Link]
-
PatSnap Eureka. (2025). The Role of Isocyanates in Modern Pharmaceuticals. [Link]
- Google Patents. (n.d.). CN1772750A - (R)-N-(3-fluoro-4-morpholine phenyl)
Sources
- 1. CN1772750A - (R)-N-(3-fluoro-4-morpholine phenyl)-oxazolone-5-methyl alcohol preparation process - Google Patents [patents.google.com]
- 2. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. doxuchem.com [doxuchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Moisture Sensitivity of Isocyanate Reagents
Welcome to the Technical Support Center for managing the moisture sensitivity of isocyanate reagents. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of handling isocyanates in the laboratory, ensuring the integrity and success of your experiments.
The Challenge: Isocyanates and Water
Isocyanates are characterized by the functional group -N=C=O. This group is highly electrophilic, making isocyanates valuable reagents for the synthesis of a wide range of compounds, including urethanes and ureas. However, this high reactivity also makes them extremely susceptible to reaction with nucleophiles, with water being a particularly problematic and ubiquitous contaminant in the laboratory environment.[1][2]
The reaction of an isocyanate with water proceeds through an unstable carbamic acid intermediate, which then decomposes to form a primary amine and carbon dioxide gas.[3][4] The newly formed amine is also nucleophilic and can rapidly react with another molecule of isocyanate to produce a stable, often insoluble, disubstituted urea.[1][5] This undesired side reaction not only consumes the valuable isocyanate reagent, leading to reduced product yields, but the formation of insoluble ureas can also complicate product purification.[5][6] Furthermore, the generation of carbon dioxide can cause pressure buildup in sealed reaction vessels, posing a significant safety hazard.[7][8]
Frequently Asked Questions (FAQs)
Q1: I observed a white precipitate forming in my isocyanate reaction. What is it and why did it form?
A1: The formation of a white, often insoluble, precipitate is a classic indicator of water contamination in your reaction.[5] This precipitate is a disubstituted urea. It forms in a two-step process initiated by the reaction of your isocyanate with trace amounts of water. This initial reaction produces an unstable carbamic acid, which then decarboxylates to yield a primary amine and carbon dioxide.[3][4] This amine then rapidly reacts with a second molecule of your isocyanate to form the urea precipitate.[1][5] To resolve this, you must rigorously exclude moisture from your reaction system.
Q2: My reaction yield is consistently low when using an isocyanate. Could moisture be the culprit?
A2: Absolutely. Low yields are a common consequence of moisture contamination.[9] For every two molecules of isocyanate that react with a single molecule of water, one molecule of a disubstituted urea is formed. This parasitic reaction consumes your starting material, directly reducing the amount of isocyanate available to react with your intended substrate and thereby lowering the yield of your desired product.[5]
Q3: How can I tell if my isocyanate reagent has degraded?
A3: Visual inspection can sometimes reveal degradation. A cloudy appearance or the presence of solid crystalline material in a liquid isocyanate suggests contamination and subsequent urea formation.[6][7] For a more definitive assessment, you can determine the concentration of the active isocyanate group using a titration method, such as the dibutylamine back-titration.[4][5] A lower than expected concentration indicates that a portion of the reagent has already reacted, likely with ambient moisture.
Q4: What are the essential precautions for storing isocyanate reagents?
A4: Proper storage is critical to maintaining the quality of your isocyanate reagents. They should be stored in tightly sealed containers in a cool, dry environment.[10][11] To minimize exposure to atmospheric moisture, it is best practice to blanket the headspace of the storage container with a dry, inert gas such as nitrogen or argon.[8] For particularly sensitive isocyanates, storage in a desiccator may be necessary.[12]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during reactions with isocyanates.
| Observed Issue | Probable Cause | Troubleshooting Steps |
| White, insoluble precipitate forms | Water contamination leading to urea formation.[5] | 1. Verify Solvent Purity: Use Karl Fischer titration to confirm the water content of your solvent is below acceptable limits (typically <10 ppm for highly sensitive reactions).[6] 2. Dry Glassware Rigorously: Ensure all glassware is oven-dried or flame-dried immediately before use.[3][12] 3. Use an Inert Atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon using a Schlenk line or glovebox.[13][14] 4. Check Other Reagents: Ensure all other reagents are anhydrous. |
| Low product yield | Consumption of isocyanate by reaction with water.[9] | 1. Implement Strict Anhydrous Techniques: Follow all steps for preventing water contamination as outlined above. 2. Titrate Isocyanate Stock: Determine the exact concentration of your isocyanate reagent before use to ensure accurate stoichiometry in your reaction.[4][5] |
| Foaming or pressure buildup in the reaction vessel | Generation of carbon dioxide gas from the reaction of isocyanate with water.[7][8] | 1. Immediate Action: Do not seal the reaction vessel. Ensure it is vented to a fume hood or connected to a bubbler to safely release pressure. 2. Identify and Eliminate Moisture Source: Systematically check all potential sources of water contamination as described above. |
| Inconsistent reaction outcomes | Variable amounts of water contamination between experiments. | 1. Standardize Procedures: Develop and strictly adhere to a standard operating procedure for all moisture-sensitive reactions. 2. Regularly Check Solvent Purity: Do not assume a new bottle of "anhydrous" solvent is completely dry. Verify with Karl Fischer titration.[6] |
Experimental Protocols
Protocol 1: Rigorous Drying of Laboratory Glassware
Objective: To remove the adsorbed layer of moisture from glassware surfaces, rendering it suitable for anhydrous reactions.
-
Cleaning: Thoroughly clean all glassware with an appropriate solvent and/or detergent, followed by rinsing with deionized water.
-
Disassembly: Disassemble all ground glass joints and remove any non-glass components such as plastic stopcocks or rubber septa.
-
Oven Placement: Place the glassware in a laboratory oven set to a temperature of at least 125°C for a minimum of 4 hours, though overnight is recommended.
-
Cooling: Remove the hot glassware from the oven using thermal gloves and immediately assemble the apparatus while still hot. Flush the assembled apparatus with a stream of dry, inert gas (nitrogen or argon) as it cools to room temperature. Alternatively, place the hot glassware in a desiccator to cool.[3][13]
Method 2: Flame-Drying [3][12]
-
Assembly: Assemble the clean, dry-to-the-touch glassware, including a magnetic stir bar if required.
-
Inert Gas Flow: Connect the apparatus to a source of dry, inert gas, ensuring a gentle, positive flow through the system (e.g., via a bubbler).
-
Heating: Using a heat gun or a Bunsen burner with a soft flame, gently heat the entire surface of the glassware. Initially, you may observe fogging as water vaporizes and condenses on cooler parts of the glass. Continue heating until all visible moisture has been driven out and the glass is hot to the touch.
-
Cooling: Allow the glassware to cool to room temperature under a continuous positive pressure of the inert gas.
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere (Schlenk Line)
Objective: To create and maintain a moisture- and oxygen-free environment for conducting a reaction.
-
Glassware Preparation: Ensure your reaction flask, fitted with a condenser or other necessary glassware, has been rigorously dried using one of the methods described in Protocol 1.
-
Connecting to the Schlenk Line: Securely clamp the reaction flask to the Schlenk line via flexible hosing.
-
Purging the Flask (Evacuation-Refill Cycles):
-
Ensure the inert gas is flowing through the gas manifold of the Schlenk line (indicated by bubbling in the oil bubbler).
-
Carefully open the stopcock on the reaction flask to the vacuum manifold. Allow the flask to evacuate for 1-2 minutes.
-
Close the stopcock to the vacuum and slowly open it to the inert gas manifold to backfill the flask with nitrogen or argon. You will notice the bubbling in the oil bubbler slow or stop temporarily as the gas fills the flask.
-
Repeat this evacuation-refill cycle at least three times to ensure the complete removal of atmospheric gases and moisture.
-
-
Maintaining a Positive Pressure: After the final refill cycle, leave the stopcock open to the inert gas manifold to maintain a slight positive pressure of inert gas throughout the reaction.
-
Adding Reagents: Liquid reagents can be added via a gas-tight syringe through a rubber septum. Solid reagents can be added quickly under a strong counter-flow of inert gas.
Protocol 3: Determination of Isocyanate Concentration by Dibutylamine Back-Titration
Objective: To quantitatively determine the percentage of active isocyanate (-NCO) groups in a sample. This method is based on the reaction of the isocyanate with a known excess of di-n-butylamine, followed by the titration of the unreacted amine with a standardized acid.[4][5][18]
Materials:
-
Di-n-butylamine (DBA) solution (e.g., 2 M in a dry, aprotic solvent like toluene)
-
Standardized hydrochloric acid (HCl) solution (e.g., 1 M aqueous)
-
Toluene (anhydrous)
-
Isopropanol or methanol
-
Potentiometric titrator or indicator (e.g., bromophenol blue)
-
Standard laboratory glassware (burette, pipette, Erlenmeyer flasks)
Procedure: [5]
-
Sample Preparation: Accurately weigh an appropriate amount of the isocyanate sample into a dry 250 mL Erlenmeyer flask. The sample size should be chosen to consume approximately 50% of the DBA.
-
Reaction with DBA: Pipette a precise volume (e.g., 20.00 mL) of the DBA solution into the flask containing the sample. Swirl to mix and allow the reaction to proceed for 10-15 minutes at room temperature.
-
Quenching: Add 100 mL of isopropanol or methanol to the flask to quench the reaction and dissolve the resulting urea.
-
Titration: Titrate the solution with the standardized 1 M HCl solution. If using an indicator, the endpoint is reached when the solution changes from blue to yellow. If using a potentiometric titrator, the endpoint is the point of maximum inflection in the titration curve.
-
Blank Titration: Perform a blank titration by following the same procedure but without adding the isocyanate sample.
-
Calculation: Calculate the %NCO using the following formula:
%NCO = [(V_blank - V_sample) * N_HCl * 42.02] / W_sample * 100
Where:
-
V_blank = Volume of HCl used for the blank titration (mL)
-
V_sample = Volume of HCl used for the sample titration (mL)
-
N_HCl = Normality of the HCl solution (mol/L)
-
42.02 = Molecular weight of the NCO group ( g/mol )
-
W_sample = Weight of the sample (g)
-
Visualizations
Reaction of Isocyanate with Water
Caption: Reaction mechanism of an isocyanate with water.
Troubleshooting Workflow for Isocyanate Reactions
Caption: Troubleshooting workflow for moisture-sensitive isocyanate reactions.
Experimental Setup for a Moisture-Sensitive Reactiondot
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Making pretty diagrams with GraphViz [steveliles.github.io]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. xylem.com [xylem.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. medium.com [medium.com]
- 8. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 9. youtube.com [youtube.com]
- 10. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Chemistry Teaching Labs - Setting up a Schlenk line [chemtl.york.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. ignaszakresearch.wordpress.com [ignaszakresearch.wordpress.com]
- 16. pages.hannainst.com [pages.hannainst.com]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
Technical Support Center: Optimizing Isocyanate-Aniline Coupling Reactions
Welcome to the technical support center for optimizing reaction conditions for isocyanate coupling with anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical urea-forming reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter in your experiments.
Section 1: Foundational Principles & Reaction Mechanism
This section addresses the fundamental aspects of the isocyanate-aniline coupling reaction, providing the essential knowledge needed for successful experimentation.
Q1: What is the fundamental reaction mechanism for the coupling of an isocyanate with an aniline?
The reaction between an isocyanate and an aniline is a classic example of a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.[1][2][3] This is followed by a proton transfer, typically from the aniline nitrogen to the isocyanate nitrogen, to form a stable urea derivative.[2]
The reactivity of the isocyanate is dictated by the electrophilicity of its carbonyl carbon. Electron-withdrawing groups attached to the isocyanate will increase its reactivity, while electron-donating groups will decrease it.[1][2] Conversely, the nucleophilicity of the aniline is influenced by the electron density on its nitrogen atom. Electron-donating groups on the aniline ring increase its reactivity, whereas electron-withdrawing groups decrease it.[4][5]
dot digraph "Isocyanate_Aniline_Coupling_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} केंद Caption: Nucleophilic addition of aniline to an isocyanate.
Q2: Does the reaction between an isocyanate and an aniline require a catalyst?
Generally, the reaction between an isocyanate and a primary or secondary amine, including anilines, is very fast and does not require a catalyst.[3][6] The inherent reactivity of the isocyanate group towards nucleophilic amines is typically sufficient for the reaction to proceed to completion under mild conditions, often at room temperature.[6]
However, in specific cases, such as with sterically hindered reactants or electronically deactivated anilines (containing strong electron-withdrawing groups), a catalyst may be employed to accelerate the reaction rate.[7] Common catalysts include tertiary amines (e.g., triethylamine, DABCO) and organotin compounds (e.g., dibutyltin dilaurate), although their use is less frequent for simple aniline couplings compared to alcohol-isocyanate reactions.[8] It's important to note that the basicity of amines can have a catalytic effect on isocyanate reactions.[3]
Section 2: Troubleshooting Common Experimental Issues
This section provides practical solutions to common problems encountered during the synthesis of ureas from isocyanates and anilines.
Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in isocyanate-aniline coupling reactions can often be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid which then decomposes to an amine and carbon dioxide. This amine can then react with another isocyanate molecule to form a symmetrical urea byproduct, consuming your starting material.[9] | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[9] Use anhydrous solvents and ensure the aniline starting material is dry.[9] |
| Impure Starting Materials | The purity of both the isocyanate and the aniline is critical. Impurities can lead to side reactions or inhibit the desired reaction. | Use freshly distilled or purified reagents. The purity of isocyanates can be checked by converting a small sample to a stable carbamate with methanol and analyzing by HPLC.[10] |
| Incorrect Stoichiometry | An improper molar ratio of reactants will result in the incomplete conversion of the limiting reagent. | Carefully measure and dispense both the isocyanate and the aniline to ensure a 1:1 molar ratio. If one reagent is particularly volatile or difficult to handle, a slight excess (e.g., 1.05 equivalents) of the other reagent can be used. |
| Suboptimal Reaction Temperature | While many reactions proceed well at room temperature, some less reactive anilines may require gentle heating to achieve a reasonable reaction rate. Conversely, highly exothermic reactions may require cooling to prevent side product formation. | Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider heating to 40-60 °C. If the reaction is highly exothermic, perform the addition of the isocyanate at 0 °C. |
| Product Loss During Work-up | The desired urea product may have some solubility in the reaction solvent or wash solutions, leading to losses during filtration and washing. | Minimize the volume of solvent used for washing the product. If the product is soluble in the reaction solvent, consider concentrating the reaction mixture and triturating with a non-polar solvent like hexanes to induce precipitation. |
Q4: I am observing the formation of a significant amount of a symmetrical diarylurea byproduct. How can I prevent this?
The formation of a symmetrical diarylurea, 1,3-di(aryl)urea, is a common side reaction and is almost always due to the presence of water in the reaction mixture.[9]
Mechanism of Symmetrical Urea Formation:
-
Hydrolysis of Isocyanate: The isocyanate reacts with water to form an unstable carbamic acid.
-
Decarboxylation: The carbamic acid readily decarboxylates to form the corresponding primary amine (in this case, the aniline you are trying to couple with).
-
Reaction with Isocyanate: This newly formed aniline then reacts with another molecule of the starting isocyanate to produce the symmetrical diarylurea.
Prevention Strategies:
-
Rigorous Exclusion of Moisture: This is the most critical factor. Follow the recommendations in Q3 for using dry glassware, solvents, and reagents, and maintaining an inert atmosphere.[9]
-
Order of Addition: Adding the isocyanate solution dropwise to the aniline solution can sometimes help to minimize the concentration of free isocyanate available to react with any trace amounts of water.
dot digraph "Symmetrical_Urea_Formation" { graph [rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} केंद Caption: Pathway for symmetrical urea byproduct formation.
Section 3: Experimental Protocols and Data
This section provides a detailed experimental procedure for a typical isocyanate-aniline coupling reaction, along with data on the impact of substituents.
Experimental Protocol: Synthesis of 1-Phenyl-3-(p-tolyl)urea
This protocol describes a general procedure for the synthesis of an unsymmetrical diarylurea.
Materials:
-
p-Tolyl isocyanate
-
Aniline
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Set up a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Reactant Addition: In the flask, dissolve aniline (1.0 equivalent) in anhydrous DCM. In the dropping funnel, prepare a solution of p-tolyl isocyanate (1.0 equivalent) in anhydrous DCM.
-
Reaction: While stirring the aniline solution at room temperature, add the p-tolyl isocyanate solution dropwise from the dropping funnel over a period of 15-30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, the product will often precipitate out of the DCM. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold DCM or diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to obtain 1-phenyl-3-(p-tolyl)urea as a white solid.
Data Summary: Impact of Aniline Substituents on Reactivity
The electronic nature of the substituents on the aniline ring has a significant impact on the reaction rate.
| Aniline Substituent | Electronic Effect | Expected Relative Reaction Rate | Rationale |
| -OCH₃ (Methoxy) | Electron-Donating | High | Increases the electron density on the nitrogen, making the aniline more nucleophilic. |
| -CH₃ (Methyl) | Electron-Donating | Moderate-High | Increases the nucleophilicity of the aniline. |
| -H (None) | Neutral | Moderate | Baseline reactivity. |
| -Cl (Chloro) | Electron-Withdrawing | Moderate-Low | Decreases the electron density on the nitrogen, reducing the aniline's nucleophilicity. |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Low | Significantly decreases the nucleophilicity of the aniline, making the reaction much slower. |
References
- Aizezi, B., Yusan, B., Sun, P., & Wusiman, A. (n.d.). Iron-catalyzed Oxidative Cleavage of C–N Bonds of Tertiary Amines: Syntheses of Unsymmetrical Ureas from Isocyanates. Organic & Biomolecular Chemistry.
- (N.d.). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. ResearchGate.
- (N.d.). of the reaction between. AUB ScholarWorks.
- (2020, August 25). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online.
- (N.d.). Troubleshooting low yield in m-tolylurea synthesis. Benchchem.
- (2015, September 23). Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. RSC Publishing.
- (N.d.). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. Semantic Scholar.
- (N.d.). Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl. RSC Publishing.
- (N.d.). Substituent Effects on the Physical Properties and pKa of Aniline. wiley.com.
- (2024, December 12). Isocyanate-based multicomponent reactions. PMC.
- (2025, August 5). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. ResearchGate.
- (N.d.). Urea, phenyl-, and. Organic Syntheses Procedure.
- (2019, October 7). Catalyzed Hydroamination of Isocyanates. ACS Publications.
- Roy, S. K., Sengupta, D., Rath, S. P., Saha, T., Samanta, S., & Goswami, S. (2017, May 1). Role of Mediator and Effects of Temperature on ortho-C-N Bond Fusion Reactions of Aniline Using Ruthenium Templates: Isolation and Characterization of New Ruthenium Complexes of the in-Situ-Generated Ligands. PubMed.
- (2024, December 12). Isocyanate-based multicomponent reactions. RSC Advances.
- (N.d.). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. ACS Publications.
- (2016, November 8). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Publishing.
- Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018, June 13). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Publishing.
- (N.d.). Coupling of Vinyl Aziridines and Isocyanates. PMC.
- (N.d.). Reaction of Isocyanates with amines. ResearchGate.
- (N.d.). Phenyl isocyanate and aniline (a) yields; and (b) selectivities during... ResearchGate.
- (2010, February 22). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. ACS Publications.
- (N.d.). (PDF) Isocyanate-based multicomponent reactions. ResearchGate.
- (N.d.). an approach for eliminating phenyl isocyanate from solvent used in isocyanate production. researchgate.net.
- (N.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. PMC.
- (2025, August 6). Nucleophilic reactivity of aniline derivatives towards the nitroso group. ResearchGate.
- (2021, April 1). Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. ACS Publications.
- (N.d.). 1.2.1 - Isocyanate Reactions. poliuretanos.
- (N.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. ijc.com.
- (N.d.). Urea derivative synthesis by amination, rearrangement or substitution. organic-chemistry.org.
- (2025, December 21). A Binary Catalytic System for Enantioselective Annulation of 3‑Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2‑Iminothiazolidines. ACS Publications.
- (N.d.). Urea Formation. Common Conditions.
- (N.d.). Influence of electron-donating groups on the aniline oxidative coupling reaction with promethazine: a comprehensive experimental and theoretical investigation. ResearchGate.
- (N.d.). Effects of electron‐withdrawing groups. ResearchGate.
- (N.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
- (N.d.). Additions and Corrections: Kinetics of the Reaction of Phenyl Isocyanate with Aniline. pubs.acs.org.
- (N.d.). Application Notes and Protocols for the Synthesis of Ureas and Carbamates from Thiophene-Containing Isocyanates. Benchchem.
- (N.d.). How To Get Isocyanate? ACS Publications.
- (2024, August 22). Why is the amino group in aniline an EDG? Reddit.
- (N.d.). Electron donor-acceptor interaction of 3,4-dimethylaniline with 2,3-dicyano-1,4-naphthoquinone. PubMed.
- (2024, October 18). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals.
Sources
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- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 3. poliuretanos.net [poliuretanos.net]
- 4. afit.edu [afit.edu]
- 5. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]
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- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asianpubs.org [asianpubs.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Isocyanate Reactions
Welcome to the technical support center for isocyanate chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in their isocyanate-based reactions. Here, we move beyond simple checklists to provide in-depth, field-proven insights into the causality behind common experimental failures and offer robust, self-validating protocols to get your reactions back on track.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My isocyanate reaction has stalled or is showing very low conversion. What are the most likely culprits?
Low conversion in an isocyanate reaction is a common issue that can typically be traced back to a few key factors. Isocyanates are highly electrophilic and their reactivity is sensitive to the purity of the reagents and the reaction environment.[1] The primary suspects are often moisture contamination, catalyst deactivation or inefficiency, and improper temperature control.
A logical diagnostic workflow should be followed to identify the root cause systematically.
Troubleshooting Workflow: Initial Diagnosis of Low Conversion
Caption: A stepwise approach to diagnosing low conversion rates.
Question 2: How does water contamination affect my reaction, and how can I prevent it?
Causality: Water is one of the most significant inhibitors of a successful isocyanate reaction with a hydroxyl group (polyol) to form a urethane linkage. The isocyanate group (-NCO) reacts readily with water to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide gas.[1][2][3] This newly formed amine is highly nucleophilic and will rapidly react with another isocyanate molecule to form a stable, and often insoluble, urea linkage.[1][4]
This side reaction is detrimental for several reasons:
-
Consumption of Isocyanate: Two molecules of isocyanate are consumed for every molecule of water, leading to a significant drop in the available isocyanate for the desired urethane reaction.[5]
-
Stoichiometric Imbalance: The reaction stoichiometry is thrown off, preventing the formation of high molecular weight polymers.
-
Byproduct Formation: The formation of CO2 can cause bubbling and foaming in the final product, which is undesirable in coatings, adhesives, and elastomers.[2] The resulting polyurea linkages can also alter the mechanical properties of the final material.[2]
Experimental Protocol: Detection and Prevention of Moisture Contamination
Materials:
-
Anhydrous solvents (ensure they are freshly distilled or from a sealed bottle)
-
Molecular sieves (activated by heating under vacuum)
-
Inert gas supply (Nitrogen or Argon)
-
Oven-dried glassware
-
Karl Fischer titrator (for quantitative analysis)
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Solvent and Reagent Drying:
-
Use anhydrous grade solvents. If in doubt, dry the solvent over activated molecular sieves for at least 24 hours.
-
Polyols are often hygroscopic and should be dried under vacuum at an elevated temperature before use.[2]
-
For quantitative assessment, determine the water content of your polyol and solvent using Karl Fischer titration.
-
-
Reaction Setup:
-
Assemble the reaction apparatus while flushing with a dry, inert gas like nitrogen or argon.
-
Maintain a positive pressure of the inert gas throughout the reaction to prevent atmospheric moisture from entering the system.[2]
-
-
Handling Isocyanates:
Question 3: My reaction is clean but very slow. How do I choose the right catalyst, and what are the signs of catalyst deactivation?
Causality: The reaction between an isocyanate and a hydroxyl group is often inherently slow, especially when using less reactive aliphatic isocyanates.[7] Catalysts are crucial for accelerating the reaction to a practical rate.[8] They work by activating either the isocyanate or the hydroxyl group, making them more susceptible to nucleophilic attack.
Catalysts for polyurethane formation are broadly categorized into two main types: amine catalysts and organometallic catalysts.[9]
| Catalyst Type | Mechanism of Action & Properties | Common Examples |
| Amine Catalysts | Lewis bases that activate the hydroxyl group. More environmentally friendly than some organometallic catalysts. | Triethylenediamine (TEDA), Dimethylcyclohexylamine (DMCHA)[10] |
| Organometallic Catalysts | Lewis acids that coordinate with the isocyanate group, making it more electrophilic. Highly efficient.[10] | Dibutyltin dilaurate (DBTDL), Stannous octoate, Bismuth and Zinc carboxylates[9] |
Catalyst Deactivation: Catalysts can lose their activity due to several factors:
-
Hydrolysis: Some metal catalysts, particularly bismuth-based ones, are sensitive to hydrolysis and can be deactivated by even low levels of moisture.[9]
-
Pigment Interaction: In coating formulations, certain pigments or their surface treatments can interact with and deactivate the catalyst.[7]
-
Acidic Impurities: Acidic species in the reactants or solvent can neutralize amine catalysts.
Troubleshooting Steps for Catalyst-Related Issues:
-
Catalyst Selection:
-
Verify Catalyst Activity:
-
Ensure the catalyst is from a reliable source and has been stored correctly.
-
If deactivation is suspected, try adding a fresh batch of catalyst to the reaction mixture.
-
-
Optimize Catalyst Loading:
-
Too little catalyst will result in a slow reaction. Too much can promote side reactions.
-
Start with the recommended catalyst loading for your system and optimize from there. A typical starting point for DBTDL is 0.01-0.1% by weight.
-
Question 4: I'm observing the formation of unexpected byproducts. What are the common side reactions in isocyanate chemistry?
Causality: Besides the reaction with water, isocyanates can undergo several other side reactions, particularly at elevated temperatures or in the presence of certain catalysts. These side reactions consume isocyanate and can lead to the formation of cross-linked networks, gels, or insoluble materials.
Common Isocyanate Side Reactions
Caption: Common side reactions of isocyanates.
-
Trimerization: Three isocyanate molecules can react with each other to form a highly stable six-membered isocyanurate ring.[12] This reaction is often promoted by specific catalysts (certain tertiary amines and metal salts) and higher temperatures.[12][13]
-
Allophanate Formation: An isocyanate can react with the N-H bond of a previously formed urethane linkage. This reaction typically occurs at temperatures above 110-120°C and results in a branched or cross-linked structure.[14]
-
Biuret Formation: Similar to allophanate formation, an isocyanate can react with the N-H bond of a urea linkage to form a biuret. This also leads to cross-linking and is favored at elevated temperatures.[14][15]
Mitigation Strategies for Side Reactions:
-
Temperature Control: Maintain the lowest possible reaction temperature that still provides a reasonable reaction rate.[12] Exothermic reactions should be cooled to prevent temperature spikes that can drive side reactions.[16]
-
Catalyst Selection: Choose a catalyst that is selective for the urethane reaction. For example, some bismuth and zinc catalysts show high selectivity towards the urethane reaction over side reactions.[9]
-
Stoichiometry and Addition Order: Adding the isocyanate dropwise to the polyol solution can help maintain a low instantaneous concentration of the isocyanate, minimizing self-condensation reactions like trimerization.[12]
Question 5: How do solvent and temperature affect my reaction rate?
Causality: The choice of solvent and the reaction temperature can have a profound impact on the kinetics of isocyanate reactions.
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate.[17] Generally, more polar solvents can accelerate the reaction by stabilizing charged intermediates in the transition state.[18] The ability of the solvent to form hydrogen bonds can also play a role.[19] The reactivity often increases in the following order of solvent types: Aromatic Hydrocarbons < Ethers < Ketones < Esters < Acetonitrile.[17][18]
Temperature Effects: As with most chemical reactions, increasing the temperature generally increases the rate of the urethane formation. The relationship between temperature and reaction rate can be described by the Arrhenius equation. However, as previously discussed, higher temperatures (>100-120°C) can also promote undesirable side reactions like allophanate and biuret formation.[14][20] Therefore, a balance must be struck between achieving a desirable reaction rate and minimizing byproduct formation.
Experimental Protocol: Optimizing Temperature and Solvent
-
Solvent Screening: If the reaction is too slow in a non-polar solvent like toluene or xylene, consider switching to a more polar aprotic solvent such as 1,4-dioxane, cyclohexanone, or acetonitrile.[17][18] Always ensure the chosen solvent is anhydrous.
-
Temperature Optimization:
-
Begin the reaction at room temperature and monitor the conversion over time using an appropriate analytical technique (e.g., in-situ FTIR, titration).
-
If the reaction is slow, gradually increase the temperature in 10-20°C increments, while continuing to monitor for the appearance of byproducts.
-
For exothermic reactions, use an ice bath or cooling mantle to maintain a stable temperature.[16]
-
Question 6: What analytical techniques can I use to monitor the progress of my isocyanate reaction?
Monitoring the reaction in real-time is crucial for understanding the kinetics and identifying when the reaction has reached completion or stalled.
Analytical Methods for Monitoring Isocyanate Reactions
| Technique | Principle | Advantages | Disadvantages |
| FTIR Spectroscopy | Monitors the disappearance of the characteristic isocyanate (-NCO) stretching band around 2270 cm⁻¹.[7][21] | Real-time, in-situ monitoring is possible with an ATR probe. Provides information on intermediates and byproducts.[21] | Requires specialized equipment for in-situ analysis. |
| Titration | Back-titration of unreacted isocyanate with a standard solution of dibutylamine, followed by titration of the excess amine with a standard acid. | Quantitative and accurate. Does not require expensive equipment. | Offline method, requires quenching the reaction for each time point. Involves handling of hazardous reagents. |
| High-Performance Liquid Chromatography (HPLC) | Derivatization of the isocyanate followed by chromatographic separation and quantification.[22][23] | Highly sensitive and specific. Can quantify individual isocyanate species and oligomers.[24] | Offline method. Derivatization step adds complexity. |
Recommended Protocol: In-Situ FTIR Monitoring In-situ FTIR spectroscopy is a powerful tool for real-time reaction monitoring.[21]
-
Insert an Attenuated Total Reflectance (ATR) FTIR probe directly into the reaction vessel.
-
Collect a background spectrum of the initial reaction mixture before the addition of the isocyanate.
-
Once the reaction is initiated, continuously collect spectra at regular intervals (e.g., every 1-2 minutes).
-
Track the decrease in the area of the isocyanate peak at ~2270 cm⁻¹ to determine the rate of consumption and the overall conversion.
By implementing these diagnostic and troubleshooting protocols, researchers can systematically address the common challenges associated with low conversion rates in isocyanate reactions, leading to more efficient and successful experimental outcomes.
References
-
Lawrence Industries. The chemistry of polyurethanes.
-
Transports Canada. (2025-08-11) Isocyanates – A family of chemicals.
-
Blue Diamond. (2024-11-12) Understanding Polyurethane Catalysts and How They Work.
-
San Apro. Technical Information Catalysts for polyurethane resin.
-
Wikipedia. Isocyanate.
-
Safe Work Australia. GUIDE TO HANDLING ISOCYANATES.
-
California Department of Public Health. (2014-05) Isocyanates: Working Safely.
-
SafeWork NSW. Isocyanates technical fact sheet.
-
Wikipedia. Methyl isocyanate.
-
Scientific.Net. Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction.
-
Reaxis Inc. Metal-Based Catalysts for Polyurethane Applications.
-
ResearchGate. (2025-08-10) Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review | Request PDF.
-
ResinLab. (2021-03-16) Moisture Contamination of Polyurethanes.
-
Michigan State University. THE ISOCYANATES.
-
Dongsen Chemicals. (2023-10-21) Decoding isocyanates: A deep dive into isocyanates.
-
Cargo Handbook. Isocyanate.
-
BHHC Safety Center. Isocyanate Exposure, Reaction and Protection – Quick Tips.
-
Benchchem. preventing side reactions of "1,2,3-Triisocyanatobenzene".
-
Health and Safety Executive for Northern Ireland. Isocyanates.
-
ResearchGate. Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Request PDF.
-
Mettler Toledo. Isocyanate Reactions.
-
ResearchGate. (2025-08-09) Effect of solvent properties on reaction of isocyanates with mercaptans.
-
IChemE. Safety aspects of handling isocyanates in urethane foam production.
-
Semantic Scholar. (2005-11-01) Reactivity of isocyanates with urethanes: Conditions for allophanate formation.
-
Semantic Scholar. (1959-05-01) The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temperatures.
-
ResearchGate. (2025-08-05) Reactivity of isocyanates with urethanes: Conditions for allophanate formation | Request PDF.
-
Patsnap. (2025-07-10) Isocyanates in Water-Based Coatings: Efficiency and Applications.
-
ResearchGate. Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e).
-
University of Southern Mississippi. Reactions of isocyanates with active hydrogen compounds.
-
ResearchGate. Reaction scheme for allophanate and biuret formation (Yilgör et al....
-
ResearchGate. (2025-10-16) Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.
-
Benchchem. Troubleshooting low conversion rates in carbamate synthesis.
-
Patsnap. (2025-07-10) Advancements in Isocyanate Reaction Control Techniques.
-
SpringerLink. (2022-09-26) Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents.
-
IOM World. Isocyanate Sampling and Analysis.
-
PubMed Central. (2019-09-22) Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.
-
PubMed Central. Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate.
-
ResearchGate. (2025-08-06) (PDF) A laboratory comparison of analytical methods used for isocyanates.
-
MDPI. (2022-08-27) Curing Kinetics of Methylene Diphenyl Diisocyanate—Based Polyurethane Elastomers.
-
Google Patents. US5354689A - Method of detecting isocyanates.
-
ResearchGate. (2022-03-10) How to avoid the trimerization of Isocyanate-functionalized prepolymers?.
-
PCI Magazine. (2000-09-26) Troubleshooting Metal Catalyzed Urethane Systems.
-
PCI Magazine. (2025-03-03) Resins: Isocyanates, Part I: Fundamentals and Reactivity.
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- 24. researchgate.net [researchgate.net]
Preventing polymerization of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate during storage
Technical Support Center: (3-Fluoro-4-(morpholinyl)phenyl)isocyanate
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and efficacy of this valuable reagent. Due to the inherent reactivity of the isocyanate functional group, improper storage can lead to rapid degradation and polymerization, compromising experimental outcomes. This guide provides a foundational understanding of the degradation mechanisms, troubleshooting advice, and validated protocols for prevention.
Section 1: Quick Reference Storage Guide
For immediate reference, the optimal storage conditions to prevent the polymerization of this compound are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential dimerization, trimerization, and other degradation pathways.[1][2] |
| Atmosphere | Dry Inert Gas (Argon or Nitrogen) | Excludes atmospheric moisture, the primary catalyst for polymerization into polyureas.[3][4] |
| Container | Tightly-sealed Amber Glass Bottle with a Septum-lined Cap | Prevents moisture ingress and protects from light.[2][5] A septum cap (e.g., Sure/Seal™) allows for reagent removal without compromising the inert atmosphere.[4][6] |
| Storage Location | Cool, Dry, Well-Ventilated Area | Must be stored away from heat sources, direct sunlight, and incompatible materials.[1][7] |
| Incompatible Materials | Water, Alcohols, Amines, Strong Bases, Strong Acids, Oxidizers | These substances can initiate violent and exothermic polymerization reactions.[1][7] |
Section 2: The Mechanism of Isocyanate Degradation
Understanding the chemical pathways that lead to polymerization is critical for effective prevention. The isocyanate group (–N=C=O) is highly electrophilic and susceptible to reaction with nucleophiles, most notably water from the atmosphere.
Primary Degradation Pathway: Moisture-Induced Polymerization
This is the most common cause of product degradation during storage.
-
Reaction with Water: The isocyanate group reacts with trace amounts of moisture (H₂O) to form an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) and forming a primary amine.
-
Urea Formation: This newly formed, highly reactive amine immediately attacks another isocyanate molecule, forming a stable N,N'-disubstituted urea linkage.
-
Chain Reaction: This process repeats, leading to the formation of oligomers and insoluble polyurea precipitates, rendering the reagent useless.
The release of CO₂ gas can also lead to a dangerous pressure buildup in a sealed container.[7]
Secondary Pathway: Thermal Degradation
While less common at ambient temperatures for many isocyanates, elevated temperatures can promote dimerization (forming uretidinediones) or trimerization (forming isocyanurates), which also leads to insoluble byproducts.[3] Storing the reagent in a cool environment is a critical preventative measure.[1]
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the first visual signs of polymerization in my sample?
The earliest indicators are a loss of clarity, the appearance of a slight haze, or the formation of small white solid particles.[8] As degradation progresses, you may observe significant precipitation, gel formation, or a complete solidification of the material.[9]
Q2: My bottle of isocyanate is bulging and the cap seems tight. What should I do?
A bulging container is a serious safety concern and indicates pressure buildup, almost certainly from CO₂ generated by moisture contamination.[5] Do NOT attempt to open it directly. Move the container to a fume hood, place it in a secondary container, and cool it with an ice bath to reduce the internal pressure. If you are trained to do so, you can then very carefully and slowly vent the container. Otherwise, contact your institution's Environmental Health & Safety (EHS) office for guidance on handling and disposal.
Q3: Can I still use my isocyanate if only a small amount of solid has formed?
It is strongly discouraged. The presence of solids indicates that the reagent is no longer pure. More importantly, the reaction that formed the solids (see Section 2) also consumed a significant and unknown amount of the active isocyanate, making stoichiometric calculations for your experiments impossible. Using degraded material will lead to unreliable and irreproducible results.
Q4: The supplier datasheet says "store at room temperature," but you recommend 2-8°C. Why the difference?
Supplier recommendations often pertain to short-term shipping and handling. For long-term storage in a research laboratory, where a container may be opened multiple times over months, adopting more stringent conditions provides a crucial extra layer of protection against the slow degradation that can occur even at room temperature.[3] Refrigeration significantly slows the kinetics of all potential degradation pathways.
Q5: Why is an inert gas blanket necessary if the bottle is tightly sealed?
Every time the bottle is opened, it is exposed to the lab atmosphere, which contains moisture. Furthermore, as you withdraw liquid, the headspace is replaced by lab air.[4] A blanket of dry, inert gas like argon or nitrogen ensures that the headspace remains free of moisture, protecting the reagent from the primary degradation pathway.[3][4]
Section 4: Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution & Prevention |
| Solid precipitates, crystals, or gel have formed in the liquid. | Moisture Contamination: The bottle was opened in a humid environment, stored improperly, or handled with contaminated equipment (syringes, needles). | Solution: The reagent is compromised and should be disposed of according to your institution's hazardous waste protocols. Prevention: Strictly follow the Storage and Handling Protocol (5.1). Use dry glassware and proper air-free syringe techniques.[6][10] |
| Reagent shows low or no reactivity in a validated chemical reaction. | Extensive Degradation: The isocyanate (-NCO) functional group has been consumed by polymerization, even if visible solids are minimal. | Solution: Dispose of the current stock. Prevention: Before critical experiments, perform a Quality Control Check via FTIR (5.2) to confirm the presence of the strong -NCO peak. Purchase smaller quantities of the reagent more frequently to ensure freshness. |
| Container is pressurized or bulging. | Reaction with Water: Moisture has entered the container, reacting with the isocyanate to produce CO₂ gas.[7] | Solution: Treat as a safety hazard. Move to a fume hood and contact EHS for disposal. Prevention: Ensure the container cap and septum are in perfect condition. Always store in a desiccator or dry environment and use an inert gas blanket.[5] |
Section 5: Protocols for Prevention and Quality Control
Adherence to standardized protocols is the most effective way to guarantee the integrity of this compound.
Protocol 5.1: Recommended Storage and Handling Workflow
This protocol minimizes exposure to atmospheric contaminants.
-
Receiving: Upon receipt, inspect the container seal for any damage. If compromised, do not accept the shipment.
-
Initial Storage: Immediately place the sealed bottle inside a desiccator in a 2-8°C refrigerator.
-
Preparation for Use:
-
Allow the bottle to warm to room temperature inside the desiccator for at least 1 hour before opening. This prevents condensation of atmospheric moisture on the cold surfaces.
-
Move the bottle into a fume hood or glove box.
-
-
Dispensing Reagent (Air-Free Technique):
-
Secure the bottle. Pierce the septum with a needle connected to a supply of dry argon or nitrogen to create a positive pressure.
-
Use a second, clean, and dry syringe to pierce the septum and withdraw the desired volume of liquid.[10]
-
Remove the dispensing syringe first, followed by the inert gas needle. The septum will self-seal.[4]
-
-
Finalizing: Wrap the cap/septum area with Parafilm® for an extra barrier and return the bottle to the desiccator in the refrigerator.
Protocol 5.2: Quality Control Check via FTIR Spectroscopy
This is a rapid and non-destructive method to verify the integrity of the isocyanate before use.
-
Sample Preparation: In a fume hood, withdraw a small aliquot (~10-20 µL) of the isocyanate using the air-free technique described in Protocol 5.1.
-
Analysis: Place a single drop of the neat liquid onto the crystal of an ATR-FTIR spectrometer (or prepare a thin film on a salt plate for transmission FTIR).
-
Data Acquisition: Acquire the infrared spectrum from 4000 to 600 cm⁻¹.
-
Interpretation:
-
A high-quality sample will show a very strong, sharp, and distinct absorption band at approximately 2270 cm⁻¹ .[11][12] This peak is characteristic of the N=C=O stretching vibration.
-
A degraded sample will show a significantly diminished or absent peak at 2270 cm⁻¹. Concurrently, you may see the appearance of broad peaks in the 1630-1690 cm⁻¹ region (indicative of urea C=O stretch) and broad N-H stretching bands around 3300 cm⁻¹.
-
If the peak at 2270 cm⁻¹ is not the most prominent feature in its region, the reagent is likely degraded and should not be used.
References
- Transport Canada. (2025). Isocyanates – A family of chemicals.
- University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Environment, Health & Safety.
- Patsnap Eureka. (2025). How to Enhance Isocyanate Storage and Handling Safety?
- Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.
- IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production.
- Alltracon. (2024). Properly Storing Hazardous Chemicals in Your Facility.
- Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
- Mettler Toledo. (n.d.). Isocyanate Reactions.
- ResearchGate. (2025). How can I determine the exact formulation of an isocyanate prepolymer?
- Journal of Coatings Technology. (n.d.). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.
Sources
- 1. Isocyanates – A family of chemicals [tc.canada.ca]
- 2. alltracon.com [alltracon.com]
- 3. icheme.org [icheme.org]
- 4. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. actsafe.ca [actsafe.ca]
- 8. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. mt.com [mt.com]
- 12. paint.org [paint.org]
Technical Support Center: Catalyst Selection for (3-Fluoro-4-(morpholinyl)phenyl)isocyanate
Welcome to the technical support center for optimizing reactions with (3-Fluoro-4-(morpholinyl)phenyl)isocyanate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on catalyst selection and troubleshooting for this versatile reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound and a secondary alcohol is sluggish. What is the underlying cause and how can I accelerate it?
A1: The reactivity of the isocyanate group in this compound is modulated by the electronic effects of its substituents. The fluorine atom at the 3-position is electron-withdrawing, which should enhance the electrophilicity and reactivity of the isocyanate carbon. However, the morpholinyl group at the 4-position is a strong electron-donating group, which can decrease the isocyanate's reactivity towards nucleophiles, especially sterically hindered ones like secondary alcohols.
To accelerate the reaction, the use of a catalyst is highly recommended. For urethane formation, two main classes of catalysts are commonly employed: tertiary amines and organometallic compounds.
-
Tertiary Amines: Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine (TEA) function by activating the alcohol through hydrogen bonding, making it a more potent nucleophile.
-
Organometallic Catalysts: Compounds such as dibutyltin dilaurate (DBTDL) are highly effective and work by coordinating with both the isocyanate and the alcohol, thereby facilitating the nucleophilic attack. For applications where tin catalysts are undesirable due to toxicity concerns, bismuth or zinc-based catalysts can be excellent alternatives.
We recommend starting with a screening of catalysts to find the optimal conditions for your specific substrate.
Q2: I am observing side products in my reaction. What are the likely side reactions and how can I mitigate them?
A2: Isocyanates are prone to several side reactions, particularly in the presence of moisture or at elevated temperatures. The most common side reactions include:
-
Self-polymerization: Isocyanates can react with each other to form dimers (uretdiones) or trimers (isocyanurates). This is more likely to occur at higher temperatures or with certain catalysts.
-
Reaction with water: Any residual water in your reaction mixture will react with the isocyanate to form an unstable carbamic acid, which then decomposes to the corresponding amine and carbon dioxide. This newly formed amine can then react with another molecule of the isocyanate to form a urea byproduct.
To minimize these side reactions, we strongly advise the following precautions:
-
Use anhydrous solvents and reagents: Ensure all your starting materials and the reaction solvent are rigorously dried.
-
Maintain an inert atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon will prevent atmospheric moisture from entering the reaction vessel.
-
Control the reaction temperature: Avoid excessive heating, as this can promote side reactions. If a catalyst is used, it may be possible to run the reaction at a lower temperature.
Q3: How do I choose between a tertiary amine and an organometallic catalyst for my reaction?
A3: The choice of catalyst depends on several factors, including the reactivity of your nucleophile, the desired reaction rate, and any potential downstream constraints (e.g., metal contamination).
| Catalyst Type | Mechanism | Advantages | Disadvantages |
| Tertiary Amines (e.g., DABCO) | Nucleophilic catalysis and hydrogen bonding activation of the alcohol | Low cost, generally lower toxicity | Less active than organometallic catalysts, can be sensitive to steric hindrance |
| Organometallic (e.g., DBTDL) | Coordination of both isocyanate and alcohol | High catalytic activity, effective for hindered substrates | Potential for metal contamination, toxicity concerns (especially with tin) |
For initial screening, we suggest trying both a tertiary amine (like DABCO at 1-5 mol%) and an organometallic catalyst (like DBTDL at 0.1-1 mol%) to determine which provides the better outcome for your specific system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion | 1. Insufficient reactivity of the nucleophile. 2. Low reaction temperature. 3. Inactive catalyst. | 1. Introduce a catalyst. Start with DABCO (1-5 mol%) or DBTDL (0.1-1 mol%). 2. Gradually increase the reaction temperature in 10 °C increments. 3. Ensure your catalyst is fresh and has been stored correctly. |
| Formation of urea byproducts | Presence of water in the reaction. | 1. Use anhydrous solvents and reagents. 2. Dry all glassware thoroughly before use. 3. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Reaction is too fast or exothermic | Catalyst loading is too high. | Reduce the catalyst concentration. For organometallic catalysts, loadings can often be in the ppm range. |
| Product degradation | High reaction temperature or prolonged reaction time. | 1. Use a more active catalyst to allow for a lower reaction temperature. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Experimental Protocols
Protocol 1: Catalyst Screening for Urethane Synthesis
This protocol outlines a general procedure for screening different catalysts for the reaction of this compound with a representative alcohol.
Materials:
-
This compound
-
Alcohol of choice (e.g., 2-butanol)
-
Anhydrous solvent (e.g., toluene or THF)
-
Catalyst candidates (e.g., DABCO, DBTDL)
-
Inert gas supply (N₂ or Ar)
-
Reaction vials with septa
Procedure:
-
Set up a series of reaction vials, each equipped with a magnetic stir bar.
-
In each vial, dissolve the alcohol (1.0 mmol) in the anhydrous solvent (5 mL).
-
To each vial, add the respective catalyst at the desired loading (e.g., 1 mol% for DABCO, 0.1 mol% for DBTDL). Include a control reaction with no catalyst.
-
Flush each vial with inert gas.
-
Add this compound (1.0 mmol) to each vial via syringe.
-
Stir the reactions at the desired temperature (e.g., room temperature or 50 °C).
-
Monitor the progress of each reaction by TLC, GC, or IR spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Compare the reaction rates and product purity for each catalyst to identify the optimal choice.
Visual Guides
Catalyst Selection Workflow
Caption: Catalyst selection workflow for isocyanate reactions.
General Mechanism of Catalyzed Urethane Formation
Caption: Simplified mechanism for catalyzed urethane formation.
References
Validation & Comparative
A Senior Application Scientist's Guide to Alternative Reagents for Urea Synthesis: A Comparative Analysis Beyond (3-Fluoro-4-(morpholinyl)phenyl)isocyanate
For researchers, scientists, and drug development professionals, the synthesis of ureas is a cornerstone of modern medicinal chemistry. The urea moiety is a critical pharmacophore in numerous approved drugs, valued for its ability to form stable hydrogen bonds with biological targets. The reagent (3-Fluoro-4-(morpholinyl)phenyl)isocyanate is a well-established building block in this context. However, the reliance on isocyanates, in general, brings inherent challenges, including their toxicity and moisture sensitivity. This guide provides an in-depth comparison of alternative reagents and methodologies for urea synthesis, offering experimental insights to inform your research and development endeavors.
The Preeminence of the Urea Moiety and the Isocyanate Route
The traditional and most direct method for synthesizing unsymmetrical ureas involves the reaction of an isocyanate with a primary or secondary amine. The high electrophilicity of the isocyanate carbon makes this reaction efficient and high-yielding.
However, the handling of isocyanates requires stringent safety protocols due to their potential for respiratory sensitization and other health risks[1]. Furthermore, their high reactivity can be a double-edged sword, leading to unwanted side reactions in the presence of moisture or other nucleophiles. These limitations have spurred the development of safer and more versatile synthetic strategies.
Isocyanate-Free Methodologies: A Paradigm Shift in Urea Synthesis
The growing emphasis on green and sustainable chemistry has led to innovative isocyanate-free approaches to urea synthesis. These methods not only mitigate safety concerns but also offer unique advantages in terms of substrate scope and reaction conditions.
Direct Carbonylation with CO₂: A Green Approach
The use of carbon dioxide (CO₂) as a C1 building block is a highly attractive, environmentally friendly alternative. This approach typically involves the dehydration of a carbamic acid intermediate formed from an amine and CO₂.[2]
Mechanism:
-
Reaction of an amine with CO₂ to form a carbamic acid salt.
-
Dehydration of the carbamic acid to generate an isocyanate in situ.
-
Reaction of the in situ generated isocyanate with another amine to yield the unsymmetrical urea.
Experimental Data Snapshot: A metal-free method utilizing CO₂ at atmospheric pressure and room temperature has been developed for the synthesis of diverse symmetric and dissymmetric ureas. This protocol has been successfully applied to the gram-scale preparation of the fungicide pencycuron and the antipsychotic drug pimavanserin.[2]
Logical Workflow for CO₂-based Urea Synthesis:
Caption: In-situ generation of isocyanate from amine and CO₂.
Carbamate Intermediates: A Versatile and Scalable Route
An efficient and cost-effective method for preparing unsymmetrical ureas involves the use of carbamates. This procedure avoids hazardous reagents like phosgene and isocyanates and has demonstrated broad substrate scope with good to excellent yields.[3]
Mechanism: The reaction of carbamates of secondary amines at elevated temperatures, in the presence of a base, can generate an isocyanate intermediate. This intermediate is then rapidly trapped by an amine to produce the desired unsymmetrical urea.[3]
Experimental Data Comparison:
| Amine Substrate | Yield (%) | Reference |
| Aniline-based ureas | ~70% | [3] |
| p-Halo substituted anilines | ~60% | [3] |
| p-Bromoaniline | 78% | [3] |
| m-Nitroaniline | 55% | [3] |
| Electron-donating substituted anilines | 75-80% | [3] |
Key Insight: The yields of N,N'-alkyl aryl ureas are influenced by the electronic nature of the substituents on the aromatic amine.[3]
Catalytic Approaches: Pushing the Boundaries of Efficiency
Modern catalysis offers powerful tools for urea synthesis, enabling reactions under milder conditions and with greater atom economy.
Ruthenium-Catalyzed Carbene Insertion: A novel isocyanate-free method involves the ruthenium-catalyzed carbene insertion into the N-H bonds of urea itself. This has been demonstrated with a series of bis-diazo compounds as carbene precursors.[4][5] The reaction mechanism has been investigated through kinetics and DFT studies, revealing that the rate-determining step is the nucleophilic attack of urea on a Ru-carbene moiety.[5]
Ruthenium-Pincer Complexes: Commercially available ruthenium pincer complexes can catalyze the synthesis of urea directly from methanol and an amine without the need for additives like a base, oxidant, or hydrogen acceptor.[2] Another approach utilizes a ruthenium-phosphine complex to catalyze the reaction of formamide to form urea.[6][7]
Electrocatalytic and Photocatalytic Synthesis: Emerging as a green strategy, the electrocatalytic C-N coupling from CO₂ and nitrogenous species offers a promising alternative to traditional energy-intensive industrial processes.[8][9] Similarly, photocatalytic urea synthesis harnesses solar energy to drive the reaction under ambient conditions, representing a potentially carbon-neutral pathway.[7]
Safer Phosgene Surrogates: Handling with Care
While the ultimate goal is often to move away from hazardous reagents entirely, safer alternatives to phosgene for generating isocyanates in situ are valuable tools in the synthetic chemist's arsenal.
| Reagent | Description | Advantages | Disadvantages |
| Triphosgene | A crystalline solid, also known as bis(trichloromethyl)carbonate. | Safer to handle than gaseous phosgene. | Still poses toxicity risks due to its vapor pressure.[10] |
| N,N'-Carbonyldiimidazole (CDI) | A commercially available, crystalline solid. | Does not produce chlorine or chlorinated byproducts, making it a safer and less toxic alternative.[10] | Can be moisture sensitive. |
| S,S-dimethyl dithiocarbonate (DMDTC) | A phosgene substitute for the carbonylation of aliphatic amines. | Reactions can be carried out in water.[2] | Limited to aliphatic amines. |
Workflow for Urea Synthesis via Phosgene Surrogates:
Caption: General workflow for urea synthesis using phosgene surrogates.
Experimental Protocols: A Practical Guide
Synthesis of an Unsymmetrical Urea via a Carbamate Intermediate
This protocol is adapted from an improved, scalable, and environmentally benign procedure.[3]
Step 1: Reaction Setup
-
To a solution of an appropriate alkyl carbamate (1.0 eq.) in a suitable solvent, add the desired aromatic amine (1.2 eq.).
-
Add a base mixture of Et₃N/DABCO.
Step 2: Reaction
-
Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
Step 3: Work-up and Isolation
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired unsymmetrical urea.
"On-Water" Synthesis of Unsymmetrical Ureas
This facile and sustainable protocol leverages the unique properties of water as a reaction medium.[2]
Step 1: Reaction Setup
-
In a round-bottom flask, suspend the desired amine (1.0 eq.) in water.
-
Cool the suspension to 0-5 °C in an ice bath.
Step 2: Addition of Isocyanate
-
Add the isocyanate (1.0 eq.) dropwise to the cooled suspension with vigorous stirring.
Step 3: Reaction and Isolation
-
Stir the reaction mixture for 30 minutes at 5 °C. The product will precipitate out as a solid.
-
Monitor the reaction by TLC.
-
Upon completion, filter the solid product.
-
Wash the residue with water.
-
Collect the solid and dry to obtain the pure urea derivative.
Concluding Remarks
While this compound and other isocyanates remain valuable reagents, the field of urea synthesis is rapidly evolving. The methodologies presented in this guide offer a range of alternatives, each with its own set of advantages. Isocyanate-free routes, particularly those utilizing CO₂ or catalytic methods, represent the future of sustainable and safe urea synthesis. For drug development professionals, the choice of synthetic route will depend on factors such as scale, substrate scope, and the specific requirements of the target molecule. By understanding and embracing these alternative strategies, researchers can not only enhance the safety and efficiency of their synthetic endeavors but also contribute to the advancement of greener chemical practices.
References
- Polymer Chemistry (RSC Publishing). (n.d.). Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas.
- American Chemical Society. (n.d.). Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization.
- Thieme. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates.
- ResearchGate. (n.d.). Routes, materials design, and catalyst categories for urea synthesis....
- Scribd. (n.d.). Catalytic Urea Synthesis from CO2 | PDF.
- Organic Chemistry Portal. (n.g.). Synthesis of urea derivatives.
- University of Amsterdam. (2022). Novel isocyanate-free synthesis of polyurea.
- Google Patents. (n.d.). CN113767087A - Process for the catalytic production of urea.
- MDPI. (2024). Advances in Catalysts for Urea Electrosynthesis Utilizing CO 2 and Nitrogenous Materials: A Mechanistic Perspective.
- PatSnap. (2025). Photocatalytic urea synthesis under ambient conditions: catalyst and electrolyte design.
- RSC Publishing. (2020). Isocyanate- and solvent-free synthesis of melt processible polyurea elastomers derived from urea as a monomer.
- ACS Publications. (2022). Isocyanate-Free Polyurea Synthesis via Ru-Catalyzed Carbene Insertion into the N–H Bonds of Urea | Macromolecules.
- Patsnap Eureka. (2025). Isocyanate Discovery: Pioneering New Material Constructs.
- ScienceDirect. (n.d.). Non-catalytic clean synthesis route using urea to cyclic urea and cyclic urethane compounds.
- Arabian Journal of Chemistry. (n.d.). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea.
- Science 2.0. (2007). Soy-based Product Explored As Nontoxic Substitute For Isocyanates.
- Patsnap Eureka. (2025). The Role of Isocyanates in Modern Pharmaceuticals.
- PMC. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- MDPI. (2023). Reduced Isocyanate Release Using a Waterproof, Resin-Based Cast Alternative Relative to Fiberglass Casts.
Sources
- 1. Reduced Isocyanate Release Using a Waterproof, Resin-Based Cast Alternative Relative to Fiberglass Casts [mdpi.com]
- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Novel isocyanate-free synthesis of polyurea - HIMS - University of Amsterdam [hims.uva.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN113767087A - Process for the catalytic production of urea - Google Patents [patents.google.com]
- 7. Photocatalytic urea synthesis under ambient conditions: catalyst and electrolyte design [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Catalysts for Urea Electrosynthesis Utilizing CO2 and Nitrogenous Materials: A Mechanistic Perspective [mdpi.com]
- 10. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Reactivity: Fluorinated vs. Non-Fluorinated Phenyl Isocyanates
For researchers and professionals in drug development and materials science, the selection of reagents is a critical decision point that dictates reaction efficiency, yield, and final product characteristics. Phenyl isocyanates are versatile intermediates, but their reactivity can be precisely modulated through substitution on the aromatic ring. This guide provides an in-depth comparison of the reactivity of fluorinated versus non-fluorinated phenyl isocyanates, supported by experimental data and mechanistic insights to inform your synthetic strategies.
The Decisive Role of Electronic Effects in Isocyanate Reactivity
The core reactivity of a phenyl isocyanate lies in the electrophilic nature of the isocyanate carbon atom. This carbon is the target for nucleophilic attack by alcohols, amines, and other similar species to form urethanes, ureas, and other carbamate derivatives. The rate of this reaction is highly sensitive to the electron density on the isocyanate group, which is, in turn, influenced by substituents on the phenyl ring.[1][2]
Electron-withdrawing groups (EWGs) enhance reactivity by pulling electron density away from the ring and, through induction, from the isocyanate functional group. This creates a more pronounced partial positive charge (δ+) on the isocyanate carbon, making it a "harder" and more attractive electrophile for an incoming nucleophile. Conversely, electron-donating groups (EDGs) decrease reactivity by pushing electron density towards the isocyanate group, reducing its electrophilicity.
The Dual Nature of Fluorine: A Tug-of-War Between Induction and Resonance
Fluorine, when attached to an aromatic ring, exerts two opposing electronic effects:
-
A Strong Inductive Effect (-I): Due to its high electronegativity, fluorine is a powerful inductive electron-withdrawing group.[3] It pulls electron density through the sigma (σ) bonds of the molecule. This effect is distance-dependent but significantly impacts the entire ring system.
-
A Moderate Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, donating electron density. This effect is most pronounced at the ortho and para positions.[4]
For fluorine, the potent inductive effect overwhelmingly dominates the weaker resonance effect.[3] The net result is that fluorine acts as an electron-withdrawing group, deactivating the ring in the context of electrophilic aromatic substitution but, crucially, activating the isocyanate group toward nucleophilic attack.
Caption: Electronic effects of a para-fluoro substituent on a phenyl isocyanate.
Quantifying Reactivity: The Hammett Equation
The Hammett equation provides a powerful framework for quantifying the electronic influence of substituents on reaction rates.[5] It relates the rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k₀) through the equation:
log(k/k₀) = σρ
-
σ (Sigma): The substituent constant, which depends only on the specific substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.
-
ρ (Rho): The reaction constant, which reflects the sensitivity of the reaction to electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.[5]
The reaction of phenyl isocyanates with nucleophiles, such as alcohols, has a positive ρ value, confirming that EWGs enhance the reaction rate.[6]
Comparative Experimental Data
Kinetic studies comparing the reaction rates of various substituted phenyl isocyanates with alcohols provide direct evidence of fluorine's activating effect. The data below is derived from a study reacting substituted phenyl isocyanates with 2-ethylhexanol.[6]
| Phenyl Isocyanate Substituent | Position | Hammett Constant (σ) | Relative Rate Constant (k/k₀) | Reactivity vs. Phenyl Isocyanate |
| H (None) | - | 0.00 | 1.00 | Baseline |
| p-F | para | +0.06 | ~1.35 | More Reactive |
| p-Cl | para | +0.23 | ~2.34 | More Reactive |
| p-CH₃ | para | -0.17 | ~0.55 | Less Reactive |
| m-NO₂ | meta | +0.71 | ~14.1 | Significantly More Reactive |
Note: Relative rate constants are calculated based on the Hammett equation using a ρ value of approximately 2.0, which is typical for such reactions, and the provided σ values. The trend clearly shows that substituents with positive σ values accelerate the reaction.
As the data illustrates, the 4-fluorophenyl isocyanate (p-F) reacts faster than the unsubstituted phenyl isocyanate. Its positive Hammett constant (σ = +0.06) quantitatively confirms its net electron-withdrawing character, leading to enhanced reactivity.[4] While not as activating as a strongly deactivating group like a nitro group (m-NO₂), the effect of fluorine is distinct and significant.
Experimental Protocol: Kinetic Analysis of Urethane Formation via FT-IR Spectroscopy
This protocol outlines a reliable method for comparing the reaction rates of phenyl isocyanate and 4-fluorophenyl isocyanate with an alcohol. The use of in-situ Fourier Transform Infrared (FT-IR) spectroscopy allows for real-time monitoring of the disappearance of the characteristic isocyanate (-N=C=O) stretching band.[6][7]
I. Materials and Reagents
-
Phenyl Isocyanate (≥98%)
-
4-Fluorophenyl Isocyanate (≥99%)[8]
-
1-Butanol (Anhydrous, ≥99.5%)
-
Toluene (Anhydrous, ≥99.8%)
-
Dibutyltin dilaurate (DBTDL) catalyst solution (optional, 0.1 M in Toluene)
-
Nitrogen gas supply
-
FT-IR spectrometer with a heated liquid transmission cell
II. Experimental Workflow
Caption: Workflow for the kinetic analysis of isocyanate reactivity.
III. Step-by-Step Procedure
-
Reagent Preparation: All glassware must be oven-dried to remove moisture, which can react with isocyanates.[1] Under a nitrogen atmosphere, prepare a 0.1 M solution of the chosen isocyanate (phenyl isocyanate or 4-fluorophenyl isocyanate) in anhydrous toluene. Prepare a 1.0 M solution of 1-butanol in anhydrous toluene. The 10-fold excess of alcohol ensures the reaction follows pseudo-first-order kinetics with respect to the isocyanate.[6]
-
Instrument Setup: Assemble and seal the liquid transmission FT-IR cell. Set the temperature to 40°C and allow it to equilibrate. Fill the cell with pure anhydrous toluene and record a background spectrum.
-
Reaction Initiation: Using gas-tight syringes, rapidly inject equal volumes of the isocyanate solution and the 1-butanol solution into the cell. This initiates the reaction. Immediately begin recording spectra.
-
Data Collection: Collect a full IR spectrum every 2 minutes for a period of 60-90 minutes, or until the isocyanate peak at approximately 2270 cm⁻¹ has significantly diminished.
-
Data Analysis: For each time point, integrate the area of the isocyanate peak. The concentration of the isocyanate is directly proportional to the absorbance. Create a plot of the natural logarithm of the absorbance (ln[A]) versus time (t).
-
Rate Constant Calculation: The plot of ln[A] vs. time should yield a straight line. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').
-
Comparison: Repeat the entire procedure using the other isocyanate. A direct comparison of the k' values will provide a quantitative measure of the relative reactivity. The fluorinated isocyanate is expected to yield a steeper slope and thus a larger rate constant.
Conclusion and Practical Implications
The evidence is unequivocal: fluorination of the phenyl ring, particularly at the para position, increases the reactivity of the isocyanate group towards nucleophiles. This is driven by the dominant electron-withdrawing inductive effect of the fluorine atom, which enhances the electrophilicity of the isocyanate carbon.
For the researcher and drug development professional, this has several implications:
-
Accelerated Reactions: When faster reaction times or lower reaction temperatures are desired, a fluorinated phenyl isocyanate may be a superior choice compared to its non-fluorinated counterpart.
-
Catalyst Load Reduction: The inherent high reactivity of fluorinated isocyanates might allow for a reduction or complete elimination of catalysts (like DBTDL), which can be advantageous in applications where metal contamination is a concern, such as in biomedical devices.[9]
-
Modulating Polymer Properties: In polyurethane synthesis, the choice of isocyanate impacts not only the reaction kinetics but also the properties of the final polymer, including thermal stability and chemical resistance.[9][10]
-
Fine-Tuning for Synthesis: For complex multi-step syntheses, selecting an isocyanate with the appropriate reactivity is key to achieving high yields and minimizing side reactions.[11]
By understanding the fundamental electronic principles and leveraging quantitative data, scientists can make informed decisions, optimizing their synthetic routes and tailoring material properties with precision.
References
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Baker, J. W., & Holdsworth, J. B. (1947). The mechanism of aromatic side-chain reactions with special reference to the reactions of arylisocyanates. Journal of the Chemical Society (Resumed), 713-726. Available at: [Link]
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Logvinov, A. N., et al. (2016). Fluorinated Polyurethanes, Synthesis and Properties. National Institutes of Health (NIH). Available at: [Link]
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Zhang, C., et al. (2013). A New Strategy for the Synthesis of Fluorinated Polyurethane. MDPI. Available at: [Link]
-
University of Regensburg. Substituent Effects and LFERS. University of Regensburg Course Materials. Available at: [Link]
-
Li, Y., et al. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. MDPI. Available at: [Link]
-
Oikawa, T., et al. (2022). Electronic excitation spectra of jet-cooled phenyl isocyanate, m-tolyl isocyanate, and p-phenylene diisocyanate. The Journal of Chemical Physics. Available at: [Link]
-
University of Calgary. Unit 4: Free Energy Relationships. University of Calgary Course Materials. Available at: [Link]
-
Kobe University. (2023). New method for polyurethane synthesis using fluorine compound. Kobe University News. Available at: [Link]
- Turri, S., & Griffini, G. (1994). Fluorinated polyurethanes and polyurethane-ureas, and methods for preparing them. Google Patents.
-
Li, S., et al. (2020). The synthesis and curing kinetics study of a new fluorinated polyurethane with fluorinated side chains attached to soft blocks. New Journal of Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 4-(Trifluoromethyl)phenyl Isocyanate in Advanced Organic Synthesis. PharmaChem. Available at: [Link]
-
PubChem. 4-Fluorophenyl isocyanate. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. Hammett equation. Wikimedia Foundation. Available at: [Link]
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Sanying Polyurethane (Nantong) Co., Ltd. 4 fluorophenyl isocyanate Manufacturer & Supplier in China. Sanying Polyurethane. Available at: [Link]
-
Castro, A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Krespan, C. G., & Middleton, W. J. (1984). Fluorinated cyanates and isocyanates. New type of rearrangement. The Journal of Organic Chemistry. Available at: [Link]
-
Kothandaraman, H., & Nasar, A. S. (1995). Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. ResearchGate. Available at: [Link]
-
Wikipedia. Polyurethane. Wikimedia Foundation. Available at: [Link]
-
Tse, C. S., & Karol, M. H. (1994). Phenyl isocyanate is a potent chemical sensitizer. PubMed. Available at: [Link]
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Chen, Y., et al. (2023). Cross-Linked Fluorinated Polyurethanes against Chemical Warfare Agent Simulants. Macromolecules. Available at: [Link]
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Arca, M., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central. Available at: [Link]
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Liu, X., et al. (2024). Mechanistic and Kinetic Insights into the Interfacial Polymerization of Fluorine-Containing Polyarylate. MDPI. Available at: [Link]
-
Pomeroy, R. K. (2015). The Reactivity of Fluorine. ResearchGate. Available at: [Link]
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Chen, H., et al. (2017). Ferric Acetylacetonate Catalyst on the Urethane Reaction of Phenyl Isocyanate and 1,2-Propyleneglycol. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies: From Experimental Assays to Computational Modeling
In the landscape of modern drug discovery, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This relationship, the Structure-Activity Relationship (SAR), forms the intellectual foundation upon which medicinal chemists build more potent, selective, and safer medicines.[1][2] The journey from a preliminary "hit" to an optimized "lead" compound is a systematic exploration of a chemical scaffold, where each modification is a question posed to the biological target, and the resulting activity data is the answer.[3][4]
This guide provides an in-depth comparison of the essential methodologies employed in SAR studies. We will dissect both the foundational experimental techniques that generate core data and the powerful computational methods that accelerate the optimization process. Our focus will be on the causality behind experimental choices, the integration of orthogonal approaches, and the practical workflows that drive successful drug development projects.
Part 1: The Bedrock of SAR - Experimental Methodologies
Experimental SAR studies involve the systematic synthesis of analog compounds and the subsequent measurement of their biological effects.[3] This empirical approach provides the ground-truth data that is essential for validating hypotheses and building predictive models.
Binding Assays: Quantifying Target Engagement
The first critical question for any potential drug is: "Does it bind to the target?" Binding assays directly measure this interaction, quantifying the affinity between a compound and its biological partner, such as an enzyme or receptor.
Causality & Rationale: Measuring binding affinity (often expressed as the dissociation constant, Kd) is fundamental because target engagement is a prerequisite for a pharmacological effect. A high affinity (low Kd) often correlates with high potency, as a lower concentration of the compound is needed to occupy a significant number of target sites. These assays are invaluable for establishing a baseline SAR and confirming that chemical modifications directly impact the physical interaction with the target.
Featured Protocol: Radioligand Saturation Binding Assay
This protocol determines the affinity (Kd) of a radiolabeled ligand and the total number of binding sites (Bmax) in a given tissue or cell preparation.
Methodology:
-
Preparation: Prepare cell membranes or purified protein containing the target of interest. Homogenize in an appropriate ice-cold buffer.
-
Incubation Setup: In a 96-well plate, set up triplicate wells for "Total Binding" and "Non-Specific Binding".
-
Ligand Addition: Add increasing concentrations of the radiolabeled ligand (e.g., [3H]-dopamine) to all wells.
-
Competitor Addition: To the "Non-Specific Binding" wells, add a high concentration of a known, unlabeled competitor ligand to saturate the target receptors.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound ligand (on the filter) from the unbound ligand (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate "Specific Binding" = Total Binding - Non-Specific Binding.
-
Plot Specific Binding against the concentration of the radiolabeled ligand.
-
Fit the data using a non-linear regression model (one-site binding hyperbola) to determine the Kd and Bmax values.[5]
-
Data Presentation: SAR of β-Adrenergic Receptor Antagonists
| Compound | R-Group Modification | Binding Affinity (Kd, nM) |
| Lead-01 | -H | 55.6 |
| Analog-02 | -Cl | 23.1 |
| Analog-03 | -OCH3 | 89.4 |
| Analog-04 | -CH3 | 45.2 |
This table demonstrates how modifying a specific position on the lead scaffold affects binding affinity. The addition of a chlorine atom (Analog-02) improves affinity, while a methoxy group (Analog-03) diminishes it.
Functional Assays: Measuring the Biological Response
While binding is essential, it doesn't guarantee a biological effect. A compound can bind tightly but fail to elicit the desired downstream response (or elicit an unwanted one). Functional assays measure the actual biological outcome of target engagement, such as enzyme inhibition, receptor activation (agonism), or receptor blockade (antagonism).
Causality & Rationale: Functional data is critical for optimizing a compound's efficacy. It moves beyond simple binding to answer: "What happens after the compound binds?" The potency of a compound in a functional assay (expressed as IC50 for inhibitors or EC50 for activators) is often a more physiologically relevant parameter for predicting in vivo effects.[6] Comparing binding affinity (Kd) with functional potency (IC50/EC50) provides crucial insights into the compound's mechanism of action.
Featured Protocol: Cell-Based Luciferase Reporter Assay for GPCR Antagonism
This assay measures the ability of a compound to block the activation of a G-protein coupled receptor (GPCR) by its natural ligand.
Methodology:
-
Cell Culture: Use a stable cell line engineered to express the target GPCR and a reporter construct (e.g., a cyclic AMP response element, CRE, driving luciferase expression).
-
Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Treat the cells with increasing concentrations of the test antagonist compounds for a defined period (e.g., 30 minutes).
-
Agonist Challenge: Add a fixed concentration (typically the EC80) of the known agonist for the GPCR to all wells (except negative controls).
-
Incubation: Incubate the plate for a period sufficient to allow for gene transcription and protein expression (e.g., 4-6 hours).
-
Lysis & Reagent Addition: Lyse the cells and add the luciferase substrate reagent according to the manufacturer's instructions.
-
Signal Detection: Measure the luminescence signal from each well using a luminometer.
-
Data Analysis:
-
Normalize the data to positive (agonist only) and negative (vehicle only) controls.
-
Plot the percent inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.[6]
-
Data Presentation: SAR of a Kinase Inhibitor Series
| Compound | R-Group Modification | Enzyme Inhibition (IC50, nM) |
| Lead-01 | Phenyl | 120.5 |
| Analog-05 | Pyridyl | 35.2 |
| Analog-06 | Thienyl | 250.8 |
| Analog-07 | Cyclohexyl | >10,000 |
This table shows that replacing the phenyl ring of the lead compound with a pyridyl group (Analog-05) significantly improves functional potency, while a bulky, non-aromatic cyclohexyl group (Analog-07) abolishes activity.
Experimental SAR Workflow Diagram
Caption: Workflow for experimental Structure-Activity Relationship (SAR) studies.
Part 2: Accelerating Discovery - Computational SAR Methodologies
While experimental testing provides definitive data, synthesizing and testing every possible analog is infeasible. Computational SAR methods use the power of computer modeling to navigate vast chemical spaces, predict the activity of new molecules, and provide mechanistic insights, thereby prioritizing synthetic efforts.[7][8]
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
QSAR is a ligand-based approach that develops mathematical models to correlate the physicochemical properties of molecules with their biological activities.[1][9]
Causality & Rationale: The core principle of QSAR is that variations in biological activity within a series of compounds are dependent on changes in their structural properties (e.g., hydrophobicity, electronics, size). By quantifying these properties (as "descriptors") and applying statistical methods, we can build a model that not only explains the observed SAR but also predicts the activity of unsynthesized compounds.[10] This allows researchers to screen virtual libraries and prioritize the synthesis of compounds most likely to be active.
Featured Protocol: Building a 2D-QSAR Model
Methodology:
-
Dataset Curation: Assemble a dataset of compounds with experimentally determined activities (e.g., IC50 values). The data should span several orders of magnitude and the structures should be diverse.
-
Structural Preparation: Draw and clean the 2D structures of all compounds. Convert IC50 values to a logarithmic scale (pIC50 = -log(IC50)) for a more linear relationship.
-
Descriptor Calculation: Using computational software, calculate a wide range of molecular descriptors for each compound (e.g., LogP for hydrophobicity, molecular weight, polar surface area, number of hydrogen bond donors/acceptors).[3]
-
Dataset Division: Split the dataset into a "training set" (typically ~70-80% of the compounds) used to build the model, and a "test set" to validate its predictive power.
-
Model Generation: Use a statistical method, such as Multiple Linear Regression (MLR), to build an equation that relates a combination of descriptors to the pIC50 values of the training set.
-
Model Validation:
-
Internal Validation: Assess the statistical quality of the model using parameters like the correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²).
-
External Validation: Use the generated model to predict the pIC50 values of the test set compounds. A high correlation between predicted and actual values indicates a robust and predictive model.
-
Data Presentation: QSAR Model for P38 MAP Kinase Inhibitors
| Compound | cLogP (Descriptor 1) | TPSA (Descriptor 2) | Actual pIC50 | Predicted pIC50 |
| Cmpd-A | 3.1 | 85.2 | 7.5 | 7.3 |
| Cmpd-B | 4.2 | 70.1 | 8.1 | 8.2 |
| Cmpd-C | 2.5 | 95.6 | 6.8 | 6.9 |
| Cmpd-D | 3.8 | 88.4 | 7.9 | 7.8 |
QSAR Equation Example: pIC50 = 0.85(cLogP) - 0.05(TPSA) + 4.5
Molecular Docking: Visualizing the Interaction
Molecular docking is a structure-based computational method that predicts the preferred binding mode and orientation of a ligand within the active site of its target protein.[11]
Causality & Rationale: Docking provides a three-dimensional, atomistic view of the ligand-target interaction. This is crucial for rationalizing the observed SAR. Why does adding a chlorine atom increase affinity? Docking might reveal a new favorable hydrophobic interaction or a halogen bond. Why does a bulky group abolish activity? Docking can show a steric clash with the protein backbone. This structural insight is invaluable for guiding the rational design of new analogs with improved interactions.[11]
Featured Protocol: A General Molecular Docking Workflow
Methodology:
-
Target Preparation: Obtain a high-resolution 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D conformation of the ligand. Assign proper bond orders and charges, and allow for rotatable bonds.
-
Binding Site Definition: Define the active site or "binding pocket" on the protein. This can be done based on the location of a co-crystallized ligand or by using pocket-finding algorithms.
-
Docking Execution: Run the docking algorithm, which systematically samples different conformations and orientations of the ligand within the binding site.
-
Scoring & Analysis: The program uses a scoring function to estimate the binding affinity for each generated "pose". The top-ranked poses are then visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking).
Data Presentation: Docking Analysis of Kinase Inhibitors
| Compound | Docking Score (kcal/mol) | Key H-Bond Interactions | Observed Potency (IC50, nM) |
| Analog-05 | -9.8 | Hinge residue Met109 (backbone) | 35.2 |
| Analog-06 | -7.2 | None | 250.8 |
| Analog-07 | -4.5 | Steric clash with gatekeeper residue | >10,000 |
This table correlates the predicted docking score and key interactions with the experimentally observed potency, providing a structural explanation for the SAR.
Computational and Experimental Synergy Diagram
Caption: The synergistic relationship between experimental data and computational modeling.
Part 3: An Integrated Guide to SAR Methodologies
Neither experimental nor computational methods alone are sufficient for a modern drug discovery campaign. The true power lies in their integration, where computational models guide experimental work, and new experimental data, in turn, refines the models.[8][12]
Comparative Analysis of SAR Techniques
| Feature | Binding Assay | Functional Assay | QSAR Modeling | Molecular Docking |
| Primary Output | Affinity (Kd, Ki) | Potency/Efficacy (IC50, EC50) | Predicted Activity (pIC50) | Binding Pose & Score |
| Core Question | How tightly does it bind? | What is the biological effect? | Which properties drive activity? | How does it bind? |
| Requirement | Synthesized compounds | Synthesized compounds | Activity data for a series | 3D target structure |
| Throughput | Medium to High | Medium to High | Very High (Virtual) | High (Virtual) |
| Pros | Direct measure of target engagement; High reproducibility | Physiologically relevant; Measures efficacy | Predictive power; Prioritizes synthesis | Provides 3D structural rationale; Guides design |
| Limitations | No functional information | Can be complex; Prone to artifacts | Requires good initial dataset; "Black box" potential[7] | Scoring functions are imperfect; Protein flexibility is a challenge[1] |
The Modern Integrated SAR Workflow
The most effective strategy is a continuous, iterative cycle that leverages the strengths of each methodology.
Caption: An integrated workflow for modern SAR-driven lead optimization.
Conclusion
Structure-Activity Relationship studies are the engine of lead optimization. By combining the empirical rigor of experimental binding and functional assays with the predictive and explanatory power of computational methods like QSAR and molecular docking, drug discovery teams can make more informed decisions. This integrated approach not only accelerates the design-test-analyze cycle but also deepens the fundamental understanding of how to rationally design molecules to achieve a desired therapeutic effect. The future of SAR will undoubtedly see an even greater integration of artificial intelligence and machine learning, but the core principles of synergistic experimental and computational investigation will remain the cornerstone of developing the medicines of tomorrow.[12]
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What is the structure-activity relationship SAR in drug design? - Patsnap Synapse. (2025, May 21). Patsnap. [Link]
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Confirming the Formation of Urea Derivatives: A Comparative Guide to Spectroscopic Analysis
In the realms of medicinal chemistry and materials science, urea derivatives are of paramount importance, forming the structural core of numerous pharmaceuticals, agrochemicals, and polymers.[1][2] The synthesis of these compounds, however, is only half the battle; rigorous confirmation of their formation and structure is a critical step that underpins the reliability and reproducibility of any research. This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize urea derivatives, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Our approach is rooted in the principle of orthogonal analysis—the practice of using multiple, distinct analytical methods to validate a result. No single technique provides a complete picture. Instead, the synergistic application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) creates a self-validating workflow, ensuring the highest degree of scientific integrity.
The Analytical Workflow: A Multi-Technique Approach
Successful confirmation of a synthesized urea derivative is not a single experiment but a logical progression of analyses. Each step provides a piece of the puzzle, culminating in an unambiguous structural assignment.
Figure 2. Common fragmentation pathways for a protonated urea derivative in tandem mass spectrometry.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion: The sample solution is infused into the ESI source at a slow, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions (e.g., [M+H]⁺) are released into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| FT-IR | Presence of functional groups (C=O, N-H, C-N). | Fast, simple sample preparation, inexpensive. Excellent for a quick "yes/no" on reaction completion. | Provides no detailed structural connectivity information. Not suitable for complex mixture analysis. |
| NMR (¹H, ¹³C) | Detailed atomic connectivity, stereochemistry, number of unique protons/carbons, and electronic environment. | Unparalleled for structural elucidation. Provides quantitative information on sample purity. [3] | Slower, requires more sample, more expensive instrumentation, requires soluble samples. |
| MS (ESI) | Molecular weight and molecular formula (with HRMS). | Extremely sensitive (requires very little sample), provides definitive molecular weight. Can differentiate isomers via fragmentation. [4][5] | Provides limited structural information on its own. Isomer differentiation can be challenging without MS/MS. |
By systematically applying these three core spectroscopic techniques, researchers can move beyond simple detection to achieve a comprehensive and validated confirmation of their synthesized urea derivatives. This rigorous, multi-faceted approach ensures data integrity and provides a solid foundation for subsequent research and development.
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Celal Bayar University Journal of Science. (2021). Synthesis, Spectroscopic Characterization, Crystal Structure and Theoretical Studies on New Organic Single Crystal of 1-(3,5- Difluorophenyl)-3-(2-Nitrophenyl)Urea. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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A Senior Application Scientist's Guide to In Vitro Assay Protocols for Novel EGFR Kinase Inhibitors
A Comparative Analysis of Methodologies and Best Practices for Drug Discovery Researchers
The discovery and development of kinase inhibitors are at the forefront of modern therapeutic strategies, particularly in oncology. The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention. For researchers developing novel inhibitors against EGFR, the robust and accurate in vitro characterization of these compounds is a foundational step in the drug discovery pipeline.
This guide provides a comparative overview of common in vitro assay protocols for measuring the potency of EGFR kinase inhibitors. As a Senior Application Scientist, my goal is to move beyond mere step-by-step instructions and delve into the causality behind experimental choices, empowering you to select and execute the most appropriate assay for your research needs. We will explore the principles, advantages, and limitations of various assay formats, supported by detailed protocols and data interpretation guidelines.
Choosing the Right In Vitro Kinase Assay: Key Considerations
The selection of an in vitro kinase assay is a critical decision that impacts the quality and reliability of your data. Several factors must be considered to ensure the chosen method aligns with your research goals and available resources.
-
Sensitivity and Dynamic Range: The assay must be sensitive enough to detect subtle changes in kinase activity and provide a wide dynamic range to accurately determine inhibitor potency (e.g., IC50 values) across a broad concentration range.
-
Throughput and Scalability: For screening large compound libraries, high-throughput capabilities are essential. The assay should be amenable to automation and miniaturization (e.g., 384- or 1536-well plates).
-
Cost and Reagent Availability: The cost per data point, including enzymes, substrates, antibodies, and detection reagents, can be a significant factor, especially for large-scale screening campaigns.
-
Susceptibility to Interference: Some assay technologies are prone to interference from compounds that are colored, fluorescent, or have redox properties. Understanding these potential artifacts is crucial for data integrity.
-
Biological Relevance: While in vitro assays are performed in a simplified, cell-free environment, the choice of enzyme (e.g., wild-type vs. mutant EGFR) and substrate can enhance the biological relevance of the findings.
Comparison of Common In Vitro EGFR Kinase Assay Formats
A variety of assay technologies are available for measuring EGFR kinase activity. The table below provides a comparative summary of the most widely used formats.
| Assay Technology | Principle | Advantages | Disadvantages | Typical Application |
| Radiometric Assay ([γ-³²P]ATP) | Measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate. | Direct measurement, high sensitivity, considered the "gold standard." | Requires handling of radioactive materials, low throughput, generates radioactive waste. | Orthogonal validation of hits from primary screens. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that competes with the phosphorylated substrate for binding to a specific antibody. | Homogeneous ("mix-and-read") format, no separation steps, amenable to high-throughput screening (HTS). | Lower sensitivity for some kinases, potential for interference from fluorescent compounds. | HTS, lead optimization. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the FRET signal between a donor-labeled antibody and an acceptor-labeled substrate upon phosphorylation. | Homogeneous format, high sensitivity, robust against compound interference due to time-resolved detection. | Requires specialized plate readers, can be more expensive than other formats. | HTS, lead optimization, mechanism of action studies. |
| Luminescence-Based (e.g., ADP-Glo™) | Quantifies the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal. | High sensitivity, broad dynamic range, universal for all kinases, less prone to interference. | Multi-step protocol, potential for interference from compounds affecting the coupling enzymes. | HTS, lead optimization, kinase profiling. |
Detailed Assay Protocols: A Practical Guide
Here, we provide detailed, step-by-step protocols for two of the most robust and widely used non-radioactive assay formats for EGFR kinase inhibitors: TR-FRET and Luminescence-based (ADP-Glo™).
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is adapted for a 384-well plate format and is suitable for determining the IC50 of a novel EGFR inhibitor.
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by EGFR. A europium (Eu)-labeled anti-phosphotyrosine antibody serves as the donor, and a streptavidin-allophycocyanin (SA-APC) conjugate, which binds to the biotinylated peptide, acts as the acceptor. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.
Workflow Diagram:
Caption: TR-FRET assay workflow for EGFR inhibitor screening.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
EGFR Enzyme: Recombinant human EGFR (e.g., cytoplasmic domain) diluted in Assay Buffer to the desired concentration (e.g., 2 nM).
-
Peptide Substrate: Biotinylated poly(Glu, Tyr) 4:1 diluted in Assay Buffer (e.g., 200 nM).
-
ATP Solution: ATP diluted in Assay Buffer to a concentration that is at or near the Km for EGFR (e.g., 10 µM).
-
Test Compound: Serially dilute the novel inhibitor in 100% DMSO, followed by a further dilution in Assay Buffer.
-
Stop/Detection Solution: Prepare a solution containing a Eu-labeled anti-phosphotyrosine antibody and SA-APC in a buffer compatible with TR-FRET (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 5 µL of the EGFR enzyme and peptide substrate mixture.
-
Add 5 µL of the serially diluted test compound or vehicle control (e.g., DMSO in Assay Buffer).
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction by adding 10 µL of the Stop/Detection Solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Eu and 665 nm for APC) after excitation at the donor's excitation wavelength (e.g., 340 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., [Acceptor Emission / Donor Emission] * 10,000).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Luminescence-Based (ADP-Glo™) Assay
This protocol is also designed for a 384-well plate format and offers high sensitivity for determining inhibitor potency.
Principle: The ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed, generating ADP. Second, a reagent is added to stop the kinase reaction and deplete the remaining ATP. Finally, a second reagent is added to convert the ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the amount of ADP generated and thus to the kinase activity.
Workflow Diagram:
Caption: ADP-Glo™ assay workflow for quantifying EGFR activity.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Assay Buffer: As described in the TR-FRET protocol.
-
EGFR Enzyme, Peptide Substrate, ATP Solution, and Test Compound: Prepare as described above.
-
ADP-Glo™ Reagents: Reconstitute the ADP-Glo™ Reagent I and ADP-Glo™ Reagent II according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
In a 384-well plate, combine 2.5 µL of the EGFR enzyme and peptide substrate mixture with 2.5 µL of the serially diluted test compound.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent I to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of ADP-Glo™ Reagent II to each well to convert ADP to ATP and initiate the luminescence reaction.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal (Relative Light Units, RLU) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Data Analysis and Interpretation: Determining Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. For kinase inhibitors, it represents the concentration of the compound required to inhibit 50% of the kinase activity.
Calculating IC50:
-
Data Normalization: Normalize the raw data by setting the average signal of the no-enzyme control (or highest inhibitor concentration) as 0% activity and the average signal of the vehicle control (DMSO) as 100% activity.
-
% Inhibition = 100 * (1 - [(Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)])
-
-
Curve Fitting: Plot the % inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis with a sigmoidal dose-response (variable slope) model, often referred to as a four-parameter logistic (4PL) curve, to fit the data. Most data analysis software (e.g., GraphPad Prism, an open-source alternative like SciPy in Python) can perform this fitting.
-
IC50 Determination: The IC50 value is one of the parameters calculated from the curve fitting, representing the concentration at which the response is halfway between the top and bottom plateaus of the curve.
Troubleshooting Common Issues in In Vitro Kinase Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inaccurate pipetting, improper mixing of reagents, edge effects in the plate. | Use calibrated pipettes, ensure thorough mixing of stock solutions, avoid using the outer wells of the plate or use a water-filled moat around the plate. |
| Low Signal-to-Background Ratio | Suboptimal enzyme or substrate concentration, inactive enzyme, insufficient incubation time. | Titrate the enzyme and substrate concentrations to find the optimal conditions, verify enzyme activity with a positive control inhibitor, optimize incubation times. |
| Compound Interference | Intrinsic fluorescence or color of the test compound, compound precipitation. | Run a counterscreen without the enzyme to identify interfering compounds, check the solubility of the compound in the assay buffer, consider using an orthogonal assay with a different detection method. |
| Atypical Dose-Response Curve | Compound insolubility at high concentrations, complex mechanism of inhibition, assay artifacts. | Check compound solubility, perform mechanism of action studies (e.g., determine Ki and mode of inhibition), carefully inspect raw data for outliers. |
Conclusion
The in vitro characterization of novel kinase inhibitors is a multifaceted process that requires careful consideration of assay selection, protocol optimization, and data interpretation. Both TR-FRET and luminescence-based assays like ADP-Glo™ offer robust, high-throughput-compatible solutions for determining the potency of EGFR inhibitors. By understanding the principles and nuances of these methodologies, researchers can generate high-quality, reliable data that will confidently guide their drug discovery efforts. The protocols and insights provided in this guide serve as a foundation for establishing a rigorous and efficient inhibitor characterization cascade.
References
-
Biorad Laboratories. (n.d.). Introduction to Fluorescence Polarization (FP). Retrieved from [Link]
-
An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Methods in Molecular Biology, 665, 1-13. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]
Phosgene-Free Synthesis of Aryl Isocyanates: A Comparative Guide for the Modern Researcher
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For decades, the synthesis of aryl isocyanates, crucial building blocks for pharmaceuticals and polymers, has been dominated by the use of phosgene. However, the extreme toxicity of this reagent has driven a persistent search for safer, more environmentally benign alternatives.[1][2][3][4][5] This guide provides a detailed comparison of established and emerging phosgene-free methods, offering researchers, scientists, and drug development professionals the insights needed to select the optimal synthetic route for their specific needs.
The Imperative to Abandon Phosgene
Phosgene (COCl₂) is a highly toxic gas that poses significant safety and environmental hazards.[1][3] Its use in industrial processes necessitates stringent and costly safety measures.[1] The development of phosgene-free synthetic pathways is therefore a critical endeavor in green chemistry, aiming to enhance laboratory and industrial safety without compromising efficiency.
Classical Rearrangement Reactions: The Foundation of Phosgene-Free Synthesis
The Curtius, Hofmann, and Lossen rearrangements are cornerstone phosgene-free methods that proceed through a common isocyanate intermediate. These reactions have been refined over many years and remain highly relevant in modern organic synthesis.
The Curtius Rearrangement
This versatile reaction involves the thermal decomposition of an acyl azide to an isocyanate.[6][7][8] The acyl azide is typically prepared from a carboxylic acid or its derivative.[6][9]
Mechanism: The process begins with the formation of an acyl azide, which upon heating, undergoes a concerted rearrangement with the loss of nitrogen gas to yield the isocyanate.[8][10] This concerted mechanism avoids the formation of a discrete nitrene intermediate.[10] The migration of the aryl group occurs with complete retention of its stereochemical configuration.[6]
Caption: Workflow for the Curtius Rearrangement.
Experimental Protocol (General):
-
Acyl Azide Synthesis: An aryl carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride. Subsequent reaction with sodium azide yields the acyl azide.[9]
-
Rearrangement: The acyl azide is heated in an inert solvent, leading to the formation of the aryl isocyanate and the evolution of nitrogen gas.[6]
-
Trapping/Isolation: The resulting isocyanate can be isolated or trapped in situ with a nucleophile, such as an alcohol to form a carbamate or water to yield an amine after decarboxylation.[7][8][11]
Performance and Considerations: The Curtius rearrangement is known for its high yields and broad substrate scope.[10] However, the use of potentially explosive azide reagents necessitates careful handling and adherence to strict safety protocols.[12]
The Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate.[13][14]
Mechanism: The reaction is initiated by the formation of a N-bromoamide from the reaction of the primary amide with bromine in the presence of a strong base.[13][15][16] Deprotonation of the N-bromoamide is followed by a concerted rearrangement where the aryl group migrates to the nitrogen with the simultaneous loss of the bromide ion, forming the isocyanate.[14]
Caption: Workflow for the Hofmann Rearrangement.
Experimental Protocol (General):
-
A primary aryl amide is treated with an aqueous solution of sodium hydroxide and bromine.
-
The reaction mixture is typically heated to facilitate the rearrangement.
-
The resulting isocyanate is often hydrolyzed in situ to the corresponding primary amine.[13][15]
Performance and Considerations: While a classic and useful reaction, the Hofmann rearrangement's use of stoichiometric bromine and strong base can be a drawback for substrates with sensitive functional groups.[15] The reaction conditions are generally harsh.
The Lossen Rearrangement
The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives into an isocyanate.[17][18][19]
Mechanism: The reaction is initiated by the O-acylation of a hydroxamic acid.[18] Subsequent treatment with a base leads to deprotonation of the nitrogen, followed by a concerted rearrangement where the aryl group migrates to the nitrogen with the expulsion of a carboxylate leaving group to form the isocyanate.[17][19][20]
Caption: Workflow for the Lossen Rearrangement.
Experimental Protocol (General):
-
An aryl hydroxamic acid is first activated by O-acylation.
-
The O-acylated hydroxamic acid is then treated with a base to induce the rearrangement to the isocyanate.
-
The isocyanate can then be reacted with various nucleophiles.[19]
Performance and Considerations: The Lossen rearrangement offers the advantage of occurring under mild conditions.[12] However, the preparation of the starting hydroxamic acids can sometimes be a limiting factor.[17] Recent advances have explored methods for the direct rearrangement of free hydroxamic acids.[12]
Modern Catalytic Approaches: The Forefront of Isocyanate Synthesis
Catalytic methods, particularly those involving carbonylation reactions, represent a more atom-economical and sustainable approach to aryl isocyanate synthesis.
Carbonylation of Nitroaromatics
The reductive carbonylation of nitroaromatics is a highly attractive phosgene-free route that utilizes readily available starting materials.[21] This process typically employs transition metal catalysts, with Group VIII metals being the most studied.[21]
Mechanism: The reaction involves the reduction of the nitro group and subsequent carbonylation, often proceeding through a nitrene or related intermediate. The exact mechanism is complex and catalyst-dependent.
Experimental Protocol (General):
-
A nitroaromatic compound is reacted with carbon monoxide in the presence of a suitable catalyst system (e.g., palladium or rhodium complexes) in a high-pressure reactor.[22][23]
-
The reaction is carried out at elevated temperature and pressure.
-
The product isocyanate or a derivative, such as a carbamate, is then isolated and purified.[24]
Performance and Considerations: This method is highly atom-economical.[21] However, it often requires high pressures of carbon monoxide and can be sensitive to the electronic and steric properties of the substituents on the aromatic ring. Catalyst cost and recycling are also important considerations for industrial applications.
Oxidative Carbonylation of Anilines
The oxidative carbonylation of anilines provides another direct route to aryl isocyanates.[25] This method involves the reaction of an aniline with carbon monoxide in the presence of an oxidant and a transition metal catalyst, typically palladium-based.[25][26]
Mechanism: The proposed mechanism often involves the coordination of the aniline to the metal center, followed by oxidative insertion of carbon monoxide and subsequent reductive elimination to form the isocyanate.
Experimental Protocol (General):
-
An aniline is reacted with carbon monoxide and an oxidant in the presence of a palladium catalyst.
-
The reaction conditions, such as solvent and additives, can significantly influence the selectivity towards the isocyanate versus other products like ureas.[25]
Performance and Considerations: This method offers a direct conversion from readily available anilines. However, like the carbonylation of nitroaromatics, it often requires high-pressure equipment. The choice of oxidant and reaction conditions is crucial for achieving high selectivity.[25]
Comparison of Phosgene-Free Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Curtius Rearrangement | Carboxylic Acid/Acyl Halide | Acyl azide | High yields, broad substrate scope, good functional group tolerance.[10] | Use of potentially explosive azides.[12] |
| Hofmann Rearrangement | Primary Amide | Bromine, Strong Base | Inexpensive reagents. | Harsh reaction conditions, limited functional group tolerance, stoichiometric waste.[15] |
| Lossen Rearrangement | Hydroxamic Acid | Activating Agent, Base | Mild reaction conditions.[12] | Starting material synthesis can be multi-step.[17] |
| Reductive Carbonylation of Nitroaromatics | Nitroaromatic | Carbon Monoxide, Catalyst | Atom-economical, readily available starting materials.[21] | Requires high pressure, specialized equipment, catalyst cost. |
| Oxidative Carbonylation of Anilines | Aniline | Carbon Monoxide, Oxidant, Catalyst | Direct conversion of anilines.[25] | Requires high pressure, oxidant, and catalyst. |
Conclusion
The development of phosgene-free synthetic routes to aryl isocyanates is a testament to the ongoing drive for safer and more sustainable chemical processes. While the classical rearrangement reactions remain powerful tools in the synthetic chemist's arsenal, modern catalytic methods, particularly those involving carbonylation, offer significant advantages in terms of atom economy and the use of readily available feedstocks. The selection of a particular method will be guided by factors such as the specific aryl isocyanate target, the scale of the reaction, the availability of starting materials and equipment, and the desired level of "greenness" for the synthesis. Continued research in this area is expected to yield even more efficient and environmentally friendly methods for the production of this important class of compounds.
References
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How To Get Isocyanate? - PMC - PubMed Central - NIH. Available at: [Link]
-
Oxidative decarbonylation coupling of anilines with isocyanates for the synthesis of unsymmetric azobenzenes - Chemical Communications (RSC Publishing). Available at: [Link]
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Hofmann Rearrangement: Mechanism & Examples - NROChemistry. Available at: [Link]
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Curtius Rearrangement - Chemistry Steps. Available at: [Link]
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Hoffmann Rearrangement - Chemist Wizards. Available at: [Link]
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Hofmann rearrangement - Wikipedia. Available at: [Link]
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Lossen rearrangement - Grokipedia. Available at: [Link]
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HOFMANN REARRANGEMENT - PHARMD GURU. Available at: [Link]
-
Curtius Rearrangement | Mechanism, Reactions, Variations & Applications - Allen. Available at: [Link]
-
Non-phosgene synthesis of isocyanates based on CO 2: Synthesis of methyl N-phenyl carbamate through coupling route with lead compound catalysts | Request PDF - ResearchGate. Available at: [Link]
-
How To Get Isocyanate? | ACS Omega. Available at: [Link]
-
The Hofmann and Curtius Rearrangements - Master Organic Chemistry. Available at: [Link]
-
Influence of Electron Transfer Mediators in the Pd(II)-Catalyzed Oxidative Carbonylation of Aniline - MDPI. Available at: [Link]
-
Curtius Rearrangement - Organic Chemistry Portal. Available at: [Link]
-
Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts - ResearchGate. Available at: [Link]
-
Curtius rearrangement - Wikipedia. Available at: [Link]
-
Oxidative carbonylation of aniline with new cobalt catalytic systems - ResearchGate. Available at: [Link]
-
Lossen rearrangement - L.S.College, Muzaffarpur. Available at: [Link]
-
Lossen rearrangement - Wikipedia. Available at: [Link]
-
Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way | Request PDF - ResearchGate. Available at: [Link]
-
Green non - phosgene process for manufacturing isocyanates - ResearchGate. Available at: [Link]
-
The Lossen rearrangement from free hydroxamic acids | Request PDF - ResearchGate. Available at: [Link]
- EP3606906A1 - Heterogeneous catalysts for the direct carbonylation of nitro aromatic compounds to isocyanates - Google Patents.
-
Carbonylation of nitrobenzene to phenyl isocyanate using palladium complex catalysts. Screening of catalysts and kinetic study - ACS Publications. Available at: [Link]
-
Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. Available at: [Link]
-
An Escape from Noble Metals for Generating Urethanes via Reductive Carbonylation of Nitroarenes over FeSe2/γ-Al2O3 † - MDPI. Available at: [Link]
-
Approaches to isocyanate synthesis and carbonylations. - ResearchGate. Available at: [Link]
-
Oxidative carbonylation of aniline with Pd complex-ionic liquid catalyst system | Request PDF - ResearchGate. Available at: [Link]
-
Oxidative Decarbonylation Coupling of Anilines with Isocyanates for the Synthesis of Unsymmetric Azobenzenes - ResearchGate. Available at: [Link]
-
Towards a Phosgene-Free Synthesis of Aryl Isocyanates: Alcoholysis of N-phenylurea to N-phenyl-O-methyl Carbamate Promoted by Basic Metal Oxide Nanoparticles and Organocatalysts (2009) | Raquel Juárez | 27 Citations - SciSpace. Available at: [Link]
- US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents.
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Efficacy comparison of kinase inhibitors with and without the fluoro-morpholinyl moiety
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases, enzymes that play a pivotal role in cellular signaling pathways, has revolutionized the treatment of various malignancies. The design and efficacy of these inhibitors are profoundly influenced by their chemical structure. A recurring and particularly significant structural feature in many successful kinase inhibitors is the morpholine ring. This guide provides a comprehensive comparison of the efficacy of kinase inhibitors, dissecting the contribution of the morpholine moiety to their therapeutic performance.
The Significance of the Morpholine Scaffold in Kinase Inhibitors
The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is frequently incorporated into kinase inhibitor scaffolds. Its prevalence is not coincidental; the physicochemical properties of the morpholine group offer several advantages in drug design. The oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to the hinge region of the kinase domain, while the nitrogen atom's basicity can be fine-tuned to optimize pharmacokinetic properties.[1][2][3] Furthermore, the rigid, chair-like conformation of the morpholine ring can serve as a robust scaffold, correctly orienting other functional groups for optimal interaction with the target kinase.[1]
This guide will delve into a comparative analysis of kinase inhibitors with and without this pivotal moiety, using the well-established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, and its analogues as a primary case study. We will also explore the impact of fluorination on this moiety and the evolution of kinase inhibitor design through the lens of the third-generation EGFR inhibitor, Osimertinib.
Case Study: The Role of the Morpholino Group in the Efficacy of Gefitinib
Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) in patients with activating EGFR mutations.[4][5] Its chemical structure features a quinazoline core, an aniline group, and a morpholino-propoxy side chain at the 6-position of the quinazoline ring.[4][6]
The interaction of Gefitinib with the ATP-binding site of the EGFR kinase domain is well-characterized. The quinazoline core forms a critical hydrogen bond with the hinge region of the kinase, while the aniline group occupies a hydrophobic pocket.[7] The morpholino group, extending into the solvent-accessible region, contributes to the overall binding affinity and physicochemical properties of the drug.[7] Specifically, the tertiary amine of the morpholine moiety can form an ionic bond with residues such as Asp800, further anchoring the inhibitor in the active site.[7]
Figure 1: Simplified EGFR signaling pathway and the point of inhibition by Gefitinib.
Efficacy Comparison: Gefitinib vs. Analogues Lacking the Morpholino Group
Structure-activity relationship (SAR) studies on Gefitinib have underscored the importance of the morpholino group for its anticancer activity. Several studies have synthesized and evaluated Gefitinib analogues where the morpholino moiety is replaced with other functional groups, such as piperazine or piperidine.[7][8][9]
| Compound | Moiety at Position 6/7 | Target Kinase | Key Efficacy Metric (IC50) | Reference |
| Gefitinib | Morpholino-propoxy | EGFR | ~2 nM (cell-free) | [10] |
| Gefitinib Analogue (Piperazino) | Piperazino-propoxy | EGFR | Generally less potent than Gefitinib | [8][9] |
| Gefitinib Analogue (Piperidino) | Piperidino-propoxy | EGFR | Less potent than Gefitinib | [9] |
Note: Specific IC50 values for analogues can vary depending on the specific substitution and the assay conditions.
These studies consistently demonstrate that the replacement of the morpholino group often leads to a reduction in inhibitory potency against EGFR.[7][9] For instance, a series of novel piperazino analogues of Gefitinib, where the morpholino group was substituted with various piperazino groups, showed significant anti-cancer activities, but the potency was highly dependent on the nature of the substituent on the piperazine ring.[8] This highlights that while the core scaffold is essential for targeting EGFR, the morpholino group plays a crucial role in optimizing the binding interactions and overall efficacy. The weaker electron density of the morpholino group in Gefitinib has been noted to result in poor ordering in crystallographic studies, suggesting that more rigid analogues could potentially improve potency.[8]
The Role of Fluorination: Enhancing Drug-like Properties
The introduction of fluorine can influence a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity. It can also modulate the pKa of nearby functional groups, influencing their ionization state and binding interactions.
-
Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes. The strategic placement of fluorine can be used to fine-tune this property for optimal absorption and distribution.
For example, in the development of mTOR inhibitors, the introduction of fluorine atoms onto the aromatic rings of morpholine-substituted compounds has been shown to be favorable for activity.[11]
Evolution of Efficacy: Osimertinib, a Third-Generation EGFR Inhibitor
The clinical utility of first-generation EGFR inhibitors like Gefitinib is often limited by the development of resistance, most commonly through a secondary mutation in the EGFR gene, T790M.[12][13] This "gatekeeper" mutation increases the ATP binding affinity of the kinase, reducing the efficacy of ATP-competitive inhibitors.[12]
This challenge spurred the development of third-generation EGFR inhibitors, such as Osimertinib (Tagrisso®), which was specifically designed to be effective against both the initial activating EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR to reduce toxicity.[5][13]
Osimertinib's design represents a significant evolution from the Gefitinib scaffold. It features a different core structure and, crucially, an acrylamide group that forms an irreversible covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[14][15] This covalent binding mechanism overcomes the increased ATP affinity of the T790M mutant, leading to potent and sustained inhibition.[12][14]
| Inhibitor | Generation | Mechanism | Key Targeted Mutations | Clinical Efficacy Highlight | Reference |
| Gefitinib | First | Reversible, ATP-competitive | Activating EGFR mutations (e.g., exon 19 deletions, L858R) | Response rates of ~50-70% in EGFR-mutant NSCLC | [16][17] |
| Osimertinib | Third | Irreversible, covalent | Activating EGFR mutations and T790M resistance mutation | Significantly longer progression-free survival compared to first-generation inhibitors in first-line treatment of EGFR-mutant NSCLC. | [2][11][18][19][20][21] |
Clinical trial data has demonstrated the superior efficacy of Osimertinib over first-generation EGFR inhibitors in patients with EGFR-mutated NSCLC. The FLAURA trial showed that first-line treatment with Osimertinib resulted in a significantly longer median progression-free survival compared to standard EGFR-TKIs like Gefitinib or Erlotinib.[2][11][18][20] More recent data from the FLAURA2 trial has shown that combining Osimertinib with chemotherapy can further extend overall survival.[4][18][22]
Figure 2: Evolution from first to third-generation EGFR inhibitors to overcome resistance.
Experimental Protocols for Efficacy Evaluation
The comparative efficacy of kinase inhibitors is determined through a series of rigorous in vitro and in vivo experiments. Below are detailed protocols for key assays.
In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This biochemical assay measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A lower ADP level in the presence of the inhibitor indicates greater inhibition.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (and a vehicle control) to the reaction wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing light.
-
Signal Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%).
Cell-Based Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.
Principle: The assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels signifies reduced cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the kinase inhibitor (and a vehicle control) for a specified period (e.g., 72 hours).
-
CellTiter-Glo® Reagent Addition: Add CellTiter-Glo® Reagent directly to the cell culture wells. This reagent lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP.
-
Incubation and Signal Measurement: Incubate the plate for a short period to stabilize the luminescent signal and then measure the luminescence with a plate reader.
-
Data Analysis: Normalize the luminescent signal to the vehicle-treated control cells and plot the percentage of cell viability against the inhibitor concentration. Fit the data to a dose-response curve to calculate the GI50 value (the concentration of inhibitor that causes 50% growth inhibition).
Western Blotting for Phospho-Protein Analysis
This technique is used to determine if the inhibitor is blocking the intended signaling pathway within the cell by measuring the phosphorylation status of downstream target proteins.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated and total forms of the target protein.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the inhibitor for a defined period. Then, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-EGFR).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing: Strip the membrane of the first set of antibodies and re-probe with an antibody for the total form of the target protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, demonstrating the extent of pathway inhibition.
Figure 3: A typical workflow for evaluating the efficacy of a kinase inhibitor.
Conclusion
The morpholine moiety is a privileged structure in the design of kinase inhibitors, often contributing significantly to their binding affinity and overall efficacy. The case of Gefitinib and its analogues clearly illustrates that modifications to this part of the molecule can have a profound impact on its anti-cancer activity. While the direct comparative efficacy of a fluoro-morpholinyl containing inhibitor versus its non-fluorinated analog remains to be explicitly detailed in publicly accessible literature, the principles of medicinal chemistry strongly suggest that such a modification could further enhance drug-like properties.
The evolution from first-generation inhibitors like Gefitinib to third-generation agents like Osimertinib highlights the dynamic nature of drug development. Overcoming acquired resistance is a critical aspect of improving therapeutic efficacy, and this often necessitates moving beyond established scaffolds to design novel inhibitors with different mechanisms of action. A thorough understanding of the structure-activity relationships, including the role of key moieties like morpholine and the impact of modifications such as fluorination, is paramount for the continued success of targeted kinase inhibitor therapy.
References
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AstraZeneca. (2024, February 16). TAGRISSO (osimertinib) with the addition of chemotherapy approved in the US for patients with EGFR-mutated advanced lung cancer. AstraZeneca US. [Link]
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Dana-Farber Cancer Institute. (2025, July 25). Osimertinib Plus Chemotherapy Improves Overall Survival in EGFR-Mutant NSCLC: New Findings from Dana-Farber Clinical Trial. SurvivorNet Connect. [Link]
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Chen, C. H., et al. (2014). Optimization of gefitinib analogues with potent anticancer activity. Bioorganic & Medicinal Chemistry Letters, 24(22), 5153-5157. [Link]
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Furuya, T., et al. (2003). Structure of Gefitinib. Analytical Sciences, 19(11), 1525-1526. [Link]
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Hanan, E. J., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7854-7857. [Link]
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Haque, A., et al. (2023). Recent Insights into Osimertinib Analogues against EGFR Positive Non-small Cell Lung Cancer. Current Medicinal Chemistry, 30(1). [Link]
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Jänne, P. A., et al. (2023). Osimertinib with or without Chemotherapy in EGFR-Mutated Advanced NSCLC. The New England Journal of Medicine, 389(21), 1964-1976. [Link]
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Jiang, T., et al. (2019). Gefitinib provides similar effectiveness and improved safety than erlotinib for advanced non-small cell lung cancer: A meta-analysis. Medicine, 98(3), e14134. [Link]
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Li, D., et al. (2010). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry, 18(10), 3812-3822. [Link]
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National Cancer Institute. (2015, August 18). With FDA Approval, Gefitinib Returns to U.S. Market for Some Patients with Lung Cancer. [Link]
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Patel, N., et al. (2017). Comparison of gefitinib as first- and second-line therapy for advanced lung adenocarcinoma patients with positive exon 21 or 19 del epidermal growth factor receptor mutation. Cancer Management and Research, 9, 249–256. [Link]
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PubChem. (n.d.). Gefitinib. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). Osimertinib. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
- Sharma, S. V., et al. (2007). Epidermal growth factor receptor mutations in lung cancer.
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Sim, T., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(8), 3505. [Link]
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Taylor & Francis Online. (2021). The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer. Expert Opinion on Drug Discovery, 16(10), 1147-1160. [Link]
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Ward, R. A., et al. (2017). The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M. Medicinal Chemistry Communications, 8(5), 861-866. [Link]
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Wikipedia. (n.d.). Lapatinib. Retrieved January 7, 2026, from [Link]
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Wikipedia. (n.d.). mTOR inhibitors. Retrieved January 7, 2026, from [Link]
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Zhang, J., et al. (2010). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry, 18(10), 3812–3822. [Link]
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Zhou, C., et al. (2019). Osimertinib versus first-generation EGFR-TKIs as first-line therapy for patients with EGFR-mutated advanced non-small-cell lung cancer (FLAURA): a post-hoc analysis of Chinese patients. Therapeutic Advances in Medical Oncology, 11, 1758835919881189. [Link]
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ACS Publications. (2019). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 62(12), 5839-5856. [Link]
-
ACS Publications. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(12), 5857-5872. [Link]
-
MDPI. (2023). Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors. ACS Omega, 8(33), 30095-30105. [Link]
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MDPI. (2022). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 27(23), 8230. [Link]
-
Onco'Zine. (2025, July 21). Study Confirms Favorable Benefit-risk Profile of Osimertinib + Chemotherapy in EGFR-mutated Advanced Lung Cancer. [Link]
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PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1772-1813. [Link]
-
PubMed. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 230, 114106. [Link]
-
PubMed Central. (2014). The Efficacy and Toxicity of Gefitinib in Treating Non-small Cell Lung Cancer: A Meta-analysis of 19 Randomized Clinical Trials. International Journal of Medical Sciences, 11(11), 1108–1117. [Link]
-
PubMed Central. (2016). mTOR Inhibitors at a Glance. Trends in Pharmacological Sciences, 37(6), 495-507. [Link]
-
PubMed Central. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 63(18), 10186-10221. [Link]
-
PubMed Central. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 230, 114106. [Link]
-
ResearchGate. (2022). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid (Zyvox), the anticoagulant blood thinner Rivaroxaban (Xarelto) and the investigational antineoplastic drugs Entospletinib and Momelotinib. [Link]
-
The New England Journal of Medicine. (2023). Osimertinib with or without Chemotherapy in EGFR-Mutated Advanced NSCLC. [Link]
-
Tianming Pharmaceutical. (n.d.). Osimertinib Mesylate: Mechanism, Innovation, & Synthesis Process. [Link]
-
Zhang, X., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(8), 3505. [Link]
-
Cancer.gov. (2019, December 12). Osimertinib Improves Survival in Advanced Lung Cancer with EGFR Mutations. [Link]
-
FDA. (2018, April 19). FDA approves osimertinib for first-line treatment of metastatic NSCLC with most common EGFR mutations. [Link]
-
National Institutes of Health. (2021). Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis. Experimental and Therapeutic Medicine, 22(5), 1275. [Link]
-
National Institutes of Health. (2024). Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation. Pakistan Journal of Medical Sciences, 40(1), 229-234. [Link]
Sources
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- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 12. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Gefitinib Approved for Some Lung Cancer Patients - NCI [cancer.gov]
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- 22. oncozine.com [oncozine.com]
Validating the purity of synthesized (3-Fluoro-4-(morpholinyl)phenyl)isocyanate derivatives
<_ _= "The user wants a guide on validating the purity of a specific chemical. I need to structure this as a comprehensive, authoritative guide for a scientific audience.
Part 1: Core Directive (Autonomy) I will structure the guide logically:
-
Introduction: Why purity of this specific isocyanate is critical in its applications (e.g., drug development).
-
Synthesis & Potential Impurities: Briefly describe the synthesis to understand what impurities might be present. This provides the context for why we need specific validation methods.
-
Orthogonal Analytical Techniques for Purity Validation: This will be the main section, detailing multiple methods. I'll cover:
-
Spectroscopy (FTIR, NMR, MS) for structural confirmation and qualitative assessment.
-
Chromatography (HPLC) for quantitative purity assessment.
-
-
Comparative Analysis of Methods: A table comparing the strengths and weaknesses of each technique.
-
Detailed Experimental Protocols: Step-by-step instructions for the most crucial methods.
-
References.
Part 2: Scientific Integrity & Logic (E-E-A-T)
-
Expertise & Experience: I will explain the rationale behind each step. For example, why FTIR is a good first-pass technique (quick, characteristic peak) but insufficient for quantitative purity, necessitating HPLC. I'll explain how impurities like symmetrical ureas can form from moisture and why our methods are chosen to detect them.
-
Trustworthiness: The protocols will be described as "self-validating" by emphasizing the use of orthogonal methods. If FTIR, NMR, and HPLC all give consistent results, the purity assessment is highly trustworthy. I will cite established standards (e.g., from journals like J. Med. Chem. for purity requirements).
-
Authoritative Grounding & References: I have gathered several sources. I will cite them for synthesis routes, analytical methods (FTIR, HPLC, NMR for isocyanates), and general principles of purity determination. I will create a full reference list with URLs at the end.
Part 3: Visualization & Formatting
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Data Presentation: I will create a Markdown table comparing the analytical techniques.
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Experimental Protocols: I will use numbered lists for clear, step-by-step instructions.
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Mandatory Visualization (Graphviz):
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Diagram 1: A workflow diagram illustrating the overall process of synthesis, purification, and multi-step validation. This will show the logical flow.
-
Diagram 2: A chemical reaction diagram showing the formation of a common impurity (a diarylurea) from the target isocyanate and water. This visually explains a key challenge.
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I will adhere strictly to the DOT language specifications, including max-width, color palette, and contrast rules.
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Execution Plan:
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Draft the Introduction: State the importance of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate as a synthetic intermediate, likely in drug discovery (e.g., as a precursor to linezolid-like structures), and why its purity is paramount.
-
Describe Synthesis and Impurities: Based on search results[1][2][3], the synthesis is typically from 3-fluoro-4-morpholinoaniline via phosgenation. Potential impurities include the starting aniline, solvent residues, and symmetrical ureas from reaction with moisture[4].
-
Detail Analytical Techniques:
-
FTIR: Mention the strong, characteristic -N=C=O stretch around 2250-2285 cm⁻¹[5]. Explain it's a quick identity and functional group check.
-
NMR (¹H, ¹³C, ¹⁹F): Explain its role in confirming the exact molecular structure and detecting impurities with distinct signals[6][7]. Note that quantitative NMR (qNMR) can be a powerful tool for purity assessment[8].
-
Mass Spectrometry (MS): For confirming the molecular weight.
-
HPLC-UV/MS: Describe this as the gold standard for quantitative purity analysis. Explain the need for derivatization in some cases for stability and detection, although for this UV-active compound, direct analysis is likely possible[9][10][11]. I'll mention reverse-phase chromatography as a common approach.
-
-
Create the Comparison Table: Summarize the pros and cons of each method (Qualitative vs. Quantitative, Speed, Sensitivity, etc.).
-
Write the Detailed Protocols: Provide specific, actionable steps for running an FTIR and developing an HPLC method for this compound.
-
Generate Graphviz Diagrams: Write the DOT scripts for the workflow and impurity formation diagrams, ensuring they meet all formatting requirements.
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Final Review: Check for accuracy, clarity, adherence to all constraints, and proper citation format [cite:INDEX]. Ensure every sentence with factual information from the search results is cited.### A Comparative Guide to Validating the Purity of this compound Derivatives
Introduction: The Critical Role of Purity in Isocyanate Chemistry
In the landscape of pharmaceutical development and materials science, isocyanates are indispensable reagents. Their high electrophilicity makes them prime candidates for forming stable urea and carbamate linkages, which are foundational to a vast range of molecules, including active pharmaceutical ingredients (APIs). This compound is a key intermediate, notably in the synthesis of antibiotics like Linezolid[1]. The purity of this isocyanate is not merely a quality metric; it is a critical determinant of reaction yield, downstream product purity, and, ultimately, the safety and efficacy of the final compound.
Highly reactive isocyanates can readily undergo side reactions, primarily with water to form unstable carbamic acids that decompose into the corresponding amine and carbon dioxide, or react with another isocyanate molecule to form a symmetrical diarylurea[4]. The presence of such impurities can terminate polymer chains, generate unwanted by-products, and complicate purification processes. This guide provides a comprehensive framework for validating the purity of synthesized this compound, comparing orthogonal analytical techniques to ensure a robust and reliable quality control workflow for researchers in drug development.
Synthesis Context and Anticipated Impurities
The most common industrial route to aryl isocyanates is the phosgenation of the corresponding primary amine[4]. In the case of this compound, the precursor is 3-fluoro-4-morpholinoaniline[1][3]. The synthesis is typically performed by treating the amine with phosgene or a phosgene equivalent in an inert solvent[1][4].
Given this synthetic pathway, several key impurities must be considered during purity validation:
-
Unreacted Starting Material: Residual 3-fluoro-4-morpholinoaniline.
-
Hydrolysis By-product: Symmetrical 1,3-bis(3-fluoro-4-morpholinylphenyl)urea, formed from the reaction of the isocyanate with trace moisture.
-
Solvent Residues: Trace amounts of solvents used during synthesis and purification, such as toluene or dichlorobenzene[12].
-
Side-Reaction Products: Formation of biurets or other oligomeric species from further reactions[4].
A multi-faceted analytical approach is therefore essential to detect and quantify this range of potential contaminants.
Caption: Purity validation workflow from synthesis to certification.
A Comparative Guide to Analytical Validation Techniques
No single technique is sufficient to fully characterize the purity of a reactive intermediate like an isocyanate. The most robust approach relies on a combination of orthogonal methods—techniques that measure sample properties based on different principles.
Fourier-Transform Infrared (FTIR) Spectroscopy: The First-Pass Identity Check
FTIR spectroscopy is an indispensable tool for the rapid confirmation of isocyanate synthesis. The isocyanate functional group (-N=C=O) possesses a strong, sharp, and highly characteristic asymmetric stretching vibration that appears in a relatively clear region of the mid-IR spectrum, typically between 2250 and 2285 cm⁻¹.
-
Expertise: The primary utility of FTIR is as a qualitative or semi-quantitative check. The appearance of the intense -N=C=O peak and the disappearance of the N-H stretching bands of the precursor amine (typically ~3300-3500 cm⁻¹) provide immediate evidence that the desired transformation has occurred. It is an ideal first-pass analysis due to its speed and low sample requirement.
-
Trustworthiness: While excellent for confirming the presence of the isocyanate group, FTIR is not ideal for accurate quantification, especially at high purity levels (>95%). The molar absorptivity of the -N=C=O band is high, which can lead to signal saturation (total absorbance) in concentrated samples, violating the Beer-Lambert Law needed for quantification[13].
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation
NMR spectroscopy (¹H, ¹³C, and in this case, ¹⁹F) is the gold standard for elucidating the precise chemical structure of the synthesized compound and identifying impurities.
-
Expertise: ¹H and ¹³C NMR will confirm the entire molecular framework, while ¹⁹F NMR provides a very sensitive and specific probe for the fluorine-containing moiety. The chemical shifts and coupling constants provide unambiguous proof of identity. Critically, NMR can detect and help identify impurities that have distinct spectral signatures, such as residual starting amine or the symmetrical urea by-product.
-
Trustworthiness: For quantitative purposes, absolute quantitative ¹H NMR (qNMR) is a powerful method that can determine purity without the need for a specific reference standard of the analyte itself[8]. By integrating the signals of the analyte against a certified internal standard of known concentration, a direct and highly accurate purity value can be calculated. The Journal of Medicinal Chemistry accepts qNMR as a valid method for purity determination alongside HPLC and elemental analysis[8].
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
HPLC is the most widely used technique for the precise quantification of purity and the separation of closely related impurities. A reverse-phase method with UV detection is typically the starting point for a molecule like this compound, which contains a strong chromophore.
-
Expertise: The choice of a C18 column with a mobile phase gradient (e.g., water/acetonitrile with a small amount of acid like TFA or formic acid) is a standard approach. The high reactivity of isocyanates can be a challenge; they can react with water in the mobile phase or with certain column materials. Therefore, method development should prioritize speed and use high-purity solvents. In many established protocols for isocyanate analysis, derivatization with an amine (like dibutylamine or 1-(2-methoxyphenyl)piperazine) is used to create a stable urea derivative prior to analysis, though this represents an indirect measurement[14][15]. For purity analysis of the bulk material, direct injection is often feasible with a well-developed method.
-
Trustworthiness: HPLC provides a direct measure of purity as a percentage of the total peak area (% Area). When coupled with a mass spectrometer (LC-MS), it allows for the simultaneous quantification (from the UV detector) and identification of impurities based on their mass-to-charge ratio, providing an exceptionally high degree of confidence in the results[9][11].
Caption: Formation of a common symmetrical urea impurity.
Comparative Summary of Analytical Techniques
| Technique | Principle | Primary Use | Advantages | Disadvantages |
| FTIR | Vibrational Spectroscopy | Identity Confirmation | Very fast; excellent for functional group confirmation (-N=C=O peak is unambiguous)[13][16]. | Poorly quantitative for high-purity samples; not suitable for detecting minor impurities. |
| NMR | Nuclear Magnetic Resonance | Structural Elucidation | Unambiguous structure proof; can identify unknown impurities; qNMR allows for accurate purity determination without a reference standard[8]. | Lower throughput than FTIR; requires more sample; can be less sensitive to trace impurities than HPLC. |
| HPLC-UV | Liquid Chromatography | Quantitative Purity | High sensitivity and resolving power; gold standard for % purity determination; well-established for isocyanate analysis[10][11]. | Isocyanate can be reactive with mobile phase; method development required; indirect measurement if derivatization is used[9][15]. |
| LC-MS | Chromatography + Mass Spec | Impurity Identification | Combines separation of HPLC with mass identification; provides molecular weight of impurities for confident identification[9][11]. | More complex instrumentation; quantification can be less robust than UV unless isotope-labeled standards are used. |
Detailed Experimental Protocols
Protocol 1: FTIR Analysis for Identity Confirmation
-
Sample Preparation: Place a small, neat drop of the synthesized isocyanate oil or a few milligrams of solid onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-600 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
-
Data Analysis:
-
Confirm the presence of a strong, sharp absorption peak between 2250-2285 cm⁻¹ , characteristic of the -N=C=O stretch.
-
Verify the absence or significant reduction of N-H stretching bands from the starting amine precursor (typically 3300-3500 cm⁻¹).
-
Check for the presence of a strong C=O stretch around 1640-1680 cm⁻¹, which could indicate the formation of urea by-products[5].
-
Protocol 2: Reverse-Phase HPLC for Quantitative Purity
This protocol provides a starting point for method development.
-
Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV detector.
-
Analytical Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
-
Mobile Phase & Solvents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Use high-purity, HPLC-grade solvents[9].
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the isocyanate in anhydrous acetonitrile at ~1.0 mg/mL.
-
Dilute this stock solution with acetonitrile to a working concentration of ~0.1 mg/mL. Note: Work quickly to minimize reaction with trace water.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
UV Detection: Monitor at 254 nm or a wavelength maximum determined by DAD analysis.
-
Gradient Program:
-
0.0 min: 20% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 20% B
-
9.0 min: 20% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
For highest accuracy, especially for regulatory filings, purity should be determined against a qualified reference standard using a calibration curve.
-
Conclusion and Best Practices
Validating the purity of this compound and its derivatives is a non-negotiable step in ensuring the quality and reproducibility of subsequent chemical transformations. A self-validating system, grounded in the principles of orthogonal testing, provides the highest degree of confidence.
Best Practice Workflow:
-
Initial Screen (FTIR): Use FTIR for a rapid check to confirm the presence of the isocyanate functional group immediately after synthesis and purification.
-
Structural Verification (NMR/MS): Employ ¹H/¹³C/¹⁹F NMR and MS to definitively confirm the chemical structure of the main component and tentatively identify any major impurities.
-
Quantitative Assessment (HPLC): Utilize a validated reverse-phase HPLC method as the final arbiter of purity, quantifying the main component and all impurities to a level of at least 0.05%.
By integrating these techniques, researchers can establish a comprehensive and trustworthy purity profile, ensuring that their valuable synthetic intermediates meet the stringent requirements for drug discovery and development.
References
-
Analysis of Isocyanates by Liquid Chromatography. U.S. Environmental Protection Agency. [Link]
-
Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. AZoM. [Link]
-
Internal Standards For FTIR Analysis Of Isocyanurates. NASA Technical Reports Server (NTRS). [Link]
-
Quantification with the Pearl FTIR accessory. Specac Ltd. [Link]
-
An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. CDC Stacks. [Link]
-
Indirect determination of isocyanates by gas chromatography. PubMed - NIH. [Link]
-
Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection. PubMed. [Link]
-
Determination of Isocyanates in Workplace Atmosphere by HPLC. ResearchGate. [Link]
-
Homochiral Acyl Isocyanates as Diagnostic NMR Probes for the Enantiomeric Purity of Chiral Alcohols. ResearchGate. [Link]
-
Hexamethylene diisocyanate - Agency for Toxic Substances and Disease Registry | ATSDR. [Link]
-
Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec Corporation. [Link]
-
An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. [Link]
- (R)-N-(3-fluoro-4-morpholine phenyl)-oxazolone-5-methyl alcohol preparation process.
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15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. ResearchGate. [Link]
-
Isocyanate - Wikipedia. [Link]
- Method for preparing 3-fluorine-4 morpholinyl phenylamine.
-
Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health (NIH). [Link]
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- 16. azom.com [azom.com]
A Senior Application Scientist's Guide to Benchmarking New Synthetic Routes Against Traditional Methods
In the dynamic landscape of chemical synthesis, the pursuit of novel, efficient, and sustainable methods is a constant endeavor. For researchers, scientists, and drug development professionals, the ability to rigorously evaluate and compare a new synthetic route against a well-established, traditional method is a critical skill. This guide provides a comprehensive framework for this comparative analysis, moving beyond simplistic yield comparisons to encompass a holistic assessment of efficiency, environmental impact, cost, and safety. By adopting the principles outlined here, you will be empowered to make data-driven decisions that accelerate innovation while upholding the highest standards of scientific integrity.
Foundational Principles: Moving Beyond Percent Yield
While percent yield has long been the traditional benchmark of a reaction's success, it provides an incomplete picture of a synthetic route's overall efficiency and sustainability. A high-yielding reaction can still be inefficient if it utilizes a large excess of reagents or generates significant waste. To gain a more comprehensive understanding, we must embrace a suite of metrics that provide a more nuanced assessment.
The Pillars of a Holistic Evaluation
A robust comparison of synthetic routes rests on four key pillars:
-
Efficiency and Waste Minimization: Quantifying the conversion of starting materials into the desired product while accounting for all generated waste.
-
Cost-Effectiveness: Analyzing the economic viability of a route, considering raw material costs, operational expenses, and potential for scale-up.
-
Safety and Hazard Assessment: Evaluating the inherent risks associated with reagents, intermediates, and reaction conditions.
-
Process Simplicity and Robustness: Assessing the practical feasibility and scalability of the synthetic route.
dot graph { layout=neato; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; center -- "Efficiency & Waste"; center -- "Cost-Effectiveness"; center -- "Safety & Hazard"; center -- "Process Simplicity"; center [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Holistic\nEvaluation"]; } dot Caption: Core pillars of a comprehensive synthetic route evaluation.
Key Metrics for Quantitative Comparison
To objectively compare synthetic routes, a set of well-defined metrics is essential. These metrics, rooted in the principles of green chemistry, provide a quantitative basis for decision-making.
Atom Economy: The Theoretical Gold Standard
Introduced by Barry Trost, Atom Economy (AE) is a fundamental concept in green chemistry that measures the efficiency of a reaction in converting the atoms of the reactants into the desired product.[1][2] It is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A higher atom economy indicates a more efficient reaction with less waste generation.[1] While a powerful theoretical tool, atom economy does not account for reaction yield or the use of excess reagents.[3]
Process Mass Intensity (PMI): A Real-World Measure of Waste
Process Mass Intensity (PMI) provides a more practical measure of a process's "greenness" by considering all materials used in a synthesis, including reactants, solvents, reagents, and process water, relative to the mass of the final product.[4][5] It is calculated as:
PMI = Total Mass of Inputs (kg) / Mass of Product (kg)
The ideal PMI is 1, signifying that all input mass is converted to the product. The ACS Green Chemistry Institute Pharmaceutical Roundtable has championed PMI as a key metric for the pharmaceutical industry.[5] A related metric, the E-Factor (Environmental Factor) , focuses specifically on the waste produced and is calculated as PMI - 1.[6][7][8]
Reaction Mass Efficiency (RME): Bridging Theory and Practice
Reaction Mass Efficiency (RME) offers a more comprehensive assessment than atom economy by incorporating the actual yield of the reaction. It is defined as:
RME = (Mass of Isolated Product / Total Mass of Reactants) x 100
RME provides a clearer picture of the mass balance of a chemical process and is a useful tool for identifying less efficient steps in a multi-step synthesis.[7]
A Structured Framework for Comparative Analysis
A systematic approach is crucial for a thorough and unbiased comparison of a new synthetic route against a traditional one. The following workflow outlines the key stages of this process.
Experimental Protocols for Data Generation
To ensure the trustworthiness of your comparison, it is imperative to follow well-defined experimental protocols.
Protocol for Determining Practical Yield and PMI
Objective: To accurately measure the practical yield and calculate the Process Mass Intensity for a single synthetic step.
Materials:
-
All necessary reactants, reagents, and solvents.
-
Appropriate reaction vessel and ancillary equipment (e.g., condenser, stir plate).
-
Purification apparatus (e.g., chromatography column, recrystallization flasks).
-
Analytical balance.
Procedure:
-
Tare all vessels: Before adding any materials, accurately weigh and record the mass of the reaction vessel and any transfer containers.
-
Record all inputs: Meticulously weigh and record the mass of every substance added to the reaction, including reactants, catalysts, solvents, and any processing aids.
-
Perform the reaction: Execute the synthetic procedure as planned, carefully monitoring reaction parameters.
-
Work-up and purification: After the reaction is complete, perform the necessary work-up and purification steps. Collect all waste streams, including aqueous washes and solvent from purification.
-
Isolate and dry the product: Carefully isolate the final product and ensure it is thoroughly dried to a constant weight.
-
Measure product mass: Accurately weigh the isolated, dry product.
-
Calculate practical yield: % Practical Yield = (Actual Mass of Product / Theoretical Mass of Product) x 100
-
Calculate PMI: PMI = (Sum of Masses of All Inputs) / Mass of Isolated Product
Data Presentation for Clear Comparison
Summarizing your findings in a clear and concise table is essential for effective communication and decision-making.
| Metric | Traditional Route | New Synthetic Route | Analysis |
| Number of Steps | 5 | 3 | The new route is more convergent. |
| Overall Yield | 45% | 65% | The new route offers a significant improvement in overall yield. |
| Atom Economy (Overall) | 35% | 70% | The new route is theoretically more atom-efficient. |
| Process Mass Intensity (PMI) | 150 | 40 | The new route generates significantly less waste. |
| Estimated Cost per Gram | $25 | $15 | The new route is projected to be more cost-effective. |
| Key Safety Hazards | Use of heavy metals, high pressure | Flammable solvents, cryogenic temperatures | Both routes have manageable hazards, but the new route avoids heavy metal waste. |
In-Depth Analysis: Beyond the Numbers
While quantitative metrics are crucial, a comprehensive evaluation also requires qualitative assessment and expert judgment.
Cost Analysis: A Deeper Dive
A thorough cost analysis extends beyond the price of raw materials.[9][10] Consider the following:
-
Reagent and Catalyst Costs: Are any expensive or proprietary reagents or catalysts required?
-
Solvent Costs and Recycling: Can solvents be recycled? What are the disposal costs?
-
Energy Consumption: Does the reaction require significant heating or cooling?
-
Waste Disposal Costs: What are the costs associated with treating and disposing of the waste generated?
-
Labor and Equipment Costs: Does the new route require specialized equipment or more complex manipulations?
Safety and Hazard Assessment: A Proactive Approach
A proactive approach to safety is paramount.[11][12] For each route, evaluate:
-
Inherent Properties of Chemicals: Assess the toxicity, flammability, and reactivity of all substances used.[13][14]
-
Reaction Conditions: Consider the risks associated with high temperatures, pressures, or exothermic reactions.
-
Emergency Preparedness: Are there established protocols for handling potential incidents?[11]
Conclusion: Making an Informed Decision
The selection of a synthetic route is a multifaceted decision that requires a careful balance of scientific, economic, and safety considerations.[15][16] By moving beyond a singular focus on yield and embracing a holistic set of metrics, researchers can make more informed and sustainable choices. The framework presented in this guide provides a robust methodology for benchmarking new synthetic routes, enabling the development of more efficient, cost-effective, and environmentally responsible chemical processes.
References
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Green chemistry metrics - Wikipedia. Available at: [Link]
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Atom Economy Green Synthesis in Organic Chemistry - JOCPR. Available at: [Link]
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Atom-economy in green organic synthesis - Monash University. Available at: [Link]
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Process Mass Intensity Calculation Tool - ACS Community - American Chemical Society. Available at: [Link]
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Chemical Synthesis Safety Tips To Practice in the Lab - Moravek. Available at: [Link]
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Process Mass Intensity, PMI | Chem-Station Int. Ed. Available at: [Link]
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Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH. Available at: [Link]
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Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? - ACS Publications. Available at: [Link]
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Green Chemistry Metrics, A Review - MDPI. Available at: [Link]
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Convergent Process Mass Intensity Calculator - Green Chemistry For Sustainability. Available at: [Link]
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E-factor | Green Chemistry Teaching and Learning Community (GCTLC). Available at: [Link]
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“Process Mass Intensity” calculation in Yield101 app - Cheminformatics 2.0. Available at: [Link]
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Metrics for green syntheses | Request PDF - ResearchGate. Available at: [Link]
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What Synthesis Methodology Should I Use? A Review and Analysis of Approaches to Research Synthesis - PMC - PubMed Central. Available at: [Link]
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Useful Green Chemistry Metrics - Scientific Update. Available at: [Link]
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Atom economy in green organic synthesis | Request PDF - ResearchGate. Available at: [Link]
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Critical Considerations in Process Safety | H.E.L Group. Available at: [Link]
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Evaluating Molecule Synthesizability via Retrosynthetic Planning and Reaction Prediction. Available at: [Link]
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What Synthesis Methodology Should I Use? A Review and Analysis of Approaches to Research Synthesis. - ResearchGate. Available at: [Link]
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An analysis of past and present synthetic methodologies on medicinal chemistry: Where have all the new reactions gone? - ResearchGate. Available at: [Link]
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Atom Economy in Drug Synthesis is a Playground of Functional Groups | Prime Scholars. Available at: [Link]
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13.10: The E-Factor in Green Chemistry. Available at: [Link]
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The E factor at 30: a passion for pollution prevention - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04747K. Available at: [Link]
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Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison - Green Chemistry (RSC Publishing). Available at: [Link]
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(PDF) Cost Analysis for a Continuously Operated Fine Chemicals Production Plant at 10 Kg/Day Using a Combination of Microprocessing and Microwave Heating - ResearchGate. Available at: [Link]
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The Alchemist's Gambit: A Comparative Guide to Isocyanate Surrogates in Modern Drug Synthesis
<
Abstract
The urea and carbamate moieties are cornerstones of modern pharmacophores, integral to the efficacy of numerous blockbuster drugs. Historically, their synthesis has been dominated by the use of isocyanates—a class of reagents as powerful as they are perilous. The high reactivity of isocyanates, which makes them such potent synthetic tools, is overshadowed by their extreme toxicity, moisture sensitivity, and poor functional group tolerance. These drawbacks have spurred a quiet revolution in drug synthesis, a move towards what we term "isocyanate surrogates." These alternatives offer the synthetic utility of isocyanates without their inherent dangers, providing a safer and often more efficient route to complex pharmaceutical agents. This guide provides a comparative analysis of the most promising isocyanate surrogates, offering the objective data and field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Isocyanate Dilemma: Why We Need Surrogates
Isocyanates are characterized by the highly reactive -N=C=O functional group. This group is an electrophilic powerhouse, readily attacked by nucleophiles like amines and alcohols to form ureas and carbamates, respectively. This reactivity is a double-edged sword. While it drives reactions to completion, often under mild conditions, it also makes isocyanates notoriously difficult to handle. They are acutely toxic, potent respiratory sensitizers, and react violently with water. In the context of complex, multi-functional drug molecules, the high reactivity of isocyanates can lead to a plethora of side reactions, complicating purification and reducing yields.
The ideal isocyanate surrogate retains the synthetic utility of the -N=C=O group while taming its reactivity and eliminating its toxicity. These surrogates are typically stable, easy-to-handle compounds that, under specific activation conditions, generate a reactive species equivalent to an isocyanate, which is then trapped in situ by a nucleophile. This "catch-and-release" strategy is the cornerstone of modern isocyanate-free synthesis.
A Comparative Analysis of Leading Isocyanate Surrogates
The choice of an isocyanate surrogate is dictated by a multitude of factors, including the scale of the synthesis, the complexity of the substrate, and the desired reaction conditions. Here, we compare some of the most widely adopted surrogate strategies.
| Surrogate Class | Activation Method | Advantages | Disadvantages | Representative Substrates |
| Carbamates | Thermal or chemical activation | Stable, readily available starting materials.[1] | Often require harsh activation conditions; can be limited by substrate scope. | Boc-amines, Cbz-amines |
| Formamides | Catalytic dehydrogenation | Atom-efficient, generates only H2 as a byproduct.[2][3][4][5][6] | Requires a specific catalyst system (e.g., Ru-pincer complexes).[2][3][4][5][6] | Aromatic and aliphatic formamides |
| Anilines + CO2 | Dehydration of in situ formed carbamic acid | Utilizes CO2 as a C1 source; metal-free.[7][8] | Can require cryogenic temperatures and potent dehydrating agents.[8] | Electron-rich and electron-deficient anilines |
| Carbamoylimidazoles | Pre-formed, stable reagents | Air- and water-stable crystalline solids; broad nucleophile scope.[9][10] | Stoichiometric use of activating agents (e.g., CDI). | Primary amine salts |
Deep Dive into Key Surrogate Methodologies
Formamides: The Atom-Efficient Champions
A significant advancement in isocyanate-free synthesis has been the use of formamides as isocyanate surrogates.[2][3][4][5][6] This approach, pioneered by Milstein and colleagues, utilizes a ruthenium-based pincer complex to catalyze the acceptorless dehydrogenative coupling of formamides with amines or alcohols.[2][3][4][5][6] The only byproduct of this elegant transformation is hydrogen gas, making it a highly atom-efficient and environmentally benign process.[3]
Mechanism of Action:
The reaction proceeds through a series of catalytic cycles where the ruthenium complex facilitates the dehydrogenation of the formamide to generate a transient isocyanate intermediate. This intermediate is immediately trapped by the nucleophile (amine or alcohol) present in the reaction mixture to yield the desired urea or carbamate. The catalyst is then regenerated, ready for the next cycle.
Experimental Protocol: Synthesis of a Disubstituted Urea from a Formamide and an Amine
-
To a dry Schlenk tube under an inert atmosphere, add the formamide (1.0 equiv), amine (1.2 equiv), and the Ruthenium-pincer catalyst (1-2 mol%).
-
Add anhydrous toluene (0.5 M) and seal the tube.
-
Heat the reaction mixture to 110-130 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram:
Caption: Workflow for Ru-catalyzed urea synthesis.
Carbon Dioxide: The Green Carbon Source
The use of carbon dioxide as a C1 feedstock is a major goal in sustainable chemistry.[7][8] In the context of isocyanate surrogates, CO2 can react with amines to form carbamic acids in situ. Subsequent dehydration of these intermediates generates the corresponding isocyanates, which can then be trapped by a variety of nucleophiles.[7][8]
Mechanism of Action:
This process typically involves the reaction of an amine with CO2 in the presence of a base to form a carbamate salt. This salt is then treated with a dehydrating agent to generate the isocyanate. The choice of dehydrating agent is crucial and can range from classic reagents like PPh3/CCl4 to more modern, milder systems.
Experimental Protocol: One-Pot Synthesis of an Unsymmetrical Urea from an Aniline, CO2, and an Amine
-
Dissolve the aniline (1.0 equiv) and a suitable base (e.g., DBU, 1.1 equiv) in an anhydrous solvent (e.g., MeCN) in a flask equipped with a CO2 balloon.
-
Stir the mixture under a CO2 atmosphere at room temperature for 1-2 hours.
-
Cool the reaction to the desired temperature (e.g., -20 °C) and add the dehydrating agent (e.g., a sulfonium reagent, 1.2 equiv) dropwise.
-
Stir for 30 minutes, then add the second amine (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Decision Tree for Surrogate Selection:
Caption: Decision tree for selecting an isocyanate surrogate.
Future Outlook
The development of isocyanate surrogates is a rapidly evolving field. Current research is focused on the discovery of new catalyst systems that operate under even milder conditions and with broader substrate scope.[11] Furthermore, the use of flow chemistry and other process intensification technologies is poised to make these safer alternatives even more attractive for large-scale industrial applications. The continued innovation in this area will undoubtedly lead to safer, more sustainable, and more efficient methods for the synthesis of the next generation of life-saving medicines.
References
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Bruffaerts, J., von Wolff, N., Diskin-Posner, Y., Ben-David, Y., & Milstein, D. (2019). Formamides as Isocyanate Surrogates: A Mechanistically Driven Approach to the Development of Atom-Efficient, Selective Catalytic Syntheses of Ureas, Carbamates, and Heterocycles. Journal of the American Chemical Society, 141(41), 16486–16493. [Link]
-
Organic Chemistry Portal. Formamides as Isocyanate Surrogates: A Mechanistically Driven Approach to the Development of Atom-Efficient, Selective Catalytic Syntheses of Ureas, Carbamates, and Heterocycles. Accessed January 7, 2026. [Link]
-
Bruffaerts, J., von Wolff, N., Diskin-Posner, Y., Ben-David, Y., & Milstein, D. (2019). Formamides as Isocyanate Surrogates: A Mechanistically Driven Approach to the Development of Atom-Efficient, Selective Catalytic Syntheses of Ureas, Carbamates, and Heterocycles. PubMed. [Link]
-
Ren, Y., & Rousseaux, S. A. L. (2019). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. The Journal of Organic Chemistry. [Link]
-
Szaruga, M., et al. (2022). Environmentally Friendly Synthesis of Urea-Free Poly(carbonate-urethane) Elastomers. Macromolecules. [Link]
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Ren, Y., & Rousseaux, S. A. L. (2019). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. ResearchGate. [Link]
-
Bansagi, J., Wilson-Konderka, C., Debrauwer, V., Narayanan, P., & Batey, R. A. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. ResearchGate. [Link]
-
A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. (2022). PubMed. [Link]
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Bruffaerts, J., von Wolff, N., Diskin-Posner, Y., Ben-David, Y., & Milstein, D. (2019). Formamides as Isocyanate Surrogates: A Mechanistically Driven Approach to the Development of Atom-Efficient, Selective Catalytic Syntheses of Ureas, Carbamates, and Heterocycles. WIS Works. [Link]
-
Organic Chemistry Portal. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. Accessed January 7, 2026. [Link]
-
Recent Advances in Isocyanate Chemistry. (2015). Chemical Reviews. [Link]
-
Bruffaerts, J., von Wolff, N., Diskin-Posner, Y., Ben-David, Y., & Milstein, D. (2019). Formamides as Isocyanate Surrogates: A Mechanistically Driven Approach to the Development of Atom-Efficient, Selective Catalytic Syntheses of Ureas, Carbamates, and Heterocycles. ACS Figshare. [Link]
-
Isocyanate-free synthesis of ureas and polyureas via ruthenium catalyzed dehydrogenation of amines and formamides. (2021). ResearchGate. [Link]
-
Novel isocyanate-free synthesis of polyurea. (2022). University of Amsterdam. [Link]
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Safety Operating Guide
Navigating the Disposal of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Among these, isocyanates represent a class of highly reactive intermediates that are invaluable in constructing complex molecules. However, their utility is matched by their hazardous nature, necessitating meticulous handling and disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe disposal of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not just on the "how," but the critical "why" behind each procedural step, fostering a culture of safety and scientific excellence.
The Chemical Profile: Understanding the Reactivity of this compound
This compound is an aromatic isocyanate. The key to its reactivity, and therefore its hazardous nature, lies in the isocyanate functional group (-N=C=O). This group is highly electrophilic, making it susceptible to reaction with a wide range of nucleophiles, including water, alcohols, and amines.
The presence of a fluorine atom on the aromatic ring can influence the reactivity of the isocyanate group through inductive effects. The morpholine moiety, a secondary amine, is a common structural feature in many pharmaceutical agents. Understanding these structural components is crucial for predicting potential reactions and implementing appropriate disposal methods.
Core Principles of Isocyanate Disposal
The fundamental principle behind the safe disposal of any isocyanate is the controlled neutralization of the highly reactive isocyanate group. This is typically achieved by reacting it with a suitable nucleophile to form a more stable, less hazardous compound, such as a urea or carbamate derivative. The uncontrolled reaction of isocyanates, particularly with water, can lead to the rapid evolution of carbon dioxide gas, which can cause a dangerous pressure buildup in a sealed container.[1]
Part 1: Immediate Actions and Spill Management
Accidents can happen, and a swift, informed response to a spill is the first line of defense against potential exposure and environmental contamination.
Minor Spill Protocol (Less than 10 mL in a chemical fume hood)
-
Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the affected area. Ensure the chemical fume hood sash is kept at the lowest practical height.
-
Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or butyl rubber are recommended).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
In case of significant vapor concentration, a respirator with an organic vapor cartridge may be necessary.
-
-
Containment and Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels or sawdust.
-
Neutralization: Prepare a decontamination solution (see Table 1) and gently apply it to the absorbed spill. The reaction may produce gas, so proceed with caution.
-
Collection: Carefully collect the neutralized material using a plastic scoop or spatula and place it in a clearly labeled, open-top waste container. Do not seal the container immediately.
-
Final Decontamination: Wipe down the spill area with the decontamination solution, followed by a final rinse with soap and water.
-
Waste Disposal: The collected waste and any contaminated cleaning materials are considered hazardous waste and must be disposed of according to the procedures outlined in Part 2.
Major Spill Protocol (Greater than 10 mL or outside a fume hood)
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Activate the nearest fire alarm and notify your institution's Environmental Health and Safety (EHS) department and emergency services.
-
Isolate: If it is safe to do so, close the laboratory doors to contain the spill.
-
Do Not Attempt to Clean Up: A major spill requires a specialized response from trained professionals.
Part 2: Step-by-Step Disposal of Unused this compound
This protocol outlines the chemical neutralization of waste this compound prior to its collection by a licensed hazardous waste disposal contractor.
Materials Required:
-
Waste this compound
-
Large, open-top, chemically resistant container (e.g., polyethylene)
-
Stir bar and stir plate
-
Decontamination Solution (see Table 1)
-
pH paper or a calibrated pH meter
-
Appropriate PPE
Neutralization Procedure:
-
Preparation: In a certified chemical fume hood, place the open-top waste container on a stir plate. The container should be large enough to hold at least ten times the volume of the isocyanate waste to be neutralized to accommodate the decontamination solution and any potential foaming.
-
Add Decontamination Solution: Pour the chosen decontamination solution into the waste container.
-
Initiate Stirring: Begin gentle stirring of the decontamination solution.
-
Slow Addition of Isocyanate: Carefully and slowly add the waste this compound to the stirring decontamination solution in small portions. The reaction is exothermic and may generate gas; slow addition is crucial to control the reaction rate.
-
Reaction Period: Allow the mixture to stir for a minimum of one hour after the final addition of the isocyanate to ensure the reaction is complete. Visually inspect for any signs of ongoing reaction, such as bubbling or heat generation.
-
pH Verification (Optional but Recommended): Once the reaction appears to have ceased, check the pH of the solution to ensure it is near neutral (pH 6-8).
-
Ventilation and Holding: Leave the open container in the back of the fume hood for at least 24-48 hours to allow for the safe dissipation of any evolved carbon dioxide.[2]
-
Final Packaging and Labeling: Securely cap the container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name of the neutralized product (e.g., "Neutralized this compound waste").
-
Arrange for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Always adhere to all federal, state, and local regulations.
Data Presentation
Table 1: Decontamination Solutions for Isocyanates
| Solution Formulation | Composition | Notes |
| Formula 1: Sodium Carbonate Solution | 5-10% Sodium Carbonate, 0.2-0.5% Liquid Detergent, 90-95% Water | A commonly used and effective solution. The detergent aids in wetting and mixing. |
| Formula 2: Ammonia Solution | 3-8% Concentrated Ammonia, 0.2-0.5% Liquid Detergent, 91-97% Water | Highly effective, but requires excellent ventilation due to ammonia vapors. |
Source: Adapted from industry safety guidelines.
Experimental Protocols and Workflows
Diagram 1: Decision Workflow for Disposal of this compound
This diagram outlines the decision-making process for the safe management and disposal of this compound waste.
Caption: Disposal decision workflow.
Trustworthiness and Self-Validating Systems
The protocols described in this guide are designed to be self-validating by incorporating clear checkpoints and observable phenomena. For instance, the cessation of gas evolution and heat generation during neutralization provides a tangible indicator that the primary reaction is complete. The subsequent holding period further ensures the safe dissipation of any residual gas before the container is sealed. By understanding the chemical principles at play, researchers can confidently execute these procedures, ensuring their safety and that of their colleagues.
Conclusion
The responsible management of hazardous chemicals is a cornerstone of safe and ethical scientific research. For a reactive compound like this compound, a thorough understanding of its chemical properties and strict adherence to established disposal protocols are paramount. By following the detailed procedures outlined in this guide, researchers can effectively mitigate the risks associated with this valuable research chemical, fostering a secure and productive laboratory environment.
References
-
GHS 11 (Rev.11) SDS Word 下载CAS: 224323-51-7 Name: - XiXisys. [Link]
-
SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A) | FSI. [Link]
-
SAFETY DATA SHEET - Covestro Solution Center. [Link]
-
MSDS • Poly A Isocyanate - Loose in the Lab. [Link]
-
Final Contaminant Candidate List 3 Chemicals Identifying the Universe - epa nepis. [Link]
-
Common Name: 3-CHLORO-4-METHYL PHENYL ISOCYANATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE B - NJ.gov. [Link]
-
Aromatic vs Aliphatic Diisocyanates: The Ultimate Comparison - Dongsen Chemicals. [Link]
-
Aromatic Isocyanates | Polyurethane Elastomers | Request Quote or Samples - Tri-iso. [Link]
Sources
A Senior Application Scientist's Guide to Handling (3-Fluoro-4-(morpholinyl)phenyl)isocyanate
Welcome to your essential guide for the safe and effective handling of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate (CAS No. 224323-51-7). As a highly reactive isocyanate, this compound is a valuable building block in medicinal chemistry and drug development. However, its reactivity also demands meticulous planning and adherence to stringent safety protocols to mitigate potential health risks. This guide provides immediate, actionable information designed for researchers and scientists, moving beyond a simple checklist to explain the "why" behind each critical step.
The Reactivity of Isocyanates: A Foundation for Safe Handling
The isocyanate functional group (-N=C=O) is electrophilic and highly susceptible to reaction with nucleophiles such as alcohols, amines, and water.[1] This reactivity is fundamental to its utility in forming urethane and urea linkages, but it also presents significant health hazards. Exposure to isocyanates can cause severe irritation to the skin, eyes, and respiratory tract.[2] A primary concern is sensitization, where initial exposure may lead to a severe allergic reaction, including occupational asthma, upon subsequent contact, even at very low concentrations.[3] Therefore, all handling procedures must be designed to prevent any direct contact and to control vapor and aerosol exposure.
Core Directive: Personal Protective Equipment (PPE)
Your first and most critical line of defense is appropriate and correctly used Personal Protective Equipment (PPE). Given the risks of respiratory and dermal sensitization, there is no room for compromise.[4]
Table 1: PPE Recommendations for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/ Aliquoting | Chemical splash goggles and a face shield.[5] | Double-gloving with nitrile or neoprene gloves.[6] | Full-length lab coat with tight cuffs. | A NIOSH-approved respirator with organic vapor cartridges is required, even for short durations.[7] |
| Reaction Setup & Workup | Chemical splash goggles and a face shield. | Double-gloving with nitrile or neoprene gloves. | Chemical-resistant apron over a full-length lab coat. | A NIOSH-approved supplied-air respirator (SAR) is recommended for procedures with a higher risk of aerosol generation.[8] |
| Spill Cleanup | Full-face respirator with organic vapor cartridges. | Heavy-duty nitrile or butyl rubber gloves. | Disposable chemical-resistant suit (e.g., Tychem®).[9] | A full-face, positive-pressure supplied-air respirator is the safest option. |
Note: Latex gloves are not suitable for handling isocyanates as they offer poor chemical resistance.[6] Always inspect gloves for any signs of degradation or perforation before use.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in your lab.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, bases, alcohols, and amines.[10] The storage area should be clearly marked with the appropriate hazard warnings.
Step-by-Step Handling Protocol: Reaction Setup
This protocol outlines the critical steps for safely using this compound in a typical laboratory reaction.
Objective: To safely dispense the isocyanate and add it to a reaction mixture.
Prerequisites:
-
A designated and properly functioning chemical fume hood.
-
All necessary PPE as outlined in Table 1.
-
A prepared spill kit and emergency plan.
Procedure:
-
Preparation: Before handling the isocyanate, ensure all other reagents and equipment are set up within the chemical fume hood. This minimizes the time the isocyanate container is open.
-
Inert Atmosphere: If the reaction is moisture-sensitive, ensure your glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Isocyanates react with water to produce an amine and carbon dioxide gas, which can over-pressurize a closed system.
-
Dispensing:
-
Place the isocyanate container in a secondary container (e.g., a beaker) to contain any potential drips.
-
Slowly and carefully open the container.
-
Use a clean, dry syringe or cannula to withdraw the required amount. Avoid drawing the liquid into the syringe bulb.
-
Dispense the isocyanate dropwise into the reaction vessel.
-
-
Closure and Cleaning:
-
Immediately and securely close the isocyanate container.
-
Wipe the exterior of the container with a cloth lightly dampened with a decontamination solution (see Spill and Disposal Plan).
-
Rinse the syringe or cannula with a suitable anhydrous solvent in the fume hood, quenching the rinsate with a compatible alcohol (e.g., isopropanol).
-
Spill and Disposal Plan: A Self-Validating System
An effective response to a spill is crucial to prevent exposure.
Minor Spill (inside a chemical fume hood):
-
Alert colleagues in the immediate area.
-
Wearing the appropriate PPE for spill cleanup, cover the spill with an inert absorbent material like vermiculite or sand.
-
Prepare a decontamination solution. A common formulation is a mixture of 5-10% sodium carbonate, 0.2-2% liquid detergent, and water.
-
Carefully apply the decontamination solution to the absorbed spill, working from the outside in. Allow at least 10-15 minutes for the reaction to complete.
-
Using non-sparking tools, collect the absorbed material into a labeled, open container. Do not seal the container immediately, as carbon dioxide may be generated.
-
Wipe the spill area with the decontamination solution, followed by a water rinse.
-
Dispose of all contaminated materials as hazardous waste.
Major Spill (outside a chemical fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a major spill without specialized training and equipment.
Waste Disposal: All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be treated as hazardous waste.[3] Place these materials in a designated, labeled, and sealed container for disposal through your institution's hazardous waste management program.
Visualizing the Workflow for Safety
To ensure a clear understanding of the handling process, the following diagram illustrates the key decision points and safety measures.
Sources
- 1. echemi.com [echemi.com]
- 2. safeusediisocyanates.eu [safeusediisocyanates.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. 224323-51-7|this compound| Ambeed [ambeed.com]
- 6. fishersci.com [fishersci.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
